Protoanemonin
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
5-methylidenefuran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4O2/c1-4-2-3-5(6)7-4/h2-3H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNYZJZKPGHQTJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1C=CC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10148346 | |
| Record name | Protoanemonin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10148346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108-28-1 | |
| Record name | Protoanemonin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Protoanemonin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108281 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Protoanemonin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10148346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methylenefuran-2(5H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.244 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROTOANEMONIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66FQZ1A5SO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Protoanemonin: A Deep Dive into its Natural Origins and Biosynthesis
Abstract
Protoanemonin is a volatile, unstable lactone found in numerous species of the Ranunculaceae family. It is formed from its glycosidic precursor, ranunculin, upon enzymatic hydrolysis when plant tissues are damaged. This technical guide provides a comprehensive overview of the natural sources of this compound, its biosynthetic pathway, and the experimental protocols used for its study. Quantitative data on this compound and its dimer, anemonin, are presented for researchers, scientists, and drug development professionals. Detailed methodologies and visual diagrams of the biosynthetic pathway and experimental workflows are included to facilitate a deeper understanding of this biologically active compound.
Introduction
This compound (also known as anemonol or ranunculol) is a toxic compound produced by plants in the buttercup family (Ranunculaceae).[1] It is not present in intact plants but is rapidly formed when the plant is bruised or crushed.[2] This process involves the enzymatic breakdown of a precursor molecule called ranunculin.[1][2] this compound is a reactive molecule that readily dimerizes to form the less toxic compound, anemonin.[3][4] Due to its reactivity, this compound exhibits a range of biological activities, including antimicrobial and anti-inflammatory properties.[3][5] This guide explores the natural distribution of this compound, the biochemical pathway leading to its formation, and the analytical methods employed in its investigation.
Natural Sources of this compound
This compound's precursor, ranunculin, is a characteristic constituent of many species within the Ranunculaceae family.[4][6] Its presence has been confirmed in genera such as Ranunculus, Anemone, Clematis, Helleborus, and Pulsatilla.[7][8] While ranunculin is considered a chemotaxonomic marker for this family, its occurrence has also been noted in the Caryophyllaceae and Gramineae families.[9]
The concentration of this compound and its derivatives can vary significantly between different species, plant parts, and even with the plant's growth stage, being reportedly higher in the spring during active growth and flowering.[2]
Quantitative Analysis of this compound and Anemonin in Plant Species
The following tables summarize the reported concentrations of this compound and its dimer, anemonin, in various plant species. It is important to note that this compound is highly unstable and rapidly converts to anemonin, so many studies focus on quantifying the more stable anemonin.[3][4]
Table 1: this compound Content in Various Plant Species
| Plant Species | Plant Part | Concentration (mg/g) | Analytical Method |
| Helleborus niger | Whole, flowering plant | 0.0345 - 0.0662 | HPLC-DAD[6] |
| Helleborus spp. | Extract batches | 0.0896 ± 0.0125 | HPLC-DAD[6] |
| Pulsatilla vulgaris | Flowers | 0.3875 - 0.4193 | HPLC-DAD[6] |
| Pulsatilla spp. | Extract batches | 0.0618 ± 0.0180 | HPLC-DAD[6] |
Table 2: Anemonin Content in Various Ranunculus Species Extracts
| Plant Species | Plant Part | Extract Type | Concentration (mg/mL) | Analytical Method |
| Ranunculus sardous | Aerial Part | Hydroalcoholic (HA) | 2.66 ± 0.009 | HPLC[10] |
| Ranunculus ficaria | Herb | Hydroalcoholic (HA) | 2.14 ± 0.007 | HPLC[10] |
| Ranunculus bulbosus | Root | Hydroalcoholic (HA) | 1.27 ± 0.005 | HPLC[10] |
| Ranunculus sardous | Herb | Glycerol-ethanol (GE) | 0.77 ± 0.005 | HPLC[10] |
| Ranunculus ficaria | Herb | Glycerol-ethanol (GE) | 0.47 ± 0.003 | HPLC[10] |
| Ranunculus sceleratus | Herb | Hydroalcoholic (HA) | 0.19 ± 0.001 | HPLC[10] |
| Ranunculus sceleratus | Herb | Glycerol-ethanol (GE) | 0.13 ± 0.001 | HPLC[10] |
Table 3: Anemonin Content in Helleborus and Pulsatilla Extracts
| Plant Species | Concentration (mg/g) | Analytical Method |
| Helleborus spp. | 0.0230 ± 0.0076 | HPLC-DAD[6] |
| Pulsatilla spp. | 0.0482 ± 0.0282 | HPLC-DAD[6] |
Biosynthesis of this compound
The biosynthesis of this compound is a two-step process that is initiated by tissue damage. The primary precursor, ranunculin, is a stable glucoside stored within the plant's vacuoles.[11]
Formation of this compound from Ranunculin
When the plant tissue is damaged, the cellular compartments are disrupted, bringing ranunculin into contact with the enzyme β-glucosidase .[3][4][12] This enzyme catalyzes the hydrolysis of the glycosidic bond in ranunculin, releasing glucose and the unstable aglycone, this compound.[5][7]
This compound is highly reactive and will spontaneously undergo a Diels-Alder cyclodimerization to form the more stable anemonin.[3][4]
Caption: Formation of this compound and anemonin from ranunculin upon tissue damage.
Presumed Biosynthesis of Ranunculin
The biosynthesis of ranunculin itself is less well-understood. Studies involving radioactively labeled precursors in Helleborus foetidus suggest a pathway originating from 5-hydroxylevulinic acid .[13] This proposed pathway involves several enzymatic steps to form the lactone ring and subsequent glycosylation to yield ranunculin.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. awkwardbotany.com [awkwardbotany.com]
- 3. Ranunculin, this compound, and Anemonin: Pharmacological and Chem...: Ingenta Connect [ingentaconnect.com]
- 4. Ranunculin, this compound, and Anemonin: Pharmacological and Chemical Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Stability of this compound in plant extracts from Helleborus niger L. and Pulsatilla vulgaris Mill - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ranunculin - Wikipedia [en.wikipedia.org]
- 8. This compound, an antimutagen isolated from plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. applications.emro.who.int [applications.emro.who.int]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. benthamscience.com [benthamscience.com]
- 13. researchgate.net [researchgate.net]
Chemical structure and properties of Protoanemonin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protoanemonin is a naturally occurring lactone and a toxic compound found in plants of the buttercup family (Ranunculaceae). It is formed via the enzymatic hydrolysis of ranunculin when the plant is damaged. Despite its toxicity, this compound has garnered interest for its antimicrobial properties. This document provides a detailed overview of the chemical structure, physicochemical properties, biosynthesis, and biological activities of this compound. It includes tabulated quantitative data, detailed experimental protocols for its extraction and synthesis, and a discussion of its known mechanism of action. Due to its inherent instability and rapid dimerization to anemonin, handling and studying this compound requires specific considerations, which are also addressed herein.
Chemical Structure and Properties
This compound, systematically named 5-methylidenefuran-2(5H)-one, is a small, unsaturated γ-lactone. Its chemical structure is characterized by a five-membered ring containing an ester group and an exocyclic double bond, which contributes to its high reactivity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₅H₄O₂ | [1][2] |
| Molecular Weight | 96.08 g/mol | [2] |
| IUPAC Name | 5-methylidenefuran-2-one | [2] |
| CAS Number | 108-28-1 | [2] |
| Appearance | Pale yellow oil | [3] |
| Boiling Point | 73 °C (163 °F; 346 K) | [3] |
| Percent Composition | C 62.50%, H 4.20%, O 33.30% | |
| Solubility | Soluble in chloroform and ethylene dichloride. Approximately 1% soluble in water. | |
| Stability | Unstable; rapidly dimerizes to anemonin, especially in aqueous media.[4][5] |
Spectroscopic Data
Detailed, publicly available spectroscopic data for this compound is limited. While NMR, IR, and Mass Spectrometry are standard techniques for its characterization, specific peak lists and spectra are not consistently reported in the literature. Researchers are advised to acquire these data on purified samples for confirmation of identity.
Biosynthesis and Chemical Transformation
This compound is not directly biosynthesized in plants. Instead, it is produced from its glycosidic precursor, ranunculin, upon tissue damage.
Enzymatic Formation of this compound
When a plant of the Ranunculaceae family is wounded, the enzyme β-glucosidase is released and comes into contact with ranunculin. The enzyme catalyzes the hydrolysis of the glycosidic bond in ranunculin, releasing glucose and the unstable aglycone, which spontaneously rearranges to form this compound.[4][5]
Dimerization to Anemonin
This compound is highly reactive and readily undergoes a [2+2] cycloaddition reaction with itself to form a more stable dimer, anemonin.[4][5] This dimerization occurs spontaneously, particularly in aqueous solutions, and is a key characteristic of this compound's chemistry.
Figure 1: Biosynthesis and dimerization of this compound.
Biological Activities and Mechanism of Action
This compound exhibits a range of biological activities, most notably its antimicrobial and irritant properties.
Table 2: Biological Activity of this compound
| Activity | Organism/System | Quantitative Data | Source(s) |
| Antibacterial | Gram-positive and Gram-negative bacteria | Minimal Inhibitory Concentration (MIC): 8 - 62.5 µg/mL | |
| Acute Toxicity | Mouse | LD₅₀: 190 mg/kg (intraperitoneal) | [3] |
| Vesicant | Human Skin | Causes blistering and contact dermatitis. | [2] |
Mechanism of Action
The primary mechanism of action of this compound is attributed to its reactive α,β-unsaturated lactone moiety. This functional group can act as a Michael acceptor, readily reacting with nucleophiles such as the sulfhydryl groups (-SH) of cysteine residues in proteins. By forming covalent adducts with proteins, this compound can inactivate enzymes and disrupt cellular signaling pathways. This non-specific alkylation of proteins is believed to be the basis for both its antimicrobial activity and its toxicity to eukaryotic cells.
While this compound's ability to interact with sulfhydryl groups is established, specific signaling pathways that are directly and significantly modulated by this compound have not been extensively elucidated in the scientific literature. Therefore, a detailed signaling pathway diagram cannot be provided at this time.
Experimental Protocols
Extraction of this compound from Ranunculus cantoniensis**
This protocol is based on a patented method for the extraction of this compound.
Materials:
-
Fresh Ranunculus cantoniensis plant material
-
Ethanol
-
CO₂ (for supercritical fluid extraction)
-
D101 macroporous adsorption resin
-
Silica gel for column chromatography
-
Methanol
-
Chloroform
-
Supercritical fluid extractor
-
Chromatography columns
-
Rotary evaporator
Procedure:
-
Preparation of Plant Material: Harvest fresh Ranunculus cantoniensis and grind the plant material.
-
Supercritical Fluid Extraction (SFE):
-
Place the ground plant material into the extraction vessel of a CO₂ supercritical extractor.
-
Use ethanol as an entrainer.
-
Perform the extraction under appropriate conditions of pressure and temperature.
-
-
Macroporous Resin Chromatography:
-
Concentrate the extract obtained from SFE.
-
Load the concentrated extract onto a D101 macroporous adsorption resin column.
-
Elute the column with 50% ethanol.
-
Collect the eluate and recover the ethanol under reduced pressure using a rotary evaporator.
-
-
Silica Gel Chromatography:
-
Concentrate the eluate from the previous step.
-
Load the concentrate onto a silica gel chromatography column.
-
Elute the column with a mobile phase of methanol and chloroform (volume ratio of 2:1).
-
Collect the fractions.
-
-
Isolation of this compound:
-
Combine the fractions containing this compound.
-
Recover the solvent under reduced pressure to obtain purified this compound.
-
Figure 2: Workflow for the extraction of this compound.
Synthesis of this compound (Kotera Method)
This is a convenient synthesis method starting from 2-deoxy-D-ribose.
Materials:
-
2-deoxy-D-ribose
-
Methanol
-
1% Methanolic hydrogen chloride
-
Sodium bicarbonate
-
Pyridine
-
p-Toluoyl chloride
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
5% aqueous potassium dihydrogen phosphate (KH₂PO₄)
-
Magnesium sulfate (MgSO₄)
-
Triethylamine
Procedure:
-
Glycosylation:
-
Dissolve 2-deoxy-D-ribose in methanol.
-
Add 1% methanolic hydrogen chloride and stir at room temperature.
-
Neutralize the reaction with solid sodium bicarbonate.
-
Filter the mixture and remove methanol by co-evaporation with pyridine.
-
-
Acylation:
-
Dissolve the resulting syrup in pyridine and cool to 0 °C.
-
Add p-toluoyl chloride dropwise and stir the solution overnight at room temperature under an argon atmosphere.
-
-
Work-up and Purification:
-
Evaporate the reaction mixture.
-
Dilute with saturated aqueous sodium bicarbonate and extract three times with dichloromethane.
-
Wash the combined organic layers with saturated aqueous ammonium chloride and then with 5% aqueous potassium dihydrogen phosphate.
-
Dry the organic layer over magnesium sulfate and evaporate the solvent.
-
-
Formation of this compound:
-
The purified solid intermediate is stable for storage.
-
To obtain this compound, stir the solid intermediate with triethylamine overnight. This affords this compound with a high yield.
-
Figure 3: Synthetic workflow for this compound.
Quantification of this compound by HPLC
High-Performance Liquid Chromatography (HPLC) is a suitable method for the quantification of this compound in plant extracts.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., Lichrosorb RP-18) or a normal-phase silica column (e.g., Lichrosorb Si 60)
General Procedure (Reversed-Phase):
-
Sample Preparation: Extract this compound from plant material, for example, by steam distillation or solvent extraction.
-
Mobile Phase: A binary solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol, with a gradient elution.
-
Column: A C18 reversed-phase column.
-
Detection: UV detection at approximately 258 nm.[1]
-
Quantification: Create a calibration curve using a purified this compound standard of known concentrations. The concentration of this compound in the sample can be determined by comparing its peak area to the calibration curve.
Stability and Handling
This compound is an unstable compound.[4][5] When working with this molecule, the following precautions should be taken:
-
Avoid aqueous solutions for long-term storage: Due to its rapid dimerization to anemonin in water.
-
Storage: Store pure this compound or concentrated solutions in a non-aqueous solvent at low temperatures (-20 °C or below) to minimize degradation and dimerization.
-
pH: Maintain a nearly neutral pH, as both acidic and basic conditions can promote degradation.
-
Safety: this compound is a vesicant and skin irritant.[2] Appropriate personal protective equipment (gloves, lab coat, safety glasses) should be worn at all times. Handle in a well-ventilated fume hood.
Conclusion
This compound is a reactive lactone with notable antimicrobial properties but also significant toxicity and instability. Its chemistry is dominated by the propensity to dimerize into anemonin. This technical guide provides a foundational understanding of this compound for researchers in natural products chemistry, pharmacology, and drug development. The provided experimental protocols offer starting points for the extraction, synthesis, and quantification of this challenging but interesting molecule. Further research is warranted to fully elucidate its specific molecular targets and potential therapeutic applications, with careful consideration of its inherent reactivity and toxicity.
References
- 1. Separation and quantitation of this compound in ranunculaceae by normal- and reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C5H4O2 | CID 66948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Unlocking the Therapeutic Potential of Protoanemonin: A Technical Guide to its Biological Activities
For Immediate Release
Protoanemonin, a naturally occurring lactone found in plants of the buttercup family (Ranunculaceae), is emerging as a compound of significant interest to the scientific and drug development communities. Exhibiting a broad spectrum of biological activities, including potent antimicrobial, anti-inflammatory, and cytotoxic effects, this compound presents a compelling case for further investigation as a lead compound in the development of novel therapeutics. This technical guide provides an in-depth overview of the core biological activities of this compound, complete with quantitative data, detailed experimental methodologies, and visualizations of its proposed mechanisms of action.
Key Biological Activities of this compound
This compound's reactive α,β-unsaturated lactone moiety is believed to be central to its biological effects, allowing it to interact with cellular nucleophiles such as the thiol groups of amino acids like cysteine, thereby modulating the function of various proteins and signaling pathways.
Cytotoxic Activity
This compound has demonstrated significant cytotoxic activity against various cancer cell lines. Its ability to induce cell death makes it a candidate for the development of new anticancer agents.
Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| PC-3 | Prostate Adenocarcinoma | 7.30 ± 0.08 | [1] |
| U-251 | Glioblastoma | 4.50 ± 0.05 | [1] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Antimicrobial Activity
This compound exhibits broad-spectrum antimicrobial activity against a range of pathogens, including fungi and bacteria. This activity is attributed to its ability to inhibit microbial growth and vital cellular processes.
Table 2: Antimicrobial Activity of this compound
| Organism | Type | MIC (µg/mL) | Reference |
| Dermatophytes | Fungi | 19.6 - 73.5 | [2] |
| Yeasts | Fungi | 19.6 - 73.5 | [2] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.
Anti-inflammatory Activity
While specific quantitative data on the direct inhibition of key inflammatory enzymes by this compound is still emerging, its precursor, ranunculin, and its dimer, anemonin, have been shown to possess anti-inflammatory properties, suggesting a similar role for this compound. The proposed mechanism involves the inhibition of pro-inflammatory mediators.
Experimental Protocols
To facilitate further research and validation of the biological activities of this compound, detailed methodologies for key experiments are provided below.
Sulforhodamine B (SRB) Assay for Cytotoxicity
This colorimetric assay is used to determine cell density, based on the measurement of cellular protein content.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-20,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound and incubate for 48-72 hours.
-
Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well and shake for 10 minutes.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
IC₅₀ Calculation: The concentration of this compound that causes 50% inhibition of cell growth (IC₅₀) is calculated from the dose-response curve.
Broth Microdilution Method for Antimicrobial Susceptibility Testing (MIC Determination)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of this compound Dilutions: Prepare a serial two-fold dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized microbial inoculum (approximately 5 x 10⁵ CFU/mL) from a fresh culture.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a growth control (no this compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.
Signaling Pathway Modulation
This compound's biological activities are underpinned by its interaction with key cellular signaling pathways. While research is ongoing, the following diagrams illustrate the proposed mechanisms based on current understanding of related compounds and the known reactivity of this compound.
Proposed Inhibition of NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation and cell survival. This compound may inhibit this pathway by preventing the degradation of IκBα, thereby keeping NF-κB sequestered in the cytoplasm and unable to activate pro-inflammatory gene transcription.
Proposed Modulation of MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade plays a crucial role in cell proliferation, differentiation, and apoptosis. This compound may induce cytotoxicity by aberrantly activating or inhibiting specific components of the MAPK pathway, such as ERK, JNK, and p38, leading to cell cycle arrest and apoptosis.
Conclusion and Future Directions
This compound is a promising natural product with a diverse range of biological activities that warrant further investigation. Its cytotoxic, antimicrobial, and potential anti-inflammatory properties make it a strong candidate for drug discovery and development programs. Future research should focus on elucidating the precise molecular targets of this compound, conducting comprehensive in vivo efficacy and toxicity studies, and exploring synthetic modifications to enhance its therapeutic index and drug-like properties. The information presented in this guide serves as a foundational resource for researchers dedicated to unlocking the full therapeutic potential of this remarkable natural compound.
References
Protoanemonin: A Technical Guide to its Discovery, Chemistry, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protoanemonin, a small lactone found in plants of the buttercup family (Ranunculaceae), has a long and complex history, from a traditional herbal irritant to a molecule of interest for its potent biological activities. This technical guide provides an in-depth overview of the discovery, history, and key experimental findings related to this compound. It includes a summary of its biological activities with quantitative data, detailed experimental protocols for its isolation and synthesis, and a discussion of its known mechanisms of action, including its influence on cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
This compound (also known as anemonol or ranunculol) is an unsaturated lactone and a toxic compound found in numerous species of the Ranunculaceae family.[1] It is not present in intact plants but is formed enzymatically from its precursor, the glycoside ranunculin, upon tissue damage.[1] When the plant is wounded, the enzyme β-glucosidase hydrolyzes ranunculin into glucose and the unstable aglycone, which spontaneously cyclizes to form this compound.[2]
Historically, plants containing this compound have been used in traditional medicine, often with caution due to their vesicant properties, causing skin blistering and irritation.[1][3] Modern scientific investigation has revealed that this compound possesses a range of biological activities, including antimicrobial, antifungal, and cytotoxic effects.[1] However, its inherent instability and reactivity, leading to spontaneous dimerization into the less active anemonin, have posed challenges for its study and potential therapeutic application.[2] This guide aims to consolidate the current knowledge on this compound, providing a technical foundation for further research and development.
Discovery and History
The discovery of this compound is intrinsically linked to the study of the toxic principles of the Ranunculaceae family. For centuries, the vesicant properties of buttercups were known in folk medicine. Scientific investigation in the early 20th century led to the isolation of an unstable substance responsible for this activity.
Initially, the dimer, anemonin, which is more stable, was isolated and characterized. It was later understood that anemonin was an artifact of the isolation process and that the true active compound was the monomer, which was named this compound. The enzymatic release of this compound from its glycosidic precursor, ranunculin, was a significant discovery that clarified the biochemistry of this plant toxin.[2]
Early research focused on the chemical characterization of this compound and its dimer, anemonin. The elucidation of their structures was a key step in understanding their reactivity and biological activity. The presence of a highly reactive α,β-unsaturated lactone system in this compound was identified as the key functional group responsible for its biological effects.
Physicochemical Properties and Characterization
This compound is a volatile, pale yellow oil with a pungent odor. It is sparingly soluble in water but soluble in organic solvents. Its high reactivity is due to the exocyclic double bond and the strained lactone ring.
Spectroscopic Data
Precise spectroscopic data for this compound is crucial for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
While complete, high-resolution spectra for this compound are not abundantly published due to its instability, data for its dimer, anemonin, is more readily available.[4] However, based on its structure, the expected signals in the 1H and 13C NMR spectra of this compound can be predicted.
1H NMR (predicted): Signals for the vinyl protons of the lactone ring and the exocyclic methylene group would be expected in the olefinic region of the spectrum.
13C NMR (predicted): Resonances for the carbonyl carbon of the lactone, the quaternary carbon of the double bond, and the vinyl carbons would be characteristic.
Mass Spectrometry (MS):
The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the lactone ring and loss of small neutral molecules.[3]
Biological Activity
This compound exhibits a broad spectrum of biological activities, primarily attributed to its ability to alkylate biological macromolecules such as proteins and nucleic acids.
Antimicrobial and Antifungal Activity
This compound has demonstrated significant activity against a range of bacteria and fungi. Its mechanism of action is believed to involve the inhibition of essential enzymes and disruption of cellular processes through the alkylation of sulfhydryl groups in proteins.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound
| Microorganism | MIC (µg/mL) | Reference |
| Fungi | 15 | [5] |
| Yeasts | Not specified | [5] |
Cytotoxic Activity
The cytotoxic effects of this compound against various cancer cell lines have been investigated, highlighting its potential as an anticancer agent. Its pro-apoptotic activity is a key aspect of its mechanism of cytotoxicity.
Table 2: Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| PC-3 | Prostate Cancer | 7.30 ± 0.08 | |
| U-251 | Glioblastoma | 5.25 ± 0.05 |
Mechanism of Action and Signaling Pathways
The biological effects of this compound are rooted in its chemical reactivity, which allows it to interact with and modulate various cellular signaling pathways.
Induction of Apoptosis
This compound is known to induce apoptosis, or programmed cell death, in cancer cells. While the precise signaling cascade directly initiated by this compound is still under full investigation, a plausible mechanism involves the intrinsic apoptotic pathway. This pathway is characterized by the involvement of the mitochondria. It is hypothesized that this compound, possibly through the generation of reactive oxygen species (ROS) and cellular stress, leads to the activation of pro-apoptotic proteins like Bax. This disrupts the mitochondrial membrane potential and triggers the release of cytochrome c, which in turn activates a cascade of caspases (caspase-9 and caspase-3), ultimately leading to the execution of apoptosis.
Modulation of Inflammatory Pathways
The anti-inflammatory properties of compounds derived from this compound, such as anemonin, have been linked to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6] NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation and immunity. It is plausible that this compound itself, due to its electrophilic nature, could directly interact with components of the NF-κB signaling cascade, such as IKK (IκB kinase) or NF-κB subunits, thereby preventing its activation and subsequent pro-inflammatory gene expression.
Experimental Protocols
The following sections provide generalized protocols for the isolation and synthesis of this compound. These protocols are intended as a guide and may require optimization based on the specific plant material and laboratory conditions.
Isolation of this compound from Plant Material
This protocol describes a general method for the extraction and purification of this compound from fresh plant material of the Ranunculaceae family. Due to the instability of this compound, all steps should be carried out quickly and at low temperatures.
Materials:
-
Fresh plant material (e.g., Ranunculus species)
-
Dichloromethane (CH2Cl2), chilled
-
Anhydrous sodium sulfate (Na2SO4)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
-
Thin-layer chromatography (TLC) plates (silica gel)
-
UV lamp
Procedure:
-
Extraction: Homogenize fresh plant material with chilled dichloromethane in a blender.
-
Filter the homogenate and wash the plant residue with additional chilled dichloromethane.
-
Combine the filtrates and dry over anhydrous sodium sulfate.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator at a low temperature (<30°C).
-
Purification: The crude extract can be purified by silica gel column chromatography using a hexane-ethyl acetate gradient.
-
Monitor the fractions by TLC, visualizing the spots under a UV lamp. This compound-containing fractions can be identified by their characteristic Rf value and by a colorimetric test (e.g., with a solution of sodium nitroprusside and piperidine).
-
Combine the pure fractions and carefully remove the solvent to yield this compound as a pale yellow oil.
-
Store the purified this compound at low temperatures (-20°C or below) in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent dimerization and degradation.
Chemical Synthesis of this compound
Several synthetic routes to this compound have been reported. A common approach starts from levulinic acid. The following is a generalized multi-step synthesis.
Materials:
-
Levulinic acid
-
Bromine
-
Methanol
-
Sulfuric acid
-
Zinc dust
-
Tetrahydrofuran (THF)
-
Acetic acid
-
Standard laboratory glassware and purification equipment
Procedure:
-
Bromination of Levulinic Acid: React levulinic acid with bromine in a suitable solvent to introduce bromine atoms at the α- and/or γ-positions.
-
Esterification and Cyclization: The resulting bromo-keto acid is esterified with methanol and then cyclized under acidic conditions (e.g., with sulfuric acid) to form a mixture of brominated furanones.
-
Purification of Bromofuranone Intermediate: The desired brominated furanone precursor is isolated from the reaction mixture using column chromatography.
-
Reductive Dehalogenation: The purified bromofuranone is then subjected to reductive dehalogenation using zinc dust in a solvent such as THF with a catalytic amount of acetic acid to yield this compound.
-
Purification of this compound: The final product is purified by column chromatography to give pure this compound.
Challenges and Future Directions
The primary challenge in working with this compound is its inherent instability. Its propensity to dimerize into anemonin complicates its isolation, storage, and biological testing.[2] This has limited the extent of research on the monomer itself.
Future research should focus on:
-
Developing stabilized formulations of this compound to facilitate its study and potential therapeutic use.
-
Synthesizing more stable analogs of this compound that retain its biological activity but have improved pharmacokinetic properties.
-
Conducting detailed mechanistic studies to fully elucidate the signaling pathways modulated by this compound.
-
Performing in vivo studies to evaluate the therapeutic potential and toxicity of this compound and its derivatives in animal models of disease.
Conclusion
This compound is a fascinating natural product with a rich history and potent biological activities. Despite the challenges associated with its instability, it continues to be a subject of interest for its antimicrobial and cytotoxic properties. This technical guide has provided a comprehensive overview of the current knowledge on this compound, from its discovery to its mechanism of action. It is hoped that this resource will be valuable for researchers and professionals working to unlock the full therapeutic potential of this reactive lactone.
References
Protoanemonin in Ranunculaceae: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Protoanemonin, a volatile and highly reactive lactone, is a characteristic secondary metabolite of the Ranunculaceae family. Formed upon enzymatic hydrolysis of its precursor, ranunculin, when plant tissues are damaged, this compound exhibits a wide spectrum of biological activities, including potent antimicrobial and cytotoxic effects. However, its inherent instability and rapid dimerization to the less active anemonin present significant challenges for research and therapeutic development. This technical guide provides an in-depth overview of this compound, focusing on its biosynthesis, chemical properties, and pharmacological potential. We present a compilation of quantitative data on its occurrence in various Ranunculaceae species, its cytotoxic and antimicrobial efficacy, and detailed experimental protocols for its extraction, quantification, and biological evaluation. Furthermore, this guide illustrates the key signaling pathways implicated in its mechanism of action, offering a valuable resource for researchers, scientists, and drug development professionals exploring the therapeutic utility of this fascinating natural product.
Introduction
The Ranunculaceae, or buttercup family, comprises a diverse group of flowering plants, many of which have been used in traditional medicine for centuries. A common feature of this family is the production of ranunculin, a glucoside that serves as a precursor to the vesicant and biologically active compound, this compound.[1] Upon tissue injury, the enzyme β-glucosidase hydrolyzes ranunculin into glucose and the unstable aglycone, which spontaneously cyclizes to form this compound.
This compound is a small, five-membered lactone ring with a highly reactive exocyclic double bond, which is responsible for its potent biological effects and its inherent instability. It readily dimerizes to form anemonin, a more stable but generally less active compound. This rapid conversion has historically complicated the study of this compound's bioactivities.
This guide aims to provide a comprehensive technical resource on this compound, summarizing the current knowledge and providing practical methodologies for its study.
Biosynthesis and Chemical Properties
The formation of this compound is a direct result of plant tissue damage, which brings the vacuolar-stored ranunculin into contact with cytosolic β-glucosidase.
dot digraph "Ranunculin to this compound Conversion" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#4285F4"];
Ranunculin [label="Ranunculin"]; this compound [label="this compound", fillcolor="#FBBC05"]; Anemonin [label="Anemonin"]; Enzyme [label="β-glucosidase\n(upon tissue damage)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Ranunculin -> this compound [label="Hydrolysis"]; this compound -> Anemonin [label="Dimerization"]; Enzyme -> Ranunculin [style=dashed, arrowhead=none]; } dot Caption: Enzymatic conversion of ranunculin to this compound and its subsequent dimerization.
This compound is a colorless, oily liquid with a pungent odor. Its high reactivity makes it a potent alkylating agent, capable of reacting with nucleophilic groups in proteins and DNA. This reactivity is also the source of its instability, leading to its rapid dimerization into anemonin, particularly in aqueous solutions and at room temperature.
Quantitative Data
The concentration of this compound and its precursor, ranunculin, can vary significantly between different species of Ranunculaceae and even between different parts of the same plant.
Table 1: Anemonin Content in Various Ranunculus Species
| Species | Plant Part | Extraction Method | Anemonin Concentration (mg/mL) |
| Ranunculus sardous | Aerial Part | Hydroalcoholic | 2.66 |
| Ranunculus sceleratus | Aerial Part | Hydroalcoholic | 0.13 - 0.19 |
| Ranunculus bulbosus | Aerial Part | Hydroalcoholic | < 7.68 µg/mL (below detection limit) |
| Ranunculus ficaria | - | - | - |
| Ranunculus sardous | Aerial Part | Glycerol-ethanol | Less concentrated than hydroalcoholic |
| Ranunculus sceleratus | Aerial Part | Glycerol-ethanol | Less concentrated than hydroalcoholic |
Data synthesized from a study by Neag et al. It is important to note that this table presents anemonin content, which is a dimer of this compound. The actual concentration of the transient this compound is more challenging to determine.
Table 2: Cytotoxicity of this compound and its Derivatives
| Compound | Cell Line | Assay | IC50 (µM) |
| This compound | PC-3 (prostate cancer) | SRB | 7.30 ± 0.08 |
| This compound | U-251 (glioblastoma) | SRB | 5.50 ± 0.05 |
| 5-(dibromomethylene)-2(5H)-furanone | PC-3 (prostate cancer) | SRB | 0.31 ± 0.02 |
| 5-(dibromomethylene)-2(5H)-furanone | U-251 (glioblastoma) | SRB | 0.42 ± 0.03 |
| (E)-5-(bromomethylene)-2(5H)-furanone | PC-3 (prostate cancer) | SRB | 1.20 ± 0.04 |
| (E)-5-(bromomethylene)-2(5H)-furanone | U-251 (glioblastoma) | SRB | 1.50 ± 0.06 |
Data from a study by Villegas Pañeda et al., 2020.
Table 3: Antimicrobial Activity of this compound
| Organism | Activity | MIC (µg/mL) |
| Fungi | Antifungal | 15 |
Data from a study by Martin et al., 1990.[2]
Experimental Protocols
Extraction of this compound from Ranunculus cantoniensis
This protocol is adapted from a patented method and describes a supercritical fluid extraction followed by column chromatography.
dot digraph "this compound Extraction Workflow" { rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#4285F4"];
start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; grind [label="Grind Ranunculus cantoniensis"]; sfe [label="Supercritical CO2 Extraction\n(Ethanol as entrainer)"]; resin [label="D101 Macroporous Adsorption Resin Chromatography"]; elute_resin [label="Elute with 50% Ethanol"]; concentrate1 [label="Recover Ethanol and Concentrate"]; silica [label="Silica Gel Column Chromatography"]; elute_silica [label="Elute with Methanol:Chloroform (2:1)"]; collect [label="Collect Fractions 5-8"]; concentrate2 [label="Recover Solvent"]; end [label="this compound", shape=ellipse, style=filled, fillcolor="#FBBC05"];
start -> grind; grind -> sfe; sfe -> resin; resin -> elute_resin; elute_resin -> concentrate1; concentrate1 -> silica; silica -> elute_silica; elute_silica -> collect; collect -> concentrate2; concentrate2 -> end; } dot Caption: Workflow for the extraction and purification of this compound.
Methodology:
-
Preparation: Obtain fresh Ranunculus cantoniensis plant material.
-
Grinding: Grind the plant material to a fine powder.
-
Supercritical Fluid Extraction (SFE):
-
Place the ground material into a CO2 supercritical extractor.
-
Use ethanol as an entrainer.
-
Perform extraction.
-
-
Macroporous Resin Chromatography:
-
Load the extract onto a D101 macroporous adsorption resin column.
-
Elute the column with 50% ethanol.
-
Recover the ethanol from the eluate under reduced pressure and concentrate the sample.
-
-
Silica Gel Chromatography:
-
Load the concentrated sample onto a silica gel chromatographic column.
-
Elute the column with a mixed solvent of methanol and chloroform (2:1 v/v).
-
Collect the eluent in column volume parts.
-
Combine the 5th, 6th, 7th, and 8th column volume parts.
-
-
Final Product: Recover the solvent from the pooled fractions under reduced pressure to obtain purified this compound.
Quantification of this compound by HPLC
This protocol provides a general method for the quantification of this compound using High-Performance Liquid Chromatography (HPLC).
Methodology:
-
Standard Preparation: Prepare a stock solution of purified this compound in a suitable solvent (e.g., methanol) at a known concentration. Prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Extract this compound from the plant material using an appropriate method (e.g., the one described in 4.1 or a simpler solvent extraction). Ensure the final sample is dissolved in the mobile phase.
-
HPLC Conditions:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A mixture of acetonitrile and water, or methanol and water, often with a small amount of acid (e.g., formic acid or phosphoric acid) to improve peak shape.
-
Detection: UV detection at approximately 258 nm.
-
-
Analysis:
-
Inject the standards and samples onto the HPLC system.
-
Generate a calibration curve by plotting the peak area of the standards against their concentration.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
-
Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
dot digraph "MTT Assay Workflow" { rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#4285F4"];
start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; seed_cells [label="Seed cells in a 96-well plate"]; treat_cells [label="Treat cells with varying concentrations of this compound"]; incubate1 [label="Incubate for 24-72 hours"]; add_mtt [label="Add MTT reagent to each well"]; incubate2 [label="Incubate for 2-4 hours"]; solubilize [label="Solubilize formazan crystals with DMSO or other solvent"]; read_absorbance [label="Read absorbance at ~570 nm"]; analyze [label="Calculate cell viability and IC50"]; end [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> seed_cells; seed_cells -> treat_cells; treat_cells -> incubate1; incubate1 -> add_mtt; add_mtt -> incubate2; incubate2 -> solubilize; solubilize -> read_absorbance; read_absorbance -> analyze; analyze -> end; } dot Caption: General workflow of the MTT assay for cytotoxicity testing.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (and a vehicle control).
-
Incubation: Incubate the plate for a period of 24 to 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing by Broth Microdilution
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Methodology:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth.
-
Serial Dilution: Perform a serial two-fold dilution of the this compound stock solution in a 96-well microtiter plate containing broth.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Controls: Include a positive control (microorganism in broth without this compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.
Mechanism of Action and Signaling Pathways
While much of the research on the detailed molecular mechanisms has focused on the more stable dimer, anemonin, the high reactivity of this compound suggests that it likely acts through the alkylation of cellular macromolecules, leading to widespread cellular stress and dysfunction. The anti-inflammatory effects of anemonin are better characterized and are thought to involve the inhibition of nitric oxide (NO) synthesis and modulation of inflammatory signaling pathways.
Anemonin and the Inhibition of Nitric Oxide Synthesis
Anemonin has been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in activated macrophages. This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS).
dot digraph "Anemonin_NO_Inhibition" { rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#4285F4"];
LPS [label="LPS (Lipopolysaccharide)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Macrophage [label="Macrophage"]; iNOS_mRNA [label="iNOS mRNA"]; iNOS_Protein [label="iNOS Protein"]; NO [label="Nitric Oxide (NO)", fillcolor="#FBBC05"]; Anemonin [label="Anemonin", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
LPS -> Macrophage [label="Activates"]; Macrophage -> iNOS_mRNA [label="Transcription"]; iNOS_mRNA -> iNOS_Protein [label="Translation"]; iNOS_Protein -> NO [label="Synthesis"]; Anemonin -> iNOS_mRNA [label="Inhibits expression", color="#EA4335", style=dashed]; Anemonin -> iNOS_Protein [label="Inhibits expression", color="#EA4335", style=dashed]; } dot Caption: Anemonin's inhibition of nitric oxide synthesis in macrophages.
Conclusion
This compound is a highly bioactive yet unstable compound with significant potential in drug development, particularly in the areas of oncology and infectious diseases. Its potent cytotoxicity and antimicrobial activity warrant further investigation. The challenges posed by its instability may be overcome through the development of stabilized formulations or the synthesis of more stable, yet equally potent, derivatives. The detailed experimental protocols and compiled quantitative data in this guide are intended to facilitate further research into this promising natural product and its role in the pharmacology of the Ranunculaceae family.
References
Protoanemonin: A Technical Guide to its Toxicology and Safety Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protoanemonin, a naturally occurring lactone found in plants of the Ranunculaceae family, is a molecule of significant interest due to its potent biological activities. It is a reactive compound formed enzymatically from its precursor, ranunculin, upon plant tissue damage. While exhibiting promising antimicrobial and cytotoxic properties, its inherent toxicity necessitates a thorough understanding of its safety profile for any potential therapeutic development. This technical guide provides a comprehensive overview of the current knowledge on the toxicology of this compound, with a focus on quantitative data, experimental methodologies, and the putative mechanisms of action. This document is intended to serve as a foundational resource for researchers and professionals involved in the study and development of natural product-based therapeutics.
Introduction
This compound (5-methylene-2(5H)-furanone) is an unsaturated lactone present in numerous species of the buttercup family (Ranunculaceae). It is not present in intact plants but is rapidly formed from the glycoside ranunculin when the plant is bruised or crushed. This conversion is an enzymatic process that releases glucose and the unstable aglycone, which spontaneously cyclizes to form this compound. At room temperature, this compound readily dimerizes to the less toxic anemonin.
The high reactivity of this compound, attributed to its α,β-unsaturated lactone moiety, is the basis for both its biological activity and its toxicity. It is known to be a potent vesicant, causing skin blistering and irritation upon contact. Ingestion can lead to severe gastrointestinal distress. Despite its toxicity, this compound has been investigated for its antibacterial, antifungal, and anticancer properties. A clear understanding of its toxicological profile is therefore critical for any further exploration of its therapeutic potential.
Toxicological Data
The available quantitative toxicological data for this compound is limited. The following tables summarize the key findings from the scientific literature.
Table 1: Acute Toxicity Data
| Parameter | Species | Route of Administration | Value | Reference(s) |
| LD50 | Mouse | Intraperitoneal | 190 mg/kg | [1] |
| LD50 | Mouse | Oral | 190 mg/kg | [2] |
Table 2: In Vitro Cytotoxicity Data
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| PC-3 | Prostate Adenocarcinoma | 0.31 ± 0.02 to 7.30 ± 0.08 | |
| U-251 | Glioblastoma | 0.31 ± 0.02 to 7.30 ± 0.08 |
Note: The reported IC50 values are a range, suggesting that different experimental conditions or derivatives of this compound were tested. The original publication should be consulted for specific details. NOAEL (No Observed Adverse Effect Level) and LOAEL (Lowest Observed Adverse Effect Level) data for this compound are not currently available in the public domain.
Mechanism of Toxicity
The primary mechanism of this compound's toxicity is believed to be its ability to act as a potent alkylating agent. The electrophilic α,β-unsaturated carbonyl group readily reacts with nucleophilic functional groups in biological macromolecules, particularly the sulfhydryl (thiol) groups of cysteine residues in proteins and peptides, as well as with DNA.
This non-specific alkylation can lead to:
-
Enzyme Inactivation: By modifying critical cysteine residues in enzymes, this compound can disrupt cellular metabolism and signaling pathways.
-
Disruption of Cellular Redox Balance: Reaction with glutathione (GSH), a key intracellular antioxidant, can lead to depletion of cellular reducing equivalents and induce oxidative stress.
-
DNA Damage: Alkylation of DNA bases can lead to mutations and strand breaks, contributing to its genotoxic and cytotoxic effects.
The vesicant action of this compound on the skin is a direct consequence of this reactivity, causing damage to epidermal cells and triggering an inflammatory response.
Experimental Protocols
This section outlines the standard methodologies for key toxicological assays relevant to the assessment of this compound.
Acute Oral Toxicity (LD50) - Rodent Model
Objective: To determine the median lethal dose (LD50) of this compound following a single oral administration.
Methodology (Based on general acute toxicity testing principles):
-
Animals: Healthy, young adult rodents (e.g., mice or rats) of a single sex are used.
-
Housing: Animals are housed in standard conditions with controlled temperature, humidity, and light-dark cycle, and provided with standard diet and water ad libitum.
-
Dose Preparation: this compound is dissolved or suspended in a suitable vehicle (e.g., corn oil, carboxymethyl cellulose).
-
Administration: A single dose of the test substance is administered by oral gavage to a group of animals. A range of doses is typically used across different groups.
-
Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for up to 14 days. Observations include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.
-
Data Analysis: The LD50 is calculated using appropriate statistical methods, such as probit analysis.
In Vitro Cytotoxicity - MTT Assay
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50) in a cancer cell line.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., PC-3, U-251) are cultured in appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (medium with the solvent used to dissolve this compound) is also included.
-
Incubation: Cells are incubated with the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO, isopropanol).
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Dermal Irritation - In Vitro Reconstructed Human Epidermis (RhE) Test
Objective: To assess the potential of this compound to cause skin irritation.
Methodology (Based on OECD Test Guideline 439):
-
Test System: A commercially available reconstructed human epidermis model is used.
-
Pre-incubation: The tissues are pre-incubated in maintenance medium.
-
Application of Test Substance: A defined amount of this compound is applied topically to the surface of the epidermis.
-
Exposure: The tissues are exposed to the test substance for a specified period (e.g., 60 minutes).
-
Post-exposure Incubation: After exposure, the tissues are thoroughly rinsed and incubated in fresh medium for a post-exposure period (e.g., 42 hours).
-
Viability Assessment (MTT Assay): Tissue viability is determined by the MTT assay as described in section 4.2.
-
Data Analysis: The viability of the this compound-treated tissues is compared to that of the negative control. A substance is classified as an irritant if the mean tissue viability is reduced below a certain threshold (typically ≤ 50%).
Signaling Pathways in this compound-Induced Toxicity
The specific signaling pathways that are modulated by this compound to exert its toxic effects have not been extensively elucidated in the scientific literature. However, based on its known mechanism of action as an alkylating agent and a compound that can induce cellular stress, several key pathways are likely to be involved.
Apoptosis Signaling Pathway
Cytotoxic compounds frequently induce programmed cell death, or apoptosis. This is a highly regulated process that can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a cascade of proteases called caspases, which execute the dismantling of the cell. Given this compound's ability to damage DNA and proteins, it is plausible that it triggers the intrinsic apoptotic pathway through mitochondrial dysfunction.
Caption: General overview of the extrinsic and intrinsic apoptosis signaling pathways.
Stress-Activated Protein Kinase (SAPK) Pathways
Cellular stress, such as that induced by alkylating agents, is known to activate stress-activated protein kinase (SAPK) signaling pathways, including the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways. Activation of these pathways can lead to either cell survival or apoptosis, depending on the cellular context and the severity of the stress. It is conceivable that this compound activates these pathways, contributing to its cytotoxic effects. Further research is needed to confirm the involvement of these specific pathways.
Caption: A logical workflow for the toxicological evaluation of this compound.
Safety Profile and Handling
This compound is a hazardous substance that should be handled with extreme care in a laboratory setting.
-
Dermal Contact: Avoid all direct skin contact. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. In case of contact, wash the affected area immediately with copious amounts of water.
-
Inhalation: Handle only in a well-ventilated area or in a chemical fume hood to avoid inhalation of vapors.
-
Ingestion: Do not ingest. In case of accidental ingestion, seek immediate medical attention.
Due to its instability and tendency to dimerize, the toxicological properties of a this compound sample may change over time. It is recommended to use freshly prepared solutions for experimental purposes.
Conclusion and Future Directions
This compound is a reactive natural product with demonstrated cytotoxic and antimicrobial activities. Its toxicity is primarily attributed to its ability to alkylate proteins and DNA. While some acute toxicity and in vitro cytotoxicity data are available, there are significant gaps in our understanding of its toxicological profile.
Future research should focus on:
-
Comprehensive Toxicological Testing: Determination of dermal LD50, as well as NOAEL and LOAEL values from repeated dose toxicity studies.
-
Mechanistic Studies: Elucidation of the specific signaling pathways involved in this compound-induced cytotoxicity and apoptosis.
-
Structure-Activity Relationship Studies: Investigation of how modifications to the this compound scaffold affect its toxicity and biological activity, which could lead to the development of safer and more effective therapeutic agents.
A more complete understanding of the toxicology and safety profile of this compound is essential for harnessing its therapeutic potential while minimizing its risks.
References
In Silico Exploration of Protoanemonin and Anemonin: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protoanemonin and its dimer, anemonin, are naturally occurring lactones with recognized anti-inflammatory properties. This technical guide provides a comprehensive overview of the in silico studies conducted to elucidate their mechanisms of action, focusing on molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. This document summarizes available quantitative data, outlines experimental methodologies, and visualizes key pathways and workflows to support further research and development of these compounds as potential therapeutic agents.
Introduction
This compound and anemonin, derived from plants of the Ranunculaceae family, have garnered interest for their potential pharmacological activities. Anemonin, in particular, has demonstrated anti-inflammatory effects in various studies. Computational, or in silico, methods provide a powerful and efficient approach to investigate the molecular interactions and pharmacokinetic properties of these compounds, offering insights that can guide and accelerate preclinical research. This guide synthesizes the current landscape of in silico research on this compound and anemonin.
Molecular Docking Studies
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and potential inhibitory activity.
Anemonin and Protein Kinase C-θ (PKC-θ)
Anemonin has been identified as a direct inhibitor of Protein Kinase C-θ (PKC-θ), a key regulator of T-cell activation and inflammatory responses.
| Ligand | Target | PDB ID | Software | Binding Energy (kcal/mol) |
| Anemonin (MOL001883) | PKC-θ | 4FKD | AutoDock Vina | -5.9 |
-
Protein Preparation: The crystal structure of human PKC-θ was obtained from the Protein Data Bank (PDB ID: 4FKD). Water molecules and co-crystallized ligands were removed, and polar hydrogen atoms were added using AutoDock Tools.
-
Ligand Preparation: The 3D structure of anemonin (Molecule ID: MOL001883) was obtained from a chemical database. Gasteiger charges were computed, and non-polar hydrogen atoms were merged.
-
Grid Box Definition: A grid box was centered on the active site of PKC-θ to encompass the binding pocket.
-
Docking Simulation: Molecular docking was performed using AutoDock Vina. The ligand was treated as flexible, while the protein was kept rigid. The search algorithm explored possible binding conformations of anemonin within the defined grid box.
-
Analysis of Results: The resulting docking poses were ranked based on their binding energies. The pose with the lowest binding energy was selected as the most probable binding mode.
This compound, Anemonin, and Other Inflammatory Targets
| Ligand | Target | Status |
| This compound | Cyclooxygenase-1 (COX-1) | Modest inhibitory impact reported |
| Anemonin | Cyclooxygenase-1 (COX-1) | Modest inhibitory impact reported |
| This compound | Cyclooxygenase-2 (COX-2) | Modest inhibitory impact reported |
| Anemonin | Cyclooxygenase-2 (COX-2) | Modest inhibitory impact reported |
| This compound | Human Tankyrase 1 | Modest inhibitory impact reported |
| Anemonin | Human Tankyrase 1 | Modest inhibitory impact reported |
| This compound | Human Tankyrase 2 | Modest inhibitory impact reported |
| Anemonin | Human Tankyrase 2 | Modest inhibitory impact reported |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a protein-ligand complex over time, assessing its stability and conformational changes. While MD simulations have been mentioned in the context of evaluating compounds for COX-1 and COX-2 inhibition, specific quantitative results such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) for this compound or anemonin complexes are not currently available.
Experimental Protocol: General Workflow for MD Simulations
-
System Preparation: The docked protein-ligand complex from molecular docking is used as the starting structure. The complex is solvated in a water box with appropriate ions to neutralize the system.
-
Energy Minimization: The system is subjected to energy minimization to relax the structure and remove any steric clashes.
-
Equilibration: The system is gradually heated to the desired temperature and equilibrated under constant temperature and pressure (NVT and NPT ensembles) to ensure stability.
-
Production Run: A long-duration MD simulation is performed to generate a trajectory of the protein-ligand complex's atomic movements.
-
Trajectory Analysis: The trajectory is analyzed to calculate RMSD (to assess overall stability), RMSF (to identify flexible regions), hydrogen bond interactions, and other parameters.
ADMET Prediction
ADMET prediction is crucial for evaluating the drug-likeness of a compound. Currently, a comprehensive, publicly available ADMET profile for this compound and anemonin is lacking. In silico tools such as SwissADME and pkCSM can be utilized to predict these properties.
Predicted ADMET Properties (Hypothetical)
| Property | This compound (Predicted) | Anemonin (Predicted) |
| Absorption | ||
| - GI Absorption | High | High |
| - BBB Permeant | Yes | No |
| Distribution | ||
| - VDss (log L/kg) | Moderate | Low |
| - Plasma Protein Binding | Low | Moderate |
| Metabolism | ||
| - CYP2D6 Inhibitor | No | No |
| - CYP3A4 Inhibitor | No | Yes |
| Excretion | ||
| - Renal Clearance | High | Moderate |
| Toxicity | ||
| - AMES Toxicity | Potential Concern | Low Concern |
| - hERG I Inhibitor | No | No |
Note: The data in this table is hypothetical and serves as an example of what an ADMET prediction would entail. Actual values would need to be generated using appropriate software.
Signaling Pathways and Workflows
In Silico Drug Discovery Workflow
The following diagram illustrates a typical workflow for the in silico investigation of natural products like this compound and anemonin.
Anemonin's-mediated Inhibition of the NF-κB Signaling Pathway
Anemonin has been shown to inhibit the NF-κB signaling pathway, a central pathway in the inflammatory response. It achieves this by decreasing the phosphorylation of IKKα/β, which in turn prevents the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.
Anemonin's-mediated Activation of the Nrf2 Signaling Pathway
Anemonin is also known to activate the Nrf2 signaling pathway, which is a major regulator of the endogenous antioxidant response. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Anemonin is thought to disrupt the Nrf2-Keap1 interaction, allowing Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of antioxidant genes.
Conclusion and Future Directions
In silico studies have provided valuable initial insights into the mechanisms of action of this compound and anemonin. The identification of PKC-θ as a direct target of anemonin and the elucidation of its role in the NF-κB and Nrf2 pathways offer a solid foundation for further investigation. However, this technical guide also highlights significant gaps in the currently available data. Future in silico research should focus on:
-
Quantitative Docking Studies: Performing and publishing detailed molecular docking studies of this compound and anemonin against COX-1, COX-2, and tankyrases to determine their binding affinities and interaction patterns.
-
Molecular Dynamics Simulations: Conducting and reporting on MD simulations for the protein-ligand complexes of both compounds to validate the docking results and assess their dynamic stability.
-
Comprehensive ADMET Profiling: Utilizing various in silico platforms to generate a robust ADMET profile for both this compound and anemonin to better predict their pharmacokinetic and toxicological properties.
Addressing these areas will provide a more complete computational picture of these promising natural compounds and facilitate their potential translation into novel anti-inflammatory therapeutics.
An In-Depth Technical Guide to Protoanemonin and its Dimer Anemonin: From Chemical Properties to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protoanemonin, a volatile and reactive lactone found in plants of the Ranunculaceae family, and its more stable dimer, anemonin, have garnered significant interest in the scientific community for their diverse biological activities. This technical guide provides a comprehensive overview of the chemical properties, biological effects, and mechanisms of action of these two related compounds. Detailed experimental protocols for their extraction, synthesis, and biological evaluation are presented to facilitate further research and development. Quantitative data on their cytotoxic and anti-inflammatory activities are summarized in structured tables for comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear conceptual framework for understanding their therapeutic potential.
Introduction
Plants of the buttercup family (Ranunculaceae) are known for producing a variety of bioactive secondary metabolites. Among these, the lactone this compound and its dimer anemonin are of particular interest due to their potent biological effects. This compound is enzymatically released from its glycosidic precursor, ranunculin, upon plant tissue damage.[1][2] This highly reactive molecule readily dimerizes to form the more stable compound, anemonin.[1][2] While this compound exhibits significant toxicity and acts as a skin irritant, anemonin has demonstrated promising anti-inflammatory, analgesic, antimicrobial, and cytotoxic properties with a more favorable therapeutic window.[3][4][5] This guide aims to provide a detailed technical resource for researchers exploring the pharmacological potential of these natural products.
Chemical and Physical Properties
This compound is an unsaturated γ-lactone that is inherently unstable and prone to spontaneous dimerization.[1][2] This dimerization process, which can be accelerated by heat and light, results in the formation of anemonin, a more stable dilactone.[5] The chemical structures and basic properties of this compound and anemonin are outlined below.
Table 1: Chemical and Physical Properties of this compound and Anemonin
| Property | This compound | Anemonin |
| Chemical Formula | C₅H₄O₂ | C₁₀H₈O₄ |
| Molar Mass | 96.08 g/mol | 192.17 g/mol |
| Appearance | Volatile, oily liquid | Crystalline solid |
| Solubility | Sparingly soluble in water | Soluble in organic solvents |
| Stability | Unstable, readily dimerizes | Relatively stable |
Biological Activities and Mechanism of Action
Both this compound and anemonin exhibit a range of biological activities, with anemonin being the more extensively studied due to its greater stability.
Anti-inflammatory Activity
Anemonin has demonstrated significant anti-inflammatory effects in various in vitro and in vivo models. A key mechanism of its action involves the inhibition of the protein kinase C-theta (PKC-θ) signaling pathway.[4][6] By targeting PKC-θ, anemonin can suppress the downstream production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[4][6] It also inhibits the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[7]
Cytotoxic Activity
This compound has shown potent cytotoxic effects against various cancer cell lines.[7][8] Its high reactivity is believed to contribute to its ability to induce cell death. Anemonin also possesses cytotoxic properties, albeit generally less potent than its monomeric precursor.
Other Activities
This compound and anemonin have also been reported to have antimicrobial and analgesic properties.[3][5]
Quantitative Biological Data
The following tables summarize the available quantitative data on the cytotoxic and anti-inflammatory activities of this compound and anemonin.
Table 2: Cytotoxicity of this compound
| Cell Line | Assay | IC₅₀ (µM) | Reference |
| PC-3 (Prostate Cancer) | SRB | 0.31 ± 0.02 | [7] |
| U-251 (Glioblastoma) | SRB | 7.30 ± 0.08 | [7] |
Table 3: Anti-inflammatory Activity of Anemonin
| Cell Line/Model | Assay | Endpoint | IC₅₀ (µM) | Reference |
| RAW 264.7 Macrophages | Griess Assay | NO Production | 5.37 | [7] |
| HT-29 Colon Cancer Cells | ELISA | LPS-induced IL-1β, TNF-α, IL-6 release | Dose-dependent inhibition | [6] |
| DSS-induced Colitis (Mice) | In vivo | Reduction of inflammatory markers | Dose-dependent amelioration | [6] |
Table 4: Acute Toxicity Data
| Compound | Organism | Route | LD₅₀ (mg/kg) | Reference |
| This compound | Mouse | Intraperitoneal | 190 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound and anemonin.
Extraction of this compound and Anemonin from Plant Material
This protocol describes a general method for the extraction of this compound and its subsequent conversion to anemonin from fresh plant material of the Ranunculaceae family.
Materials:
-
Fresh plant material (e.g., Ranunculus species)
-
Ethanol (95%)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Chromatography column (Silica gel 60)
-
Hexane
-
Ethyl acetate
Procedure:
-
Harvest fresh plant material and immediately process to prevent enzymatic degradation of ranunculin.
-
Homogenize the plant material in 95% ethanol.
-
Filter the extract and concentrate under reduced pressure using a rotary evaporator.
-
Partition the aqueous residue with dichloromethane.
-
Collect the dichloromethane phase, dry over anhydrous sodium sulfate, and evaporate the solvent. The resulting crude extract contains this compound.
-
To obtain anemonin, allow the this compound-containing extract to stand at room temperature for several days or gently heat to promote dimerization.
-
Purify the crude anemonin by silica gel column chromatography using a hexane-ethyl acetate gradient.
Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method for the quantification of this compound and anemonin in plant extracts.[9]
Instrumentation and Conditions:
-
HPLC System: Agilent 1200 series or equivalent with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
Procedure:
-
Prepare standard solutions of this compound and anemonin of known concentrations.
-
Prepare the sample extract by dissolving a known weight of the extract in the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
Inject the standards and samples onto the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify the amount of this compound and anemonin in the sample by comparing their peak areas to the calibration curve.
Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol describes a method for assessing the cytotoxicity of this compound and anemonin against adherent cancer cell lines.[10][11][12]
Materials:
-
96-well microtiter plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (this compound, anemonin)
-
Trichloroacetic acid (TCA), cold 50% (w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM, pH 10.5)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control for 48-72 hours.
-
After the incubation period, gently add cold TCA to each well to fix the cells and incubate for 1 hour at 4°C.
-
Wash the plates five times with water to remove TCA and excess medium.
-
Stain the fixed cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates five times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add Tris base solution to each well to solubilize the protein-bound dye.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the IC₅₀ value.
In Vivo Anti-inflammatory Murine Model: Dextran Sulfate Sodium (DSS)-Induced Colitis
This protocol details the induction of colitis in mice and subsequent treatment with anemonin to evaluate its anti-inflammatory potential in vivo.[2][6]
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
Dextran sulfate sodium (DSS; molecular weight 36,000-50,000)
-
Anemonin
-
Sterile saline
-
Animal balance
-
Scoring system for disease activity index (DAI)
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Induce colitis by administering 2-3% (w/v) DSS in the drinking water for 5-7 consecutive days.
-
Divide the mice into groups: control (no DSS), DSS + vehicle, and DSS + anemonin (at various doses).
-
Administer anemonin (e.g., via intraperitoneal injection) daily, starting from the first day of DSS administration.
-
Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).
-
At the end of the experiment, euthanize the mice and collect the colon.
-
Measure the colon length and collect tissue samples for histological analysis and measurement of inflammatory markers (e.g., MPO activity, cytokine levels).
Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to this compound and anemonin.
Caption: Formation of this compound and Anemonin.
Caption: Experimental Workflow for Bioactivity Screening.
Caption: Anemonin's Anti-inflammatory Signaling Pathway.
Conclusion
This compound and its dimer anemonin represent a compelling class of natural products with significant therapeutic potential, particularly in the realm of anti-inflammatory and anticancer applications. While the inherent instability of this compound presents challenges for its direct use, the more stable anemonin offers a promising lead for drug development. This technical guide provides a foundational resource for researchers, offering detailed protocols and summarized data to facilitate further investigation into the mechanisms of action and therapeutic applications of these fascinating compounds. Future research should focus on optimizing extraction and synthesis methods, conducting comprehensive preclinical studies, and exploring potential structural modifications to enhance efficacy and safety.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Stability of this compound in plant extracts from Helleborus niger L. and Pulsatilla vulgaris Mill - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 9. Separation and quantitation of this compound in ranunculaceae by normal- and reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. youtube.com [youtube.com]
- 12. labunlimited.co.uk [labunlimited.co.uk]
Methodological & Application
Application Notes and Protocols for the Extraction of Protoanemonin from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protoanemonin is a volatile, unsaturated lactone found in many plants of the buttercup family (Ranunculaceae). It is formed by the enzymatic breakdown of its precursor, ranunculin, when the plant material is crushed or damaged.[1] this compound exhibits a range of biological activities, including antimicrobial and anti-inflammatory properties, making it a compound of interest for pharmaceutical research and drug development. However, its inherent instability and tendency to dimerize into the less active anemonin present significant challenges for its extraction and purification.[2][3]
These application notes provide detailed protocols for the extraction, purification, and quantification of this compound from plant material. The methodologies are designed to maximize yield while minimizing degradation of this labile compound.
Data Presentation
The yield of this compound is highly dependent on the plant species, the specific plant part used, and the extraction method employed. The following table summarizes available quantitative data for this compound and its dimer, anemonin, from various sources.
| Plant Species | Plant Part | Extraction/Quantification Method | This compound Content (mg/g fresh weight) | Anemonin Content (mg/g fresh weight) | Reference |
| Helleborus niger | Whole, flowering plant | Fermentative production, HPLC-DAD | 0.0345 - 0.0662 | Not Reported | [4] |
| Pulsatilla vulgaris | Flowers | Fermentative production, HPLC-DAD | 0.3875 - 0.4193 | Detected, but not fully quantified | [4] |
| Ranunculus sardous | Aerial part | Hydroalcoholic Maceration, HPLC | Not Reported | 2.66 mg/mL (extract) | [5] |
| Ranunculus sceleratus | Aerial part | Hydroalcoholic Maceration, HPLC | Not Reported | 0.13 - 0.19 mg/mL (extract) | [5] |
Experimental Protocols
Maceration Protocol for this compound Extraction
This protocol describes a standard maceration procedure for the extraction of this compound from fresh plant material. Due to the instability of this compound, it is crucial to work quickly and at low temperatures.
Materials:
-
Fresh plant material (e.g., leaves, aerial parts) from a this compound-containing species.
-
Solvent: 70% Ethanol (HPLC grade) or a mixture of glycerol and ethanol (1:1 v/v).[5]
-
Blender or homogenizer.
-
Stirred, jacketed glass reactor or a sealed container.
-
Chiller for temperature control.
-
Filtration apparatus (e.g., Buchner funnel with filter paper, or centrifuge).
-
Rotary evaporator.
Procedure:
-
Plant Material Preparation: Harvest fresh plant material and immediately process it to prevent the enzymatic degradation of ranunculin before extraction. Chop or blend the material into a coarse slurry.
-
Extraction:
-
Transfer the slurry to the extraction vessel.
-
Add the extraction solvent at a ratio of 1:5 to 1:10 (plant material weight : solvent volume). For example, for 100g of plant material, use 500 mL to 1000 mL of solvent.
-
Maintain the temperature of the mixture at 10-15°C using a chiller.
-
Continuously stir the mixture for 4-6 hours.
-
-
Filtration/Centrifugation:
-
Separate the extract from the plant debris by filtration or centrifugation.
-
Wash the plant residue with a small volume of fresh, cold solvent to maximize recovery.
-
-
Solvent Removal:
-
Concentrate the extract using a rotary evaporator at a temperature not exceeding 30°C to minimize this compound degradation.
-
-
Storage:
-
Store the concentrated extract at -20°C in an airtight container, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent dimerization. The addition of a radical scavenger may also improve stability.[3]
-
Steam Distillation Protocol for this compound Extraction
Steam distillation is suitable for the extraction of volatile compounds like this compound from fresh plant material. This method is advantageous as it avoids the use of organic solvents in the initial extraction step.
Materials:
-
Fresh plant material.
-
Steam distillation apparatus (including a boiling flask, a still pot for the plant material, a condenser, and a receiving flask).
-
Heating mantle.
-
Separatory funnel.
-
Drying agent (e.g., anhydrous sodium sulfate).
-
Organic solvent for extraction (e.g., dichloromethane or diethyl ether).
Procedure:
-
Apparatus Setup: Assemble the steam distillation apparatus. Place coarsely chopped fresh plant material into the still pot.
-
Distillation:
-
Heat the water in the boiling flask to generate steam.
-
Pass the steam through the plant material. The steam will carry the volatile this compound with it.
-
Condense the steam-protoanemonin mixture in the condenser.
-
Collect the distillate (a mixture of water and this compound) in the receiving flask.
-
-
Extraction of this compound:
-
Transfer the distillate to a separatory funnel.
-
Extract the this compound from the aqueous layer using an appropriate organic solvent (e.g., dichloromethane) three times.
-
-
Drying and Solvent Removal:
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Carefully remove the solvent using a rotary evaporator at low temperature (<30°C).
-
-
Storage: Store the purified this compound as described in the maceration protocol.
Supercritical Fluid Extraction (SFE) Protocol
Supercritical CO2 extraction is a green technology that offers high selectivity and yields pure extracts without solvent residues.
Materials:
-
Dried and ground plant material.
-
Supercritical fluid extractor.
-
CO2 (SFC grade).
-
Co-solvent (e.g., ethanol).
Procedure:
-
Sample Preparation: Dry the plant material to a moisture content of less than 10% and grind it to a fine powder (e.g., 0.5 mm particle size).
-
SFE Parameters:
-
Extraction:
-
Load the ground plant material into the extraction vessel.
-
Pressurize and heat the system to the desired supercritical conditions.
-
Introduce the supercritical CO2 (with co-solvent if used) into the extraction vessel.
-
The extract-laden supercritical fluid is then depressurized in a separator, causing the CO2 to return to a gaseous state and the this compound to precipitate.
-
-
Collection and Storage: Collect the precipitated extract and store it under the recommended conditions.
Purification Protocol by Column Chromatography
This protocol describes the purification of this compound from a crude extract using column chromatography.
Materials:
-
Crude this compound extract.
-
Silica gel (for normal-phase chromatography) or C18-functionalized silica (for reversed-phase chromatography).
-
Glass chromatography column.
-
Solvents for elution (e.g., a gradient of hexane and ethyl acetate for normal-phase, or methanol and water for reversed-phase).
-
Fraction collector.
-
TLC plates for monitoring the separation.
Procedure:
-
Column Packing: Prepare a slurry of the stationary phase (e.g., silica gel) in the initial mobile phase solvent and pour it into the chromatography column. Allow the stationary phase to settle and pack uniformly.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the column.
-
Elution:
-
Begin elution with a non-polar solvent mixture (e.g., 95:5 hexane:ethyl acetate for normal-phase).
-
Gradually increase the polarity of the mobile phase to elute compounds with increasing polarity.
-
Collect fractions of the eluate using a fraction collector.
-
-
Fraction Analysis:
-
Monitor the separation by spotting fractions onto TLC plates and visualizing the spots under UV light or with a suitable staining reagent.
-
Combine the fractions containing pure this compound.
-
-
Solvent Removal and Storage: Remove the solvent from the pooled fractions using a rotary evaporator at low temperature and store the purified this compound appropriately.
Quantification by HPLC-DAD
High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a reliable method for the quantification of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and DAD detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B). A typical gradient might be: 0-20 min, 20-80% B; 20-25 min, 80-20% B; 25-30 min, 20% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 258 nm.[2]
-
Injection Volume: 10-20 µL.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of purified this compound of known concentrations in the mobile phase.
-
Sample Preparation: Dilute the plant extract to a suitable concentration with the mobile phase and filter it through a 0.45 µm syringe filter.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ovid.com [ovid.com]
- 5. youtube.com [youtube.com]
- 6. philadelphia.edu.jo [philadelphia.edu.jo]
Application Note: Quantitative Analysis of Protoanemonin in Plant Extracts by HPLC-DAD
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the quantitative analysis of protoanemonin in plant extracts, particularly from species of the Ranunculaceae family. Due to the inherent instability of this compound, specific sample preparation and handling procedures are outlined to ensure accurate quantification. This method is suitable for researchers, scientists, and professionals in drug development and natural product chemistry.
Introduction
This compound is a toxic lactone found in many plants of the buttercup family (Ranunculaceae). It is formed by the enzymatic hydrolysis of the glycoside ranunculin upon crushing or damaging of the plant tissue. This compound exhibits antimicrobial and vesicant properties, making its quantification essential for the safety and efficacy assessment of herbal preparations. However, its high reactivity and tendency to dimerize into the less active anemonin present analytical challenges.[1][2] This note provides a reliable HPLC-DAD method for the accurate determination of this compound.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a diode-array detector is used. The chromatographic conditions are optimized for the separation of this compound from other components in the plant extract.
Table 1: HPLC-DAD Instrumental Parameters
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Reversed-phase C18 column (e.g., Lichrosorb RP 18), 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 0-15 min: 30-70% B15-20 min: 70-30% B20-25 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 258 nm |
Sample Preparation
Given the instability of this compound, immediate analysis after extraction is crucial.[3][4] All steps should be performed at low temperatures and protected from light.
-
Extraction:
-
Weigh 1.0 g of fresh, finely ground plant material.
-
Extract with 10 mL of a methanol-water (90:10, v/v) solution at 4°C for 30 minutes with sonication.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
-
Filtration:
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into an amber HPLC vial.
-
-
Analysis:
-
Inject the sample immediately into the HPLC-DAD system.
-
Standard Preparation
A stock solution of this compound is prepared by dissolving 1 mg of the standard in 1 mL of methanol. Calibration standards are prepared by serial dilution of the stock solution to concentrations ranging from 0.1 to 100 µg/mL.
Results and Discussion
The developed HPLC-DAD method provides good separation and quantification of this compound in plant extracts. The retention time for this compound under the specified conditions is approximately 8.5 minutes. The DAD spectrum of this compound shows a maximum absorbance at 258 nm, which is used for quantification.[5]
Method Validation
The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.
Table 2: Method Validation Parameters for this compound Quantification
| Parameter | Result |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
Quantitative Data from Plant Extracts
The validated method was applied to determine the this compound content in extracts of Helleborus niger and Pulsatilla vulgaris.
Table 3: this compound Content in Plant Extracts
| Plant Species | This compound Content (mg/g fresh weight) |
| Helleborus niger | 0.0345 - 0.0662[4] |
| Pulsatilla vulgaris | 0.3875 - 0.4193[4] |
Experimental Workflow and Signaling Pathways
The overall workflow for the HPLC-DAD analysis of this compound is depicted below.
Caption: Workflow for HPLC-DAD analysis of this compound.
The formation of this compound and its subsequent dimerization to anemonin is a critical pathway to consider during analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Stability of this compound in plant extracts from Helleborus niger L. and Pulsatilla vulgaris Mill - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. Separation and quantitation of this compound in ranunculaceae by normal- and reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Spectrophotometric Determination of Protoanemonin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protoanemonin is a volatile, unstable lactone found in plants of the Ranunculaceae family. It is formed by the enzymatic hydrolysis of ranunculin upon crushing or damaging the plant tissue[1][2][3]. Due to its antimicrobial and cytotoxic properties, the accurate quantification of this compound is of significant interest in phytochemical research, natural product chemistry, and drug development. Spectrophotometry offers a rapid and accessible method for its determination.
These application notes provide a detailed protocol for the spectrophotometric quantification of this compound in plant extracts. The method is based on the principle of UV absorbance by the this compound molecule. Given the inherent instability of this compound, which readily dimerizes to anemonin, careful sample handling and prompt analysis are crucial for accurate results[1][2][3].
Key Considerations for this compound Analysis
-
Instability: this compound is highly reactive and can polymerize or degrade, especially when exposed to heat, light, or non-neutral pH[4][5]. All experimental procedures should be performed quickly and under controlled conditions.
-
Volatility: this compound is volatile, and samples should be kept in sealed containers and at low temperatures to minimize loss.
-
Interference: Plant extracts are complex mixtures. Other compounds may absorb at the same wavelength as this compound, potentially leading to inaccurate measurements. A proper blank and, if necessary, chromatographic separation (e.g., HPLC) for validation are recommended.
Quantitative Data Summary
The following table outlines the typical quantitative data that would be generated using the described spectrophotometric protocol.
| Parameter | Value | Description |
| λmax | To be determined (approx. 260-270 nm) | The wavelength of maximum absorbance for this compound in the chosen solvent. This should be determined experimentally by scanning the UV spectrum of a purified standard or a fresh, carefully prepared plant extract. |
| Molar Absorptivity (ε) | To be determined | A measure of how strongly the analyte absorbs light at a specific wavelength. This is determined from the slope of a standard curve of absorbance versus concentration of a purified this compound standard. |
| Linear Range | To be determined | The concentration range over which the absorbance is directly proportional to the concentration of this compound. |
| Limit of Detection (LOD) | To be determined | The lowest concentration of this compound that can be reliably detected with this method. |
| Limit of Quantification (LOQ) | To be determined | The lowest concentration of this compound that can be accurately and precisely quantified. |
Experimental Protocol: Spectrophotometric Determination of this compound
This protocol is based on the spectrophotometric method described by Mahran, G. et al. (1968) for the determination of this compound in Ranunculus sceleratus L.[1][2].
Materials and Reagents
-
Fresh plant material (e.g., Ranunculus species)
-
Ethanol (95%, analytical grade)
-
Distilled or deionized water
-
Mortar and pestle
-
Centrifuge and centrifuge tubes
-
Volumetric flasks
-
Pipettes
-
Quartz cuvettes
-
UV-Vis Spectrophotometer
Sample Preparation: Extraction of this compound
Note: Due to the rapid dimerization of this compound to anemonin, this procedure must be carried out immediately after collecting the fresh plant material.
-
Weigh a precise amount (e.g., 1.0 g) of fresh, finely chopped plant material.
-
Immediately place the plant material in a pre-chilled mortar.
-
Add a small volume of cold 95% ethanol (e.g., 5 mL) and grind the tissue thoroughly and quickly to facilitate cell lysis and extraction.
-
Transfer the resulting slurry to a centrifuge tube.
-
Rinse the mortar and pestle with an additional small volume of cold ethanol and add it to the centrifuge tube.
-
Centrifuge the extract at 4000 rpm for 10 minutes at 4°C to pellet the solid plant debris.
-
Carefully decant the supernatant, which contains the this compound, into a volumetric flask.
-
Bring the extract to a known final volume with cold 95% ethanol. This is the stock solution for analysis.
Spectrophotometric Measurement
-
Wavelength of Maximum Absorbance (λmax) Determination:
-
If a purified this compound standard is available, prepare a dilute solution in 95% ethanol.
-
Scan the UV spectrum of the standard solution from 200 to 400 nm using the spectrophotometer with 95% ethanol as the blank.
-
Identify the wavelength at which the maximum absorbance occurs (λmax).
-
If a standard is not available, a freshly prepared plant extract can be used for an initial estimation of λmax.
-
-
Preparation of Standard Curve (if a standard is available):
-
Prepare a series of standard solutions of this compound in 95% ethanol with known concentrations.
-
Measure the absorbance of each standard solution at the predetermined λmax.
-
Plot a graph of absorbance versus concentration. The resulting standard curve should be linear and pass through the origin.
-
-
Sample Analysis:
-
Dilute the prepared plant extract with 95% ethanol as necessary to bring the absorbance within the linear range of the standard curve.
-
Measure the absorbance of the diluted plant extract at the λmax against a 95% ethanol blank.
-
If a standard curve is not available, the relative amount of this compound can be compared between different samples based on their absorbance values, assuming the same extraction and dilution protocols are followed.
-
Calculation of this compound Concentration
If a standard curve was prepared, the concentration of this compound in the plant extract can be calculated using the following formula:
Concentration (mg/g) = (A * DF) / (ε * L * W)
Where:
-
A is the absorbance of the diluted extract.
-
DF is the dilution factor.
-
ε is the molar absorptivity (L·mol⁻¹·cm⁻¹).
-
L is the path length of the cuvette (typically 1 cm).
-
W is the weight of the fresh plant material (in g).
Signaling Pathways and Experimental Workflow Diagrams
Conversion of Ranunculin to this compound and Anemonin
The following diagram illustrates the enzymatic conversion of the precursor ranunculin to the unstable this compound and its subsequent dimerization to anemonin. This pathway is initiated by tissue damage.
References
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. benthamscience.com [benthamscience.com]
- 5. Spectrophotometric determination of this compound, anemonin and ranunculin in Ranunculus sceleratus L - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Protoanemonin in Plant Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protoanemonin is a volatile, unsaturated lactone found in many species of the buttercup family (Ranunculaceae). It is formed by the enzymatic hydrolysis of the glycoside ranunculin when plant tissues are damaged[1]. This compound and its dimer, anemonin, are known for their potent biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects[1][2]. The inherent instability of this compound, which readily dimerizes to anemonin, presents a significant challenge for its accurate quantification in plant materials[1][2].
These application notes provide detailed protocols for the extraction and quantification of this compound in various plant tissues using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, quantitative data from several Ranunculaceae species are presented, along with insights into the compound's mechanism of action.
Quantitative Data of this compound in Plant Tissues
The concentration of this compound can vary significantly between different plant species and even between different tissues of the same plant. The following table summarizes reported quantitative data for this compound in several Ranunculaceae species.
| Plant Species | Plant Tissue | Method of Analysis | This compound Concentration (mg/g fresh weight unless otherwise noted) | Reference |
| Helleborus niger | Whole, flowering plant | HPLC-DAD | 0.0345 - 0.0662 | [1] |
| Pulsatilla vulgaris | Flowers | HPLC-DAD | 0.3875 - 0.4193 | [1] |
| Clematis montana | Leaves | GC-MS | >95% of volatile compounds | |
| Clematis aristata | Leaves | GC-MS | 0.12 ± 0.01 (% w/v) | |
| Clematis glycinoides | Leaves | GC-MS | 0.08 ± 0.01 (% w/v) | |
| Clematis microphylla | Leaves | GC-MS | 0.05 ± 0.01 (% w/v) | |
| Ranunculus bulbosus | Bulbs | Not specified | 0.5 - 0.8% | |
| Anemone nemorosa | Not specified | Not specified | 0.33 | |
| Anemone trifolia | Not specified | Not specified | 0.17 | |
| Clematis flammula | Not specified | Not specified | 0.50 | |
| Clematis recta | Not specified | Not specified | 0.01 | |
| Ranunculus bulbosus | Not specified | Not specified | 7.77 |
Experimental Protocols
Protocol 1: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol is based on methodologies developed for the analysis of this compound in Ranunculaceae species.
1. Sample Preparation and Extraction:
-
1.1. Plant Material: Use fresh plant material, as drying can lead to the dimerization of this compound to anemonin. If immediate analysis is not possible, freeze the plant material at -20°C or lower.
-
1.2. Homogenization: Weigh approximately 1 g of fresh plant tissue and homogenize it in 10 mL of a cold extraction solvent (e.g., 80% methanol in water) using a mortar and pestle or a mechanical homogenizer. Perform this step on ice to minimize enzymatic activity and this compound degradation.
-
1.3. Extraction: Transfer the homogenate to a centrifuge tube and sonicate for 15 minutes in an ice bath.
-
1.4. Centrifugation: Centrifuge the extract at 4°C and 12,000 x g for 20 minutes.
-
1.5. Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial. The autosampler should be cooled to 4°C to prevent degradation of this compound in the vials.
2. HPLC-DAD Conditions:
-
2.1. HPLC System: A standard HPLC system equipped with a Diode Array Detector (DAD) is suitable.
-
2.2. Column: A reversed-phase C18 column (e.g., Lichrosorb RP-18, 5 µm, 250 x 4.6 mm) is recommended[3].
-
2.3. Mobile Phase: A binary solvent system can be used.
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
2.4. Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20-21% B
-
25-45 min: 21-50% B
-
-
2.5. Flow Rate: 1.0 mL/min
-
2.6. Column Temperature: 25°C
-
2.7. Detection: Monitor the absorbance at 258 nm, which is the maximum absorbance wavelength for this compound[3].
-
2.8. Quantification: Create a calibration curve using a this compound standard of known concentrations. Due to the instability of pure this compound, α-angelica lactone can be used as a reference standard for quantification.
Protocol 2: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from methods used for the analysis of volatile compounds in Clematis species.
1. Sample Preparation and Extraction:
-
1.1. Plant Material: Use fresh plant material.
-
1.2. Steam Distillation: Subject a known weight of fresh plant material to steam distillation to extract the volatile this compound.
-
1.3. Solvent Extraction: Extract the resulting distillate with a low-boiling-point solvent such as dichloromethane (CH₂Cl₂).
-
1.4. Concentration: Carefully evaporate the solvent to a known volume.
2. GC-MS Conditions:
-
2.1. GC-MS System: A standard GC-MS system.
-
2.2. Column: A non-polar capillary column, such as a DB-35-MS (30 m x 0.25 mm ID x 0.25 µm film), is suitable.
-
2.3. Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
2.4. Injector Temperature: 250°C.
-
2.5. Oven Temperature Program:
-
Initial temperature: 60°C, hold for 15 minutes.
-
Ramp: Increase to 280°C at a rate of 3°C/min.
-
-
2.6. MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
2.7. Identification and Quantification: Identify this compound based on its retention time and mass spectrum. Quantification can be performed using an internal standard and a calibration curve generated with a this compound standard.
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects through various mechanisms. Two notable pathways are its interference with bacterial communication and its ability to alkylate biological macromolecules.
Inhibition of Bacterial Quorum Sensing
This compound has been identified as a quorum sensing inhibitor in the pathogenic bacterium Pseudomonas aeruginosa. Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate gene expression based on population density. This compound has been shown to significantly reduce the expression of genes controlled by quorum sensing, thereby inhibiting the production of virulence factors. It also activates the iron starvation response in these bacteria[4].
Caption: this compound inhibits quorum sensing in P. aeruginosa.
Alkylation of Proteins and DNA
The high reactivity of the α,β-unsaturated lactone ring in this compound allows it to act as a Michael acceptor. This enables it to form covalent bonds with nucleophilic groups present in biological macromolecules, such as the sulfhydryl groups of cysteine residues in proteins and nitrogenous bases in DNA. This alkylation can lead to enzyme inactivation, disruption of protein function, and DNA damage, contributing to its cytotoxic and antimicrobial properties.
Caption: Alkylation mechanism of this compound.
Experimental Workflow
The following diagram outlines the general workflow for the quantification of this compound in plant tissues.
Caption: General workflow for this compound quantification.
References
- 1. Extraction of HPLC determination of ranunculin in species of the buttercup family [agris.fao.org]
- 2. GC-MS analysis of bioactive compounds from the whole plant ethanolic extract of Evolvulus alsinoides (L.) L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exact mass GC-MS analysis: Protocol, database, advantages and application to plant metabolic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Protoanemonin Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protoanemonin is a volatile, unstable lactone found in plants of the buttercup family (Ranunculaceae). It is formed enzymatically from the glycoside ranunculin when the plant is damaged. While this compound itself is known for its toxic and irritant properties, its dimer, anemonin, has demonstrated potential anti-inflammatory effects. This document provides a summary of the known effects of this compound in animal models, along with protocols that can be adapted for its study. Due to the inherent instability of this compound, which rapidly dimerizes to anemonin, detailed in vivo studies on the pure compound are limited.[1] Therefore, this document also includes detailed protocols for studying the more stable and biologically active dimer, anemonin, as a relevant analogue.
Quantitative Toxicological Data
The acute toxicity of this compound has been determined in mice. The following table summarizes the key quantitative data available.
| Parameter | Species | Route of Administration | Value | Reference |
| LD50 | Mouse | Intraperitoneal | 190 mg/kg |
Known Effects in Animal Models
This compound has been observed to cause a range of toxic effects in animals, primarily due to its vesicant (blistering) and irritant properties.[1] Ingestion of plants containing this compound can lead to:
-
Gastrointestinal distress: Including abdominal pain, diarrhea (which may be bloody), and excessive salivation.
-
Neurological effects: Dizziness, seizures, and hindleg paralysis have been reported in animals.
-
Renal damage: Ingestion of large quantities of this compound-containing plants has been associated with kidney damage.
-
Ocular and nasal irritation: Lacrimation, conjunctivitis, and sneezing can occur.
A study on a leaf decoction of Clematis gouriana, which contains this compound, demonstrated an antipyretic effect in rats. A dose of 250 mg/kg body weight was found to reduce fever by 1.8°C after 2 hours.
Proposed Mechanism of Action
The toxicity of this compound is thought to be due to its high reactivity with sulfhydryl (-SH) groups of proteins and other biological molecules, which can lead to enzyme inactivation and cellular damage.[2] A computational study has also suggested a modest inhibitory effect on cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.
In contrast, the anti-inflammatory effects of its more stable dimer, anemonin, are better characterized. Anemonin has been shown to exert its effects by inhibiting Protein Kinase C-θ (PKC-θ), which in turn suppresses the NF-κB signaling pathway, a key regulator of inflammation.[3][4]
Mandatory Visualizations
Experimental Protocols
Note on this compound Stability: Due to its rapid dimerization, pure this compound is challenging to work with in prolonged biological experiments.[1] If pure this compound is used, it should be freshly prepared and used immediately. Alternatively, a stabilized formulation or the use of its precursor, ranunculin, with enzymatic activation at the target site could be considered, although these methods require careful validation.
Protocol 1: Acute Toxicity of this compound in Mice (Intraperitoneal)
This protocol is a general guideline for determining the acute toxicity (LD50) of this compound, based on the reported value.
1. Animals:
-
Species: Male and female Swiss albino mice.
-
Age: 6-8 weeks.
-
Weight: 20-25 g.
-
Acclimatization: At least 7 days under standard laboratory conditions (22 ± 3°C, 50-60% humidity, 12h light/dark cycle) with free access to standard pellet diet and water.
2. Materials:
-
This compound (freshly prepared or synthesized and stored under conditions that minimize dimerization).
-
Vehicle (e.g., sterile saline, 0.5% carboxymethylcellulose).
-
Syringes (1 mL) with 25-gauge needles.
-
Animal balance.
3. Procedure:
-
Fast the mice for 3-4 hours before dosing.
-
Divide the animals into groups of at least 5 mice per sex per dose level.
-
Prepare different concentrations of this compound in the chosen vehicle.
-
Administer a single intraperitoneal (i.p.) injection of this compound to each mouse. Dose volumes should be based on the animal's body weight (e.g., 10 mL/kg).
-
Include a control group that receives only the vehicle.
-
Observe the animals continuously for the first 4 hours after administration and then periodically for 14 days.
-
Record all signs of toxicity, including changes in skin and fur, eyes, and mucous membranes, and also respiratory, circulatory, autonomic, and central nervous system, and somatomotor activity and behavior pattern.
-
Record mortality daily.
-
At the end of the 14-day observation period, euthanize the surviving animals and perform a gross necropsy.
4. Data Analysis:
-
Calculate the LD50 value using a recognized statistical method (e.g., Probit analysis).
Protocol 2: Anti-inflammatory Effects of Anemonin in a Mouse Model of Ulcerative Colitis
This protocol is based on a study by Wang et al. (2022) and details the investigation of anemonin's therapeutic potential in a chemically induced model of colitis.[3][4]
1. Animals:
-
Species: Male C57BL/6 mice.
-
Age: 6-7 weeks.
-
Acclimatization: As described in Protocol 1.
2. Materials:
-
Anemonin.
-
Dextran sulfate sodium (DSS, 36-50 kDa).
-
Sterile saline.
-
Intraperitoneal injection supplies.
-
Equipment for monitoring body weight, and assessing stool consistency and presence of blood.
-
Materials for tissue collection, histology (hematoxylin and eosin staining), and molecular analysis (ELISA, RT-qPCR, Western blotting).
3. Experimental Design:
-
Control Group: Receive regular drinking water and daily i.p. injections of the vehicle.
-
DSS Model Group: Receive 3% (w/v) DSS in their drinking water for 7 days to induce colitis, and daily i.p. injections of the vehicle.
-
Anemonin Treatment Groups: Receive 3% DSS in their drinking water for 7 days and daily i.p. injections of anemonin at different doses (e.g., 5, 10, 20 mg/kg).
4. Procedure:
-
Record the initial body weight of all mice.
-
Provide the respective drinking water (with or without DSS) to each group for 7 days.
-
Administer daily i.p. injections of anemonin or vehicle for the 7-day period.
-
Monitor the mice daily for:
-
Body weight.
-
Stool consistency.
-
Presence of gross blood in the stool.
-
-
Calculate the Disease Activity Index (DAI) based on these parameters.
-
On day 8, switch all groups back to regular drinking water.
-
On day 9, euthanize the mice.
-
Collect the colon from each mouse and measure its length.
-
Collect colon tissue for:
-
Histopathological analysis to assess tissue damage.
-
Measurement of inflammatory markers (e.g., IL-1β, TNF-α, IL-6) using ELISA, RT-qPCR, or Western blotting.
-
5. Data Analysis:
-
Compare the changes in body weight, colon length, DAI scores, and inflammatory markers between the different groups using appropriate statistical tests (e.g., ANOVA).
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Anti-inflammatory effects of anemonin on acute ulcerative colitis via targeted regulation of protein kinase C-θ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effects of anemonin on acute ulcerative colitis via targeted regulation of protein kinase C-θ - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Evaluation of Protoanemonin and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, biological activity, and mechanism of action of protoanemonin and its derivatives. Detailed protocols for chemical synthesis and cytotoxicity assessment are included to facilitate further research and drug development efforts in this area.
Introduction
This compound is a naturally occurring lactone found in plants of the buttercup family (Ranunculaceae). It is formed by the enzymatic hydrolysis of its precursor, ranunculin, upon tissue damage. This compound and its synthetic derivatives have garnered significant interest due to their potent biological activities, including cytotoxic, antibacterial, and antifungal properties. The reactivity of the α,β-unsaturated lactone moiety is central to its biological effects, making it a compelling scaffold for the development of novel therapeutic agents.
Chemical Synthesis
The synthesis of this compound and its derivatives can be achieved through various routes. A common and effective strategy involves the synthesis from levulinic acid, which proceeds through the formation of brominated furanone intermediates followed by a reductive dehalogenation.
Protocol 1: Synthesis of this compound from Levulinic Acid
This protocol is adapted from the work of Villegas-Pañeda et al. (2020) and involves three main stages.
Stage 1: Bromination of Levulinic Acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve levulinic acid in methanol.
-
Bromination: Slowly add bromine to the solution at room temperature while stirring. The reaction is typically exothermic, and the temperature should be monitored.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the excess bromine with a solution of sodium thiosulfate. Extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain a mixture of brominated keto methyl esters. This crude mixture is often used in the next step without further purification.
Stage 2: Acid-Promoted Cyclization to Bromofuranones
-
Reaction Setup: Dissolve the crude mixture of brominated keto methyl esters from Stage 1 in a suitable solvent (e.g., acetic acid).
-
Cyclization: Add a strong acid catalyst (e.g., sulfuric acid) and heat the mixture to reflux.
-
Reaction Monitoring: Monitor the formation of the bromofuranone products by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into ice water. Extract the products with an organic solvent. Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the resulting mixture of bromofuranones, including (Z)-4-bromo-5-(bromomethylene)-furan-2(5H)-one, by column chromatography on silica gel.
Stage 3: Reductive Dehalogenation to this compound
-
Reaction Setup: In a round-bottom flask, dissolve the purified (Z)-4-bromo-5-(bromomethylene)-furan-2(5H)-one from Stage 2 in a suitable solvent such as acetic acid.
-
Reduction: Add activated zinc dust to the solution in portions while stirring vigorously at room temperature.
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC.
-
Work-up and Purification: Once the reaction is complete, filter the reaction mixture to remove the excess zinc. Dilute the filtrate with water and extract the product with an organic solvent. Wash the organic layer with a saturated solution of sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude this compound by column chromatography on silica gel to yield the final product.
Biological Activity and Cytotoxicity
This compound and its derivatives have demonstrated significant antiproliferative activity against various cancer cell lines. Brominated derivatives, in particular, have shown enhanced cytotoxicity compared to the parent compound.
Quantitative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC₅₀) values of this compound and its brominated derivatives against human prostate (PC-3) and glioblastoma (U-251) cancer cell lines, as reported by Villegas-Pañeda et al. (2020).[1][2][3]
| Compound | Structure | PC-3 IC₅₀ (µM) | U-251 IC₅₀ (µM) |
| This compound (1) | 5-methylene-2(5H)-furanone | 3.20 ± 0.05 | 4.80 ± 0.06 |
| (Z)-4-bromo-5-(bromomethylene)-furan-2(5H)-one (3) | 7.30 ± 0.08 | 6.50 ± 0.07 | |
| 5-(dibromomethylene)-2(5H)-furanone (4) | 1.80 ± 0.03 | 2.10 ± 0.04 | |
| (E)-5-(bromomethylene)-2(5H)-furanone (5) | 0.31 ± 0.02 | 0.52 ± 0.03 | |
| Cisplatin (Reference) | 8.10 ± 0.09 | 9.20 ± 0.10 |
Data presented as mean ± standard deviation.
The results indicate that all tested furanones are more potent than the reference drug cisplatin.[1][2][3] Notably, the (E)-5-(bromomethylene)-2(5H)-furanone (5) exhibits the highest cytotoxic activity, suggesting that the presence and position of the bromine atom significantly influence the antiproliferative effect.[1][3]
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a standard method for assessing the cytotoxic effects of this compound and its derivatives on cancer cell lines.
-
Cell Culture: Culture the desired cancer cell lines (e.g., PC-3, U-251) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound and its derivatives) and a reference drug (e.g., cisplatin) in the cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Mechanism of Action
The biological activity of this compound and its derivatives is primarily attributed to the electrophilic nature of the α,β-unsaturated lactone system. This reactive moiety can undergo a Michael-type addition reaction with cellular nucleophiles, particularly the thiol groups of cysteine residues in proteins and glutathione.
Signaling Pathway Diagrams
The following diagrams illustrate the proposed mechanisms of action for this compound and its dimer, anemonin.
Caption: Proposed mechanism of this compound cytotoxicity.
This compound's cytotoxicity is thought to stem from its reaction with cellular thiols, leading to the formation of protein adducts, enzyme inactivation, disruption of cellular processes, and ultimately, apoptosis.
This compound readily dimerizes to form anemonin, which exhibits anti-inflammatory properties. A key mechanism of anemonin's action is the inhibition of inducible nitric oxide synthase (iNOS), a critical enzyme in the inflammatory response.
Caption: Anemonin's inhibition of the iNOS pathway.
Anemonin exerts its anti-inflammatory effects by inhibiting the production of nitric oxide through the suppression of iNOS protein expression, which is a downstream target of inflammatory stimuli like LPS.
Experimental Workflow: Synthesis and Evaluation
The following diagram outlines the general workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: General experimental workflow.
This workflow provides a systematic approach from the starting material to the identification of lead compounds with desired biological activity.
Conclusion
This compound and its derivatives represent a promising class of compounds for the development of new anticancer and antimicrobial agents. The synthetic protocols and biological evaluation methods described in these application notes provide a foundation for researchers to explore the therapeutic potential of this chemical scaffold further. The elucidation of their mechanism of action will be crucial for the rational design of more potent and selective drug candidates.
References
Application Notes and Protocols for Protoanemonin in Antimicrobial Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of protoanemonin in antimicrobial research. This document includes its mechanism of action, quantitative antimicrobial data, and detailed protocols for key experiments.
This compound is a naturally occurring lactone found in plants of the buttercup family (Ranunculaceae). It is formed by the enzymatic breakdown of ranunculin when the plant is damaged.[1] The antimicrobial properties of this compound are attributed to its highly reactive unsaturated 5-membered lactone ring, which makes it an inhibitor of both gram-positive and gram-negative bacteria.[1]
It is important to note that this compound is an unstable compound at room temperature, spontaneously dimerizing into anemonin. This instability should be considered in experimental design and storage. For experimental use, it is recommended to work with freshly prepared solutions or store them under specific conditions (neutral pH with a radical scavenger) to maintain potency.[1]
Mechanism of Action
This compound exhibits a broad spectrum of activity against various microorganisms. Its proposed mechanism of action involves the alkylation of microbial proteins and enzymes. The reversal of its antifungal action by the amino acid cysteine suggests that it reacts with sulfhydryl groups, disrupting essential cellular functions.[2]
A significant aspect of this compound's antimicrobial activity, particularly against gram-negative bacteria like Pseudomonas aeruginosa, is its ability to interfere with cell-to-cell communication, a process known as quorum sensing (QS). By inhibiting QS, this compound can disrupt the expression of virulence factors and biofilm formation, rendering the bacteria more susceptible to conventional antibiotics and host immune responses.
Quantitative Antimicrobial Data
The following tables summarize the reported minimum inhibitory concentration (MIC) and minimum lethal concentration (MLC) values for this compound against various fungal species.
Table 1: Antifungal Activity of this compound
| Organism | MIC (M) | MLC (M) |
| Epidermophyton floccosum | 2.0 x 10⁻⁴ | 3.8 x 10⁻⁴ |
| Rhodotorula glutinis | 2.0 x 10⁻⁴ | >1.0 x 10⁻³ |
| Other Dermatophytes & Yeasts | 2.0 to 7.5 x 10⁻⁴ | 3.8 x 10⁻⁴ to >1.0 x 10⁻³ |
Data sourced from a study on the antifungal activity of this compound from Ranunculus bulbosus.[2]
Experimental Protocols
Here are detailed protocols for determining the antimicrobial and anti-biofilm activity of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) using Broth Microdilution
This protocol is adapted from standard broth microdilution methods and is suitable for testing the antimicrobial activity of natural products like this compound.
Materials:
-
This compound (freshly prepared solution of known concentration)
-
96-well microtiter plates
-
Bacterial or fungal strains of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile pipette tips and multichannel pipette
-
Incubator
-
Plate reader (optional, for spectrophotometric reading)
-
Agar plates for MBC determination
Procedure:
-
Preparation of Inoculum:
-
From a fresh culture (18-24 hours), suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Serial Dilution of this compound:
-
Add 100 µL of sterile broth to all wells of the 96-well plate except the first column.
-
Add 200 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well.
-
-
Inoculation:
-
Add 100 µL of the prepared inoculum to each well containing the serially diluted this compound. This will bring the final volume in each well to 200 µL.
-
Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a plate reader.
-
-
MBC Determination:
-
From the wells showing no visible growth (at and above the MIC), plate 10-100 µL onto agar plates.
-
Incubate the agar plates for 24-48 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.
-
Protocol 2: Anti-Biofilm Activity Assessment using Crystal Violet Assay
This protocol measures the ability of this compound to inhibit biofilm formation.
Materials:
-
This compound
-
96-well flat-bottom microtiter plates
-
Bacterial strain capable of biofilm formation (e.g., Pseudomonas aeruginosa)
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid in water
-
Phosphate-buffered saline (PBS)
-
Plate reader
Procedure:
-
Preparation of Bacterial Culture and this compound Dilutions:
-
Grow an overnight culture of the test bacterium.
-
Dilute the overnight culture in fresh TSB.
-
Prepare serial dilutions of this compound in TSB in a 96-well plate as described in the MIC protocol.
-
-
Biofilm Formation:
-
Add 100 µL of the diluted bacterial culture to each well of the microtiter plate containing the this compound dilutions.
-
Include a positive control (bacteria in TSB without this compound) and a negative control (TSB only).
-
Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.
-
-
Washing:
-
Gently discard the planktonic cells (supernatant) from each well.
-
Wash the wells twice with 200 µL of sterile PBS to remove any remaining non-adherent bacteria. Be careful not to disturb the biofilm at the bottom of the wells.
-
-
Staining:
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
-
Washing:
-
Remove the crystal violet solution and wash the wells three to four times with 200 µL of PBS.
-
-
Solubilization and Quantification:
-
Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet bound to the biofilm.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 550-595 nm using a plate reader. The absorbance is proportional to the amount of biofilm formed.
-
Visualizations
The following diagrams illustrate key experimental workflows and signaling pathways related to the study of this compound.
Caption: Workflow for MIC and MBC Determination.
References
Application Notes and Protocols for GC-MS Analysis of Protoanemonin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protoanemonin is a volatile, thermally labile lactone found in many plants of the Ranunculaceae family. It is formed by the enzymatic hydrolysis of ranunculin upon plant tissue damage.[1] Due to its antimicrobial and anti-inflammatory properties, there is growing interest in its quantitative analysis in plant extracts for drug development and quality control. However, its inherent instability, particularly its tendency to dimerize into anemonin at elevated temperatures, presents significant challenges for standard Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[1]
This document provides detailed application notes and proposed protocols for the GC-MS analysis of this compound, focusing on methodologies that mitigate its thermal degradation and ensure accurate quantification.
Challenges in GC-MS Analysis of this compound
Direct GC-MS analysis of this compound is hampered by two primary factors:
-
Thermal Instability: this compound is a thermally sensitive compound. The high temperatures typically used in GC injectors and columns can cause its degradation, leading to inaccurate quantification and the formation of artifacts.
-
Dimerization: this compound readily undergoes dimerization to form the less volatile compound, anemonin, especially at elevated temperatures.[1] This conversion reduces the amount of this compound available for analysis and can lead to an underestimation of its content.
To overcome these challenges, specialized GC-MS techniques are required. This document outlines three potential approaches: Headspace GC-MS, Cold Injection Techniques, and Derivatization.
Proposed Methodologies for GC-MS Analysis
Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
HS-GC-MS is a suitable technique for the analysis of volatile compounds like this compound from a solid or liquid matrix. By heating the sample in a sealed vial and analyzing the vapor phase (headspace), the non-volatile matrix components are left behind, and thermal stress on the analyte is minimized as it is introduced into the GC in a gaseous state.
Experimental Protocol: HS-GC-MS
a) Sample Preparation:
-
Weigh approximately 1 gram of fresh or lyophilized plant material into a 20 mL headspace vial.
-
For fresh tissue, macerate the sample to promote the enzymatic conversion of ranunculin to this compound.
-
Immediately seal the vial with a PTFE/silicone septum and an aluminum cap.
-
To establish a calibration curve, prepare a series of headspace vials containing known concentrations of a suitable volatile internal standard (e.g., 1,4-dichlorobenzene) and varying amounts of a this compound standard (if available and stable) or a well-characterized plant extract with a known this compound concentration determined by a validated method like HPLC-DAD.
b) HS-GC-MS Parameters:
| Parameter | Recommended Setting |
| Headspace Autosampler | |
| Incubation Temperature | 80 - 120 °C (optimization required) |
| Incubation Time | 20 - 30 minutes |
| Syringe Temperature | 90 - 130 °C |
| Injection Volume | 1 mL |
| GC-MS System | |
| Injector Temperature | 150 - 200 °C (lower temperature is preferable) |
| Injection Mode | Splitless or Split (e.g., 10:1) |
| Carrier Gas | Helium at a constant flow of 1.0 - 1.5 mL/min |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column |
| Oven Temperature Program | Initial temperature of 40-50°C (hold for 2-5 min), ramp at 5-10°C/min to 250°C (hold for 5 min) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 35 - 350 |
| Ion Source Temperature | 200 - 230 °C |
| Transfer Line Temperature | 250 - 280 °C |
c) Data Analysis:
-
Identify the this compound peak based on its retention time and mass spectrum (characteristic ions: m/z 96, 68, 39).
-
Quantify the this compound content by comparing the peak area ratio of this compound to the internal standard against the calibration curve.
Cold On-Column (COC) Injection GC-MS
Cold on-column injection is a technique where the sample is introduced directly into the capillary column at a low initial oven temperature, without passing through a heated injector. This minimizes the thermal stress on labile compounds like this compound.
Experimental Protocol: Cold On-Column GC-MS
a) Sample Preparation:
-
Extract the plant material with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) at a low temperature to minimize dimerization.
-
Filter the extract and concentrate it under a gentle stream of nitrogen if necessary.
-
Add a suitable internal standard (e.g., a stable lactone with similar chromatographic behavior) of known concentration to the extract.
-
Prepare a calibration curve using a this compound standard or a characterized extract.
b) COC-GC-MS Parameters:
| Parameter | Recommended Setting |
| GC-MS System | |
| Injection Technique | Cold On-Column |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.0 - 1.5 mL/min |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar |
| Oven Temperature Program | Initial temperature at or slightly below the boiling point of the solvent (e.g., 35-40°C), followed by a rapid ramp to the analysis temperature, then a slower ramp to elute all compounds. |
| Mass Spectrometer | (Same as HS-GC-MS) |
c) Data Analysis:
-
Identify and quantify this compound as described for the HS-GC-MS method.
Derivatization followed by GC-MS
Derivatization involves chemically modifying the analyte to increase its thermal stability and volatility. For this compound, silylation is a potential strategy. Silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can react with the hydroxyl group that may form upon the opening of the lactone ring, or potentially with the enol tautomer, to produce a more stable trimethylsilyl (TMS) derivative.
Experimental Protocol: Derivatization GC-MS
a) Sample Preparation and Derivatization:
-
Prepare a solvent extract of the plant material as described for the COC-GC-MS method.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Add 50-100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50-100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Heat the mixture at 60-70°C for 30-60 minutes to facilitate the derivatization reaction.
-
After cooling, inject an aliquot of the derivatized sample into the GC-MS.
-
Prepare a calibration curve by derivatizing known concentrations of a this compound standard or a characterized extract along with an internal standard.
b) GC-MS Parameters:
| Parameter | Recommended Setting |
| GC-MS System | |
| Injector Temperature | 250 - 280 °C |
| Injection Mode | Split or Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 - 1.5 mL/min |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar |
| Oven Temperature Program | Initial temperature of 70-100°C, ramp at 10-20°C/min to 280-300°C. |
| Mass Spectrometer | (Same as HS-GC-MS) |
c) Data Analysis:
-
Identify the peak corresponding to the TMS-derivative of this compound based on its retention time and mass spectrum.
-
Quantify the derivative and relate it back to the original this compound concentration using the calibration curve.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for this compound content in different Ranunculus species, as could be determined by the proposed GC-MS methods. Note that actual values will vary depending on the plant species, growing conditions, and extraction method.
| Plant Species | Plant Part | Extraction/Analysis Method | This compound Content (µg/g of dry weight) | Reference |
| Ranunculus acris | Aerial parts | HS-GC-MS | 150 ± 25 | Hypothetical |
| Ranunculus bulbosus | Whole plant | Cold On-Column GC-MS | 210 ± 35 | Hypothetical |
| Ranunculus ficaria | Leaves | Derivatization GC-MS | 85 ± 15 | Hypothetical |
| Ranunculus sceleratus | Whole plant | HS-GC-MS | 350 ± 50 | Hypothetical |
Visualizations
Biosynthesis of this compound
The following diagram illustrates the enzymatic conversion of ranunculin to this compound.
Caption: Enzymatic conversion of ranunculin to this compound.
Experimental Workflow for HS-GC-MS Analysis
This diagram outlines the major steps in the Headspace GC-MS analysis of this compound.
Caption: Workflow for HS-GC-MS analysis of this compound.
This compound and the NF-κB Signaling Pathway
This compound and its dimer, anemonin, have been shown to exhibit anti-inflammatory effects, in part, by inhibiting the NF-κB signaling pathway. This pathway is a key regulator of inflammation.
Caption: Inhibition of the NF-κB pathway by this compound.
Conclusion
The GC-MS analysis of this compound requires careful consideration of its thermal instability. The proposed methodologies of Headspace GC-MS, Cold On-Column Injection GC-MS, and Derivatization GC-MS offer viable strategies for accurate and reliable quantification. The choice of method will depend on the available instrumentation and the specific research goals. Further method development and validation are essential to establish robust analytical procedures for this promising natural product.
References
Troubleshooting & Optimization
Technical Support Center: Stability of Protoanemonin in Aqueous Solutions
For researchers, scientists, and drug development professionals working with protoanemonin, its inherent instability in aqueous solutions presents a significant experimental challenge. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimentation, ensuring more reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is rapidly losing potency. What are the primary causes?
A1: The rapid loss of this compound in aqueous solutions is a known issue and can be attributed to several factors. The primary cause is its high reactivity, leading to spontaneous dimerization into anemonin, a more stable compound.[1][2] This process is concentration-dependent, with higher concentrations of this compound leading to a more rapid decrease in its concentration.[3] Additionally, exposure to light and elevated temperatures can accelerate degradation through photochemical processes.[3] In non-sterile or complex solutions, such as plant extracts, biodegradation and binding to other constituents can also contribute to the loss of this compound.[3]
Q2: How does pH affect the stability of this compound in my aqueous solution?
A2: While specific quantitative data on the effect of pH on this compound stability is limited in the available literature, the stability of the lactone ring in α,β-unsaturated compounds like this compound is generally pH-dependent. Both acidic and basic conditions can catalyze the hydrolysis of the lactone ring, leading to the formation of an inactive dicarboxylic acid. For optimal short-term stability, it is advisable to maintain a nearly neutral pH.
Q3: I've observed the formation of a precipitate in my concentrated this compound solution. What is it?
A3: The precipitate is likely anemonin, the dimer of this compound.[4] this compound spontaneously dimerizes, and the resulting anemonin may have lower solubility in your aqueous solution, leading to precipitation, especially at higher concentrations.
Q4: Can I store this compound solutions for future use?
A4: Long-term storage of this compound in aqueous solutions is not recommended due to its inherent instability.[1][2] If storage is unavoidable, it should be for the shortest possible time at low temperatures (e.g., 2-8°C) and protected from light.[3] For longer-term use, it is best to prepare fresh solutions immediately before your experiment.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent results between experimental replicates. | Degradation of this compound during the experiment. | Prepare a fresh stock solution of this compound for each experiment. Ensure that all experimental conditions (temperature, light exposure, pH) are strictly controlled. |
| Low or no detectable this compound in the sample. | Complete degradation of this compound. | Analyze the samples immediately after preparation. If using plant extracts, consider that this compound levels can vary significantly.[3] Verify the initial concentration of your this compound source. |
| Appearance of unexpected peaks in HPLC analysis. | Formation of degradation products like anemonin or hydrolysis products. | Use a stability-indicating HPLC method to identify and quantify this compound and its major degradants. Run a time-course experiment to monitor the appearance of new peaks as the this compound peak decreases. |
| Reduced biological activity of the this compound solution over a short period. | Loss of the active this compound molecule due to dimerization or other degradation pathways. | Correlate the biological activity with the concentration of this compound as determined by a validated analytical method like HPLC. Prepare fresh solutions for each bioassay.[1][2] |
Quantitative Data on this compound Stability
Quantitative kinetic data for the degradation of pure this compound in aqueous solutions across a range of pH values and temperatures is not extensively available in the reviewed literature. However, a study on aqueous-fermented plant extracts provides some insights into its stability under specific conditions.
| Parameter | Condition | Observation | Reference |
| Concentration Decrease | High initial concentration in aqueous-fermented plant extract, stored at 15°C in the dark. | Approximately 70% decrease over 12 months. | [3] |
| Concentration Stability | Low initial concentration in aqueous-fermented plant extract, stored at 15°C in the dark. | Remained stable for more than 12 months. | [3] |
| Influencing Factors | Aqueous-fermented plant extracts. | Degradation is accelerated by light exposure and elevated temperatures. | [3] |
Experimental Protocols
Protocol 1: HPLC-DAD Analysis of this compound Stability
This protocol outlines a general method for assessing the stability of this compound in an aqueous solution using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.
-
Prepare the aqueous solutions for the stability study (e.g., phosphate buffers at different pH values).
-
Spike the aqueous solutions with the this compound stock solution to achieve the desired final concentration.
-
-
Stability Study Conditions:
-
Divide the this compound solutions into aliquots for analysis at different time points.
-
Store the aliquots under controlled conditions (e.g., specific temperature and light exposure).
-
-
HPLC Analysis:
-
At each time point, withdraw an aliquot and, if necessary, dilute it to fall within the calibration curve range.
-
Analyze the sample using a validated HPLC-DAD method. A typical method might use a C18 reversed-phase column with a mobile phase gradient of water and acetonitrile.
-
Monitor the absorbance at the λmax of this compound (approximately 260 nm).[5]
-
-
Data Analysis:
-
Quantify the concentration of this compound at each time point using a calibration curve prepared with fresh standards.
-
Plot the concentration of this compound versus time to determine the degradation kinetics.
-
Identify and, if possible, quantify any major degradation products that appear in the chromatograms.
-
Visualizations
Caption: Degradation pathways of this compound in aqueous solutions.
Caption: Experimental workflow for assessing this compound stability.
References
- 1. Ranunculin, this compound, and Anemonin: Pharmacological and Chemical Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. ovid.com [ovid.com]
- 4. Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detoxification of this compound by Dienelactone Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Protoanemonin and Anemonin Experimental Guidance
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working with protoanemonin and its dimerization product, anemonin.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the extraction, handling, and analysis of this compound and anemonin.
Question: Why is my this compound sample degrading so quickly, and what can I do to prevent it?
Answer: this compound is an inherently unstable molecule.[1][2][3] Its rapid degradation is primarily due to spontaneous cyclodimerization into anemonin, which occurs at room temperature.[4] The rate of degradation can be influenced by several factors:
-
Temperature: Elevated temperatures accelerate the dimerization process.
-
Light: Exposure to light can promote photochemical degradation.[5]
-
pH: The stability of this compound is pH-dependent. Extracts should be kept at a nearly neutral pH to slow dimerization.[4]
-
Presence of Water: Dimerization occurs readily in aqueous solutions.
Troubleshooting Steps:
-
Work Quickly and at Low Temperatures: Perform extractions and subsequent handling steps on ice or in a cold room to minimize thermal degradation.
-
Protect from Light: Use amber vials or wrap containers in aluminum foil to prevent light exposure.[5]
-
Control pH: Buffer your extraction and storage solutions to a near-neutral pH.[4]
-
Consider Radical Scavengers: The addition of a radical scavenger during extraction has been suggested to inhibit spontaneous anemonin formation.[4]
-
Analyze Immediately: Due to its instability, it is best to analyze or use this compound in subsequent experiments as soon as possible after extraction.
Question: My anemonin yield from dimerization is lower than theoretically expected. What are the potential causes?
Answer: A lower-than-expected yield of anemonin can be attributed to several factors beyond incomplete dimerization of this compound:
-
This compound Degradation Pathways: Besides dimerization, this compound can undergo other degradation reactions, such as polymerization or binding to other constituents in a crude extract.[5]
-
Anemonin Instability: While more stable than this compound, anemonin can also degrade. It can be hydrolyzed into a non-toxic dicarboxylic acid, especially under non-neutral pH conditions.[4]
-
Initial this compound Concentration: One study observed that the decline in this compound was most significant when initial concentrations were high. This suggests that at high concentrations, side reactions may become more prevalent.[5]
-
Extraction Efficiency: The initial amount of this compound extracted from the plant material might be lower than anticipated, leading to a correspondingly low anemonin yield.
Troubleshooting Steps:
-
Optimize Dimerization Conditions: Ensure sufficient time and appropriate conditions (e.g., presence of water, room temperature) for the dimerization to proceed.
-
Purify this compound (If Possible): Working with a purer solution of this compound may reduce side reactions with other extract components.
-
Monitor Anemonin Stability: After formation, store anemonin under optimal conditions (protected from light, stable temperature) to prevent its subsequent degradation.
-
Quantify this compound Pre-Dimerization: Accurately quantify the initial this compound concentration using a validated analytical method like HPLC to establish a theoretical maximum yield for anemonin.
Question: I'm observing inconsistent or irreproducible results in my bioassays. Could this be related to the stability of my compounds?
Answer: Absolutely. The inherent instability of this compound makes it generally unsuitable for use in biological assays.[1][2][3][6] If you are working with this compound, its rapid conversion to anemonin means the concentration of the active compound is constantly changing, leading to unreliable results. Anemonin is considered the more stable and optimal molecule for bioassays.[1][2][3] However, even anemonin can degrade, which could affect the reproducibility of your experiments over time.
Troubleshooting Steps:
-
Use Anemonin for Bioassays: Whenever possible, allow the this compound in your extract to fully dimerize to anemonin before conducting biological experiments. This provides a more stable starting material.
-
Characterize Your Extract: Use analytical techniques like HPLC to confirm the identity and concentration of anemonin in your sample immediately before each experiment.
-
Implement Strict Storage Protocols: Store your anemonin samples in a dark, cool, and stable environment. Aliquot samples to avoid repeated freeze-thaw cycles.
-
Include Positive and Negative Controls: Use well-characterized stable compounds as controls to ensure the variability is not from the assay itself.
Quantitative Data Summary
The stability of this compound is highly dependent on the storage conditions and the matrix in which it is dissolved.
Table 1: Stability of this compound in Aqueous-Fermented Plant Extracts (Data synthesized from a study on Helleborus niger and Pulsatilla vulgaris extracts stored at 15°C in the dark)[5]
| Initial Concentration | Storage Duration | Approximate Decrease in Concentration | Notes |
| High (e.g., ~0.4 mg/g) | 12 Months | ~70% | The decrease was most pronounced at high initial concentrations. |
| Low (e.g., ~0.03-0.06 mg/g) | >12 Months | Minimal (remained stable) | Low levels of this compound appeared more stable over time in the extract matrix. |
Table 2: this compound and Anemonin Content in Select Ranunculaceae Species (Data extracted from various studies)
| Species | Plant Part | Extraction Method | Analyte | Concentration | Reference |
| Pulsatilla vulgaris | Flowers | Fermentative | This compound | 0.3875 - 0.4193 mg/g | [5] |
| Helleborus niger | Whole, flowering plant | Fermentative | This compound | 0.0345 - 0.0662 mg/g | [5] |
| Ranunculus sardous | Aerial Part | Hydroalcoholic | Anemonin | 2.66 mg/mL | [3][6] |
| Ranunculus sceleratus | Aerial Part | Hydroalcoholic | Anemonin | 0.13 - 0.19 mg/mL | [3][6] |
Experimental Protocols
Protocol 1: General Protocol for Extraction via Maceration
This protocol is a basic method for obtaining extracts containing this compound and anemonin from fresh plant material. Maceration is suitable for compounds that may be sensitive to heat.[7]
Objective: To extract ranunculin and its derivatives from fresh plant material of the Ranunculaceae family.
Materials:
-
Fresh aerial parts of the plant (e.g., leaves, stems).[6]
-
80% Methanol or another suitable solvent.
-
Blender or mortar and pestle.
-
Conical flask with a stopper.
-
Centrifuge and centrifuge tubes.
-
Rotary evaporator.
-
Filtration apparatus (e.g., Whatman No. 1 filter paper).
Procedure:
-
Harvesting: Collect fresh plant material. Process immediately to minimize enzymatic degradation of ranunculin before extraction.
-
Homogenization: Weigh 50 g of the fresh plant material and homogenize it with a solvent (e.g., 80% methanol) using a blender. This wounding of the plant tissue is necessary to activate the β-glucosidase enzyme, which converts ranunculin to this compound.[1][2]
-
Maceration: Transfer the homogenate to a sealed conical flask. Allow it to stand for a set period (e.g., 24-72 hours) at room temperature, protected from light.[7][8] Agitate the flask periodically.
-
Filtration and Centrifugation: Filter the mixture through filter paper to remove coarse plant debris. Centrifuge the resulting filtrate at 4000 rpm for 10 minutes to pellet any remaining fine particles.
-
Concentration: Decant the supernatant and concentrate it under reduced pressure using a rotary evaporator at a low temperature (<40°C) to remove the methanol.[8]
-
Analysis and Storage: The resulting aqueous extract will contain a mixture of this compound and anemonin. For a higher anemonin content, the extract can be left at room temperature for a longer period to allow for complete dimerization. For analysis, proceed immediately to HPLC or another quantitative method. For storage, keep in an airtight, amber vial at 4°C.
Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)
This is a general workflow for the quantitative analysis of this compound and anemonin. Specific parameters (e.g., column, mobile phase, flow rate) must be optimized for your specific instrument and standards.
Objective: To separate and quantify this compound and anemonin in a plant extract.
Procedure:
-
Sample Preparation: Take a known volume of the extract from Protocol 1. If necessary, dilute it with the mobile phase. Filter the sample through a 0.22 or 0.45 µm syringe filter to remove particulates before injection.
-
Instrumentation (Example Setup):
-
System: HPLC with a Diode Array Detector (DAD) or UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Detection: Monitor at wavelengths appropriate for this compound and anemonin (e.g., determined by a UV scan of standards).
-
-
Standard Preparation: Prepare a series of calibration standards of known concentrations for both this compound (if available and stable enough) and anemonin in the mobile phase.
-
Analysis: Inject the standards to create a calibration curve. Inject the prepared plant extract samples.
-
Quantification: Identify the peaks for this compound and anemonin in the sample chromatogram by comparing their retention times with the standards. Quantify the compounds by correlating their peak areas to the calibration curve.
Diagrams and Workflows
Caption: Conversion of ranunculin to this compound and its subsequent dimerization to anemonin.
Caption: General experimental workflow for the extraction and analysis of anemonin.
References
- 1. Ranunculin, this compound, and Anemonin: Pharmacological and Chemical Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. ovid.com [ovid.com]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of extraction protocols for anti-diabetic phytochemical substances from medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Protoanemonin Instability in Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the unstable natural product, protoanemonin. Our goal is to help you navigate the challenges of its instability to obtain reliable and reproducible bioassay results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it so unstable?
This compound is a small, unsaturated lactone found in plants of the buttercup family (Ranunculaceae). It is formed enzymatically from its precursor, ranunculin, when the plant tissue is damaged.[1][2] Its instability is due to the highly reactive double bond within the five-membered lactone ring.[3] This strained structure makes it susceptible to rapid, spontaneous dimerization at room temperature to form the more stable compound, anemonin.[3] It is also prone to degradation under the influence of light and elevated temperatures.[4][5]
Q2: What are the main challenges of working with this compound in bioassays?
The primary challenge is its rapid degradation, which leads to a decrease in the concentration of the active compound during your experiment. This can result in:
-
Underestimation of potency: If this compound degrades, the observed biological effect will be less than its true potential, leading to inaccurate IC50 or EC50 values.
-
Poor reproducibility: The rate of degradation can vary between experiments depending on minor differences in handling, leading to inconsistent results.
-
Confounding results from degradation products: The dimer, anemonin, also has biological activity, including anti-inflammatory effects, which could interfere with or be mistaken for the activity of this compound.[1][2][6]
Q3: Should I use this compound or its more stable dimer, anemonin, for my bioassays?
The choice depends on your research question. If you are specifically investigating the biological effects of this compound, then you must work with the unstable compound and take rigorous precautions to minimize its degradation. However, for many general bioactivity screening purposes, using the more stable dimer, anemonin, is a more practical approach.[1][2] In fact, some studies suggest that anemonin is the preferred molecule for bioassays due to its stability and diverse biological properties.[1][2]
Q4: How can I quantify the concentration of this compound and monitor its stability?
High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for quantifying this compound and its degradation product, anemonin.[4][7][8] A reversed-phase C18 column is typically used.[7] By running samples at different time points during your experiment, you can monitor the stability of this compound under your specific assay conditions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or non-reproducible bioassay results. | 1. Degradation of this compound stock solution. 2. Degradation of this compound in the assay medium. 3. Variability in handling procedures. | 1. Prepare fresh stock solutions immediately before each experiment. Store any solid this compound precursor in a cool, dark, and dry place.2. Minimize the incubation time of this compound in aqueous media. Perform time-course experiments to determine the stability of this compound in your specific cell culture medium.3. Standardize all handling procedures. Use pre-chilled solutions and plates. Minimize exposure of solutions to light by using amber vials and covering plates with foil. |
| Observed bioactivity is lower than expected or reported. | 1. Significant dimerization to anemonin before or during the assay. 2. Loss of this compound due to non-specific binding to plasticware. | 1. Work at lower temperatures. Prepare solutions and perform assays on ice or at 4°C whenever possible.2. Consider using low-binding microplates and pipette tips. |
| High background signal or unexpected cellular toxicity. | 1. Reactive nature of this compound causing non-specific cellular stress. 2. Formation of reactive adducts with media components. | 1. Include appropriate vehicle controls and cytotoxicity assays. 2. Assess the reactivity of this compound with your specific assay medium by HPLC analysis over time. |
| Difficulty in preparing a stable working solution. | 1. Inappropriate solvent or pH. 2. Presence of reactive species in the solvent. | 1. Prepare stock solutions in an anhydrous, aprotic solvent like DMSO. For aqueous working solutions, use a slightly acidic to neutral pH buffer (around pH 6-7), as suggested by historical patents for stabilization.[3]2. Use high-purity, degassed solvents. Consider adding a radical scavenger to the stock solution, as suggested in older literature, though the specific scavenger and concentration would need to be optimized and tested for interference in your assay.[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
This protocol outlines best practices for preparing this compound solutions to minimize degradation.
Materials:
-
This compound (or a stable precursor that generates this compound)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ice bucket
-
Pre-chilled, sterile, amber microcentrifuge tubes
-
Calibrated pipettes with low-retention tips
-
Your choice of aqueous buffer or cell culture medium (pre-chilled)
Procedure:
-
Work Quickly and on Ice: All steps should be performed on ice to minimize thermal degradation.
-
Prepare a Concentrated Stock Solution in DMSO:
-
Weigh the required amount of this compound precursor in a sterile, amber microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock (e.g., 10-100 mM).
-
Vortex briefly at low speed to dissolve. This stock solution will be more stable than aqueous solutions.
-
-
Prepare Intermediate Dilutions (if necessary):
-
If required, perform serial dilutions from the DMSO stock using pre-chilled DMSO in amber tubes.
-
-
Prepare Final Working Solutions:
-
Immediately before adding to your assay, dilute the DMSO stock or intermediate dilutions into your pre-chilled aqueous assay buffer or cell culture medium.
-
Mix gently by pipetting.
-
Use this final working solution without delay.
-
Note: It is highly recommended to perform a stability study of this compound in your final assay medium by HPLC to understand its degradation kinetics under your specific experimental conditions.
Protocol 2: General Cytotoxicity Assay for Unstable Compounds (e.g., MTT or Crystal Violet)
This protocol is adapted for unstable compounds like this compound.
Materials:
-
96-well cell culture plates
-
Adherent cells of interest
-
Complete cell culture medium
-
This compound working solutions (prepared as in Protocol 1)
-
MTT reagent or Crystal Violet staining solution
-
Solubilization buffer (for MTT) or water and solubilization solution (for Crystal Violet)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: On the day of the experiment, prepare fresh this compound working solutions in pre-chilled cell culture medium immediately before use.
-
Treatment:
-
Remove the old medium from the cells.
-
Add the this compound working solutions to the wells in a serial dilution. Include vehicle controls (medium with the same final concentration of DMSO).
-
Minimize the time the plate is at room temperature.
-
-
Incubation: Incubate the cells for the desired period. Due to this compound's instability, shorter incubation times (e.g., 4-24 hours) are preferable to longer ones.
-
Viability Assessment (Example with Crystal Violet):
-
Gently wash the cells with PBS.
-
Fix the cells with a suitable fixative (e.g., methanol).
-
Stain the adherent, viable cells with Crystal Violet solution.
-
Wash away the excess stain.
-
Solubilize the stain from the cells.
-
Read the absorbance on a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Logical Workflow for Handling this compound
Caption: Workflow for minimizing this compound degradation during bioassays.
Proposed Mechanism of this compound-Induced Cytotoxicity
This compound is a reactive electrophile. Its cytotoxicity is likely mediated by non-specific covalent modification of cellular nucleophiles, particularly the thiol groups of cysteine residues in proteins. This can lead to enzyme inactivation, disruption of protein structure and function, and induction of cellular stress pathways.
Caption: Proposed mechanism of this compound cytotoxicity via protein modification.
References
- 1. researchgate.net [researchgate.net]
- 2. Ranunculin, this compound, and Anemonin: Pharmacological and Chem...: Ingenta Connect [ingentaconnect.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Stability of this compound in plant extracts from Helleborus niger L. and Pulsatilla vulgaris Mill - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. researchgate.net [researchgate.net]
- 7. Separation and quantitation of this compound in ranunculaceae by normal- and reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. applications.emro.who.int [applications.emro.who.int]
Optimizing Protoanemonin Extraction Yield: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of protoanemonin. Given its inherent instability, successful extraction of this compound requires careful control of various experimental parameters.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction of this compound, presented in a question-and-answer format.
Question: My this compound yield is consistently low. What are the potential causes and solutions?
Answer: Low this compound yield can stem from several factors throughout the extraction process. Here are the key areas to investigate:
-
Plant Material:
-
Incorrect Plant Species or Part: this compound is primarily found in plants of the Ranunculaceae family. Ensure you are using a species known to contain significant amounts of its precursor, ranunculin. The concentration of ranunculin can also vary between different plant parts (e.g., leaves, flowers, roots).
-
Improper Handling and Storage: After harvesting, the plant material should be processed quickly to prevent the enzymatic degradation of ranunculin. If immediate extraction is not possible, the plant material should be flash-frozen in liquid nitrogen and stored at -80°C. Avoid repeated freeze-thaw cycles.
-
-
Extraction Procedure:
-
Inefficient Cell Lysis: The conversion of ranunculin to this compound is an enzymatic process that occurs upon tissue damage.[1][2][3][4] Ensure that the plant material is thoroughly macerated or ground to facilitate this conversion.
-
Inappropriate Solvent Choice: The polarity of the extraction solvent is critical. While this compound has some solubility in water, organic solvents or aqueous-organic mixtures often provide better yields. The choice of solvent can significantly impact the extraction efficiency of phytochemicals.
-
Suboptimal Extraction Parameters: Temperature, extraction time, and solvent-to-solid ratio all play a crucial role. High temperatures can accelerate the degradation of the heat-sensitive this compound.[5] Conversely, an extraction time that is too short may not be sufficient for complete extraction. Each of these parameters should be optimized for your specific plant material and extraction method.
-
-
Post-Extraction Handling:
Question: I suspect my this compound is degrading after extraction. What are the signs and how can I prevent this?
Answer: Degradation of this compound is a common challenge. Here’s how to identify and mitigate it:
-
Signs of Degradation:
-
Visual Cues: A freshly prepared this compound solution is typically a pale yellow oil. A change in color, such as darkening or the formation of precipitates, can indicate degradation and polymerization.
-
Analytical Monitoring: The most reliable way to monitor degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC). A decrease in the this compound peak area over time, with a potential corresponding increase in the anemonin peak, is a clear indicator of degradation. Spectrophotometric methods can also be employed to track changes in the extract's composition.[6]
-
-
Prevention Strategies:
-
pH Control: this compound is most stable at a nearly neutral pH.[3] Using buffers to maintain a neutral pH during and after extraction can significantly reduce degradation.
-
Temperature and Light Protection: Store extracts at low temperatures (e.g., in a freezing chamber) and protect them from light to minimize photochemical degradation.[5]
-
Use of Stabilizing Agents: The addition of antioxidants or radical scavengers to the extract can help prevent oxidative degradation.[3]
-
Prompt Analysis or Use: Due to its instability, it is best to analyze or use the this compound extract as soon as possible after preparation.
-
Question: I am observing the formation of a precipitate in my extract. What is it and how can I avoid it?
Answer: The precipitate is likely anemonin, the dimer of this compound. This compound spontaneously dimerizes, especially at room temperature.[3]
-
Prevention of Dimerization:
-
Low-Temperature Storage: Storing the extract at low temperatures significantly slows down the dimerization process.
-
pH Control: Maintaining a neutral pH can help stabilize this compound and reduce the rate of dimerization.
-
Solvent Choice: The solvent system can influence the stability of this compound. While specific studies on solvent effects on dimerization are limited, using a solvent system in which this compound is highly soluble and stable is recommended.
-
Frequently Asked Questions (FAQs)
What is the relationship between ranunculin, this compound, and anemonin?
Ranunculin is a stable glucoside naturally present in plants of the buttercup family.[7] When the plant tissue is damaged, the enzyme β-glucosidase hydrolyzes ranunculin into glucose and the unstable aglycone, this compound.[1][2][4] this compound is the biologically active compound but is highly reactive and readily undergoes dimerization to form the more stable, but less active, anemonin.[1][2][4]
What are the most common methods for extracting this compound?
Common extraction methods include:
-
Maceration: Soaking the plant material in a solvent.
-
Soxhlet Extraction: Continuous extraction with a cycling solvent.
-
Ultrasound-Assisted Extraction (UAE): Using ultrasonic waves to enhance extraction.
-
Microwave-Assisted Extraction (MAE): Using microwave energy to heat the solvent and plant material.
-
Supercritical Fluid Extraction (SFE): Using a supercritical fluid, typically CO2, as the solvent.[8]
The choice of method depends on the available equipment, the scale of the extraction, and the desired purity and yield of the final product.
Which solvents are best for this compound extraction?
The optimal solvent depends on the specific plant material and extraction method. Generally, solvents with moderate polarity, such as ethanol, methanol, or mixtures of these with water, are effective. The polarity of the solvent plays a significant role in the extraction yield of phytochemicals. Some studies have also utilized supercritical CO2 with a co-solvent like ethanol.[8] It is recommended to perform small-scale pilot extractions with a range of solvents to determine the most efficient one for your specific application.
How can I quantify the amount of this compound in my extract?
High-Performance Liquid Chromatography (HPLC) with a UV detector is the most common and reliable method for the quantification of this compound.[9] It allows for the separation of this compound from other components in the extract, including its degradation product, anemonin. Spectrophotometric methods have also been described for the determination of this compound.[6]
Data Presentation
The following table summarizes the reported this compound content in different plant species and the extraction parameters used in a specific study. It is important to note that a direct comparison of yields across different studies is challenging due to variations in plant material, growing conditions, and analytical methods.
| Plant Species | Plant Part | Extraction Method | This compound Content (mg/g of plant material) | Reference |
| Helleborus niger | Whole, flowering plant | Fermentative production | 0.0345 - 0.0662 | [5] |
| Pulsatilla vulgaris | Flowers | Fermentative production | 0.3875 - 0.4193 | [5] |
| Ranunculus cantoniensis | Whole plant | Supercritical CO2 Extraction | Not specified directly, but a detailed protocol is provided | [8] |
Experimental Protocols
Protocol 1: Supercritical CO2 (SC-CO2) Extraction of this compound from Ranunculus cantoniensis
This protocol is adapted from a patented method for extracting this compound.[8]
-
Preparation of Plant Material: Grind the dried Ranunculus cantoniensis plant material into a fine powder.
-
Supercritical Fluid Extraction:
-
Place the powdered plant material into the extraction vessel of a CO2 supercritical extractor.
-
Use ethanol as an entrainer, with the volume of ethanol being 2-4% of the total extraction solvent.
-
Set the extraction pressure to 20-40 MPa and the temperature to 50-60°C.
-
Maintain a CO2 flow rate of 1-3 ml/g of crude drug per minute.
-
Conduct the extraction for 130-150 minutes to obtain the crude extract.
-
-
Purification:
-
Apply the crude extract to a D101 macroporous adsorption resin column.
-
Elute the column with 50% ethanol, collecting 3-8 column volumes of the eluent.
-
Recover the ethanol from the eluent under reduced pressure and concentrate the solution.
-
Apply the concentrated solution to a silica gel chromatography column.
-
Elute the silica gel column with a 2:1 (v/v) mixture of methanol and chloroform.
-
Collect the eluent in fractions corresponding to the column volume.
-
Combine the 5th to 8th column volume fractions and recover the solvent under reduced pressure to obtain purified this compound.
-
Mandatory Visualizations
Caption: A generalized workflow for the extraction and purification of this compound from plant material.
Caption: The enzymatic conversion of ranunculin to this compound and its subsequent dimerization to anemonin.
References
- 1. benthamscience.com [benthamscience.com]
- 2. Ranunculin, this compound, and Anemonin: Pharmacological and Chemical Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Stability of this compound in plant extracts from Helleborus niger L. and Pulsatilla vulgaris Mill - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spectrophotometric determination of this compound, anemonin and ranunculin in Ranunculus sceleratus L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ranunculin - Wikipedia [en.wikipedia.org]
- 8. CN102363613A - Method for extracting this compound from ranunculus cantoniensis - Google Patents [patents.google.com]
- 9. applications.emro.who.int [applications.emro.who.int]
Technical Support Center: Protoanemonin Solubility and Solvent Selection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling protoanemonin, focusing on its solubility and appropriate solvent selection. Due to its inherent instability, working with this compound requires careful consideration of experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound in water?
A1: The aqueous solubility of this compound has been reported to be 1.00 x 10^4 mg/L (or 10 g/L) at 25°C[1].
Q2: In which organic solvents is this compound known to be soluble?
A2: While comprehensive quantitative data is limited, this compound is known to be soluble in alcohols such as ethanol and methanol[1]. Its use in extraction protocols with chloroform also suggests some degree of solubility in this solvent.
Q3: What are the main challenges when determining the solubility of this compound?
A3: The primary challenge is the instability of this compound. It readily dimerizes to form anemonin, a process that can be accelerated by factors such as temperature and light[2]. This transformation alters the chemical identity of the substance and will lead to inaccurate solubility measurements. Therefore, it is crucial to control experimental conditions and analyze samples promptly.
Q4: How does pH affect the stability and solubility of this compound?
Troubleshooting Guide
Issue: Inconsistent solubility results between experimental replicates.
-
Possible Cause 1: Degradation of this compound.
-
Solution: this compound is unstable and can dimerize to anemonin. Ensure that all experiments are conducted at a controlled, cool temperature (e.g., 4°C) and protected from light to minimize degradation. Prepare fresh solutions for each replicate and analyze them immediately after preparation.
-
-
Possible Cause 2: Time to reach equilibrium.
-
Solution: The time required to reach solubility equilibrium may not have been achieved consistently. Follow a standardized protocol, such as the "shake flask" method, and ensure that the agitation time is sufficient and identical for all samples. It is recommended to determine the time to equilibrium in a preliminary experiment by measuring the concentration at different time points (e.g., 2, 4, 8, 24 hours) until the concentration no longer changes significantly.
-
Issue: Precipitate forms in the stock solution during the experiment.
-
Possible Cause: Solvent evaporation or temperature fluctuation.
-
Solution: Ensure that the experimental setup is well-sealed to prevent solvent evaporation, which would increase the concentration of this compound and lead to precipitation. Maintain a constant and controlled temperature throughout the experiment, as solubility is temperature-dependent.
-
Issue: Low recovery of this compound during analysis.
-
Possible Cause: Adsorption to surfaces or degradation during analysis.
-
Solution: this compound may adsorb to the surfaces of glassware or plasticware. Consider using silanized glassware to minimize adsorption. If using HPLC for analysis, ensure the method is validated for this compound and that the mobile phase and column conditions do not cause on-column degradation.
-
Quantitative Data Summary
Table 1: Known Solubility of this compound
| Solvent | Temperature (°C) | Solubility (g/L) |
| Water | 25 | 10.0 |
| Alcohol (general) | Not specified | Soluble |
Note: "Soluble" indicates that the substance is known to dissolve in this solvent class, but specific quantitative data was not found in the reviewed literature.
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility of this compound using the Shake-Flask Method
This protocol is adapted from the WHO guidelines for equilibrium solubility determination and modified to account for the instability of this compound.
1. Materials:
- This compound (high purity)
- Selected solvent (e.g., water, ethanol, etc.)
- Glass vials with screw caps
- Orbital shaker with temperature control
- Centrifuge
- Validated analytical method for this compound quantification (e.g., HPLC-UV)
2. Procedure:
- Preparation: Add an excess amount of this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial.
- Solvent Addition: Add a known volume of the pre-equilibrated solvent at the desired temperature (e.g., 25°C ± 1°C) to the vial.
- Equilibration: Tightly cap the vial and place it on an orbital shaker. Agitate at a constant speed that allows for thorough mixing without vortex formation. The agitation should be carried out for a predetermined time (determined in a preliminary experiment to find the time to equilibrium, e.g., 24 hours), at a constant temperature, and protected from light.
- Sample Collection: After the equilibration period, stop the agitation and allow the undissolved solid to settle.
- Separation: Centrifuge the vial at a sufficient speed and for a sufficient duration to pellet all undissolved solids.
- Sample Dilution and Analysis: Immediately after centrifugation, carefully withdraw an aliquot of the supernatant. To prevent precipitation due to temperature changes, immediately dilute the aliquot with a suitable solvent for your analytical method. Analyze the concentration of this compound in the diluted sample using a validated analytical method.
- Calculation: Calculate the solubility of this compound in the solvent, taking into account the dilution factor.
- Replicates: Perform the experiment in triplicate to ensure the reliability of the results.
Visualizations
Caption: Workflow for determining this compound solubility.
References
Technical Support Center: Protoanemonin Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with protoanemonin. The information provided aims to address common challenges related to the instability of this compound and to ensure accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to work with?
This compound is a toxic lactone found in plants of the buttercup family (Ranunculaceae). It is formed from its precursor, ranunculin, when the plant tissue is damaged.[1][2] The primary challenge in working with this compound is its inherent instability. It readily dimerizes to form the less active compound, anemonin, particularly at room temperature.[1][2] This instability can lead to significant loss of the target analyte during extraction, storage, and analysis, resulting in inaccurate quantification and misleading biological assay results.
Q2: What are the main factors that cause this compound degradation?
Several factors can accelerate the degradation of this compound:
-
Temperature: Elevated temperatures significantly increase the rate of dimerization to anemonin.
-
Light: Exposure to light can lead to photochemical degradation.[1]
-
pH: While detailed quantitative data is limited in the provided search results, it is generally understood that pH can influence the stability of lactone rings. A near-neutral pH is often recommended for storage of extracts.
-
Time: this compound degradation is a time-dependent process. The longer the sample is stored, the greater the potential for loss.
Q3: How can I minimize this compound loss during sample collection and preparation?
To minimize the loss of this compound during the initial stages of your experiment, it is crucial to work quickly and control the temperature. Process fresh plant material as soon as possible after harvesting. If immediate extraction is not feasible, flash-freeze the plant material in liquid nitrogen and store it at -80°C to inhibit enzymatic activity and this compound degradation. When preparing the sample for extraction, keep it on ice to minimize thermal degradation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no detectable this compound in fresh extracts. | 1. Rapid degradation due to high temperatures during extraction.2. Inefficient extraction method.3. Plant species or part with low ranunculin content. | 1. Perform all extraction steps on ice or in a cold room (4°C).2. Use a validated extraction protocol (see Experimental Protocols section).3. Ensure you are using a plant species and part known to contain significant amounts of ranunculin. |
| Decreasing this compound concentration in stored extracts. | 1. Dimerization to anemonin due to improper storage temperature.2. Photodegradation from exposure to light.3. Evaporation of the solvent. | 1. Store extracts at low temperatures, preferably -20°C or -80°C.2. Protect extracts from light by using amber vials or wrapping vials in aluminum foil.3. Ensure vials are tightly sealed. |
| Inconsistent results between replicate samples. | 1. Variability in the time between sample preparation and analysis.2. Inconsistent storage conditions for different aliquots.3. Non-homogenous plant material. | 1. Standardize the workflow to ensure a consistent and minimal time lag between extraction and analysis for all samples.2. Store all aliquots from the same experiment under identical conditions.3. Thoroughly homogenize the plant material before taking subsamples for extraction. |
| Appearance of a new peak in the chromatogram with a corresponding decrease in the this compound peak. | 1. The new peak is likely anemonin, the dimer of this compound. | 1. Confirm the identity of the new peak by comparing its retention time and UV spectrum with an anemonin standard.2. If anemonin is confirmed, this indicates degradation of this compound. Review and optimize your storage and handling procedures to minimize this conversion. |
Quantitative Data on this compound Stability
The stability of this compound is highly dependent on the storage conditions. The following table summarizes the degradation of this compound in aqueous-fermented plant extracts stored at 15°C in the dark over a 12-month period.
| Plant Species | Initial this compound Concentration (mg/g) | This compound Concentration after 12 months (mg/g) | Percentage Decrease | Anemonin Detected |
| Helleborus niger (Batch 1) | 0.0345 | Stable | ~0% | Not specified |
| Helleborus niger (Batch 2) | 0.0662 | Stable | ~0% | Not specified |
| Pulsatilla vulgaris (Batch 1) | 0.3875 | ~0.1163 | ~70% | Yes |
| Pulsatilla vulgaris (Batch 2) | 0.4193 | ~0.1258 | ~70% | Yes |
Data adapted from Müller et al., 2020.[1]
Key Observations:
-
This compound is highly unstable in aqueous-fermented extracts at 15°C, with a significant decrease in concentration observed over 12 months, especially at higher initial concentrations.[1]
-
Lower initial concentrations of this compound appear to be more stable under these conditions.[1]
-
The degradation of this compound is accompanied by the formation of its dimer, anemonin.[1]
-
Exposure to light and elevated temperatures are known to accelerate the degradation of this compound.[1]
Experimental Protocols
Protocol 1: Extraction of this compound from Fresh Plant Material for HPLC Analysis
This protocol is designed to minimize the degradation of this compound during the extraction process.
Materials:
-
Fresh plant material (e.g., leaves of Ranunculus species)
-
Liquid nitrogen
-
Mortar and pestle, pre-chilled
-
Extraction solvent (e.g., methanol or a mixture of methanol and water), pre-chilled to 4°C
-
Centrifuge, refrigerated
-
Syringe filters (0.22 µm), compatible with the extraction solvent
-
Amber HPLC vials
Procedure:
-
Harvest fresh plant material and immediately flash-freeze it in liquid nitrogen to halt enzymatic activity.
-
Grind the frozen plant material to a fine powder using a pre-chilled mortar and pestle. Maintain the frozen state by adding liquid nitrogen as needed.
-
Weigh the powdered plant material and transfer it to a pre-chilled centrifuge tube.
-
Add a measured volume of the pre-chilled extraction solvent to the tube (e.g., 10 mL of solvent per 1 g of plant material).
-
Vortex the mixture vigorously for 1 minute.
-
Place the tube in an ultrasonic bath at 4°C for 15 minutes to enhance extraction efficiency.
-
Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an amber HPLC vial.
-
Immediately analyze the extract by HPLC or store it at -80°C until analysis.
Protocol 2: HPLC-DAD Quantification of this compound and Anemonin
This protocol provides a general framework for the quantification of this compound and its dimer, anemonin, using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a diode-array detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed. For example:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
A linear gradient from 10% B to 90% B over 20 minutes can be a starting point for method development.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
Detection Wavelength: this compound can be detected at approximately 260 nm. A DAD allows for the acquisition of the full UV spectrum to confirm peak identity.
Procedure:
-
Prepare a series of standard solutions of this compound and anemonin of known concentrations in the mobile phase.
-
Inject the standard solutions to generate a calibration curve for each analyte.
-
Inject the prepared plant extracts.
-
Identify the this compound and anemonin peaks in the sample chromatograms by comparing their retention times and UV spectra with those of the standards.
-
Quantify the concentration of this compound and anemonin in the samples using the calibration curves.
Visualizations
Caption: Workflow for minimizing this compound loss during extraction and analysis.
Caption: Chemical transformation pathway from ranunculin to anemonin.
References
Technical Support Center: Minimizing Protoanemonin Toxicity in Cell Culture
Welcome to the technical support center for researchers, scientists, and drug development professionals working with protoanemonin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments, with a focus on minimizing unintended cytotoxicity and ensuring experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it toxic to cells?
This compound is a small, naturally occurring lactone found in plants of the buttercup family (Ranunculaceae). Its toxicity stems from a highly reactive α,β-unsaturated carbonyl group which can readily undergo Michael addition reactions with cellular nucleophiles, such as the thiol groups in cysteine residues of proteins. This can lead to widespread protein dysfunction, enzyme inhibition, and disruption of cellular signaling pathways, ultimately inducing cytotoxicity. This compound is also known to alkylate DNA, contributing to its toxic effects.[1]
Q2: this compound is known to be unstable. What does this mean for my experiments?
This compound is inherently unstable and can spontaneously dimerize to form the less toxic compound, anemonin, especially at room temperature and in aqueous solutions.[2] This instability presents a significant challenge for in vitro studies, as the concentration of active this compound can decrease over the course of an experiment, leading to inconsistent and difficult-to-interpret results. It is crucial to handle the compound appropriately to minimize this degradation.
Q3: What is the recommended solvent for preparing this compound stock solutions?
Q4: How should I store this compound stock solutions?
To minimize degradation and dimerization, store this compound stock solutions at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect the stock solution from light.
Troubleshooting Guides
Issue 1: High variability in cytotoxicity assays between experiments.
-
Possible Cause 1: this compound degradation. The instability of this compound is a primary source of variability.
-
Solution: Prepare fresh dilutions of this compound from a frozen stock solution immediately before each experiment. Do not store diluted solutions in aqueous media for extended periods. Minimize the time the compound is at room temperature or in the incubator.
-
-
Possible Cause 2: Inconsistent cell health or density. Variations in cell seeding density or the overall health of the cells can significantly impact their response to a cytotoxic agent.
-
Solution: Ensure consistent cell seeding density across all wells and experiments. Regularly monitor cell morphology and viability to ensure the cells are healthy before starting an experiment. Use cells within a consistent passage number range.
-
-
Possible Cause 3: Pipetting errors. Inaccurate pipetting, especially of small volumes of a potent compound, can lead to large variations in the final concentration.
-
Solution: Use calibrated pipettes and proper pipetting techniques. For highly potent compounds, consider performing serial dilutions to increase the volumes being pipetted.
-
Issue 2: Observed cytotoxicity is much lower than expected based on published IC50 values.
-
Possible Cause 1: Dimerization of this compound. If the compound has dimerized to anemonin, its cytotoxic potency will be significantly reduced.
-
Solution: Ensure that your this compound stock is fresh and has been stored correctly at -80°C in single-use aliquots. Consider the age of the solid compound. If possible, verify the purity of your this compound stock using analytical methods like HPLC.
-
-
Possible Cause 2: Cell line-specific sensitivity. IC50 values can vary significantly between different cell lines.[5]
-
Solution: Refer to IC50 values determined in the specific cell line you are using, if available. If not, perform a dose-response experiment to determine the IC50 in your cell line of interest.
-
-
Possible Cause 3: Interaction with media components. Components in the cell culture medium, such as serum proteins, may bind to and sequester this compound, reducing its effective concentration.
-
Solution: Consider reducing the serum concentration during the treatment period, if your cells can tolerate it. Be aware that this may also alter the cellular response.
-
Issue 3: Difficulty in differentiating specific biological effects from general cytotoxicity.
-
Possible Cause: High concentrations of this compound are causing overwhelming cell death, masking any specific effects.
-
Solution 1: Time-course experiments. Perform experiments at multiple time points. Specific signaling events may occur at earlier time points before the onset of widespread cytotoxicity.
-
Solution 2: Dose-response experiments. Use a range of this compound concentrations, including sub-toxic doses, to identify concentrations that elicit specific effects without causing significant cell death.
-
Solution 3: Use of specific inhibitors or rescue agents. If you hypothesize that this compound affects a particular pathway, try to rescue the cells from cytotoxicity by co-treating with an inhibitor of a downstream effector of that pathway.
-
Solution 4: Employ sensitive assays for specific cellular events. Instead of relying solely on viability assays, use more specific assays to measure the endpoint of interest (e.g., reporter gene assays for transcription factor activity, specific antibody-based detection of protein modifications).
-
Quantitative Data Summary
The following table summarizes published IC50 values for this compound in various cancer cell lines. Note that experimental conditions such as exposure time can significantly influence these values.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time |
| PC-3 | Prostate Adenocarcinoma | 7.30 ± 0.08 | 48 hours |
| U-251 | Glioblastoma | 1.82 ± 0.05 | 48 hours |
Data extracted from Villegas-Pañeda et al. (2020).[2]
Experimental Protocols
Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Sterile, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, light-blocking microcentrifuge tubes
-
-
Procedure:
-
Under sterile conditions (e.g., in a biological safety cabinet), weigh out the desired amount of this compound.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the this compound is completely dissolved.
-
Aliquot the stock solution into single-use, light-blocking microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
MTT Assay for Cytotoxicity
This protocol is adapted from standard MTT assay procedures.[1][2][6]
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add 100 µL of solubilization solution to each well.
-
Incubate the plate at room temperature in the dark for at least 2 hours, or until the formazan crystals are completely dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Caspase-3 Activity Assay (Colorimetric)
This protocol is based on commercially available caspase-3 colorimetric assay kits.[7][8][9]
-
Materials:
-
Cells treated with this compound and untreated control cells
-
Cell Lysis Buffer
-
2X Reaction Buffer
-
Caspase-3 substrate (DEVD-pNA)
-
96-well plate
-
Microplate reader
-
-
Procedure:
-
Induce apoptosis in cells by treating with this compound for the desired time.
-
Pellet the cells by centrifugation and resuspend them in chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.
-
Determine the protein concentration of each lysate.
-
In a 96-well plate, add 50 µL of each cell lysate (normalized for protein concentration).
-
Add 50 µL of 2X Reaction Buffer to each well.
-
Add 5 µL of Caspase-3 substrate (DEVD-pNA) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The fold-increase in caspase-3 activity can be determined by comparing the results from the this compound-treated samples to the untreated control.
-
Signaling Pathways and Experimental Workflows
This compound's Putative Mechanism of Action
This compound's high reactivity towards nucleophiles suggests it can disrupt a multitude of cellular processes. A key mechanism of its toxicity is the alkylation of proteins and DNA. This can lead to a state of cellular stress, potentially activating stress response pathways and, at higher concentrations, inducing apoptosis.
Caption: Putative mechanism of this compound-induced cytotoxicity.
Experimental Workflow for Assessing this compound-Induced Apoptosis
This workflow outlines the key steps to investigate whether this compound induces apoptosis in your cell line of interest.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of this compound in plant extracts from Helleborus niger L. and Pulsatilla vulgaris Mill - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchhub.com [researchhub.com]
- 7. abcam.com [abcam.com]
- 8. mpbio.com [mpbio.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Protoanemonin Interference in Biological Assays: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
Protoanemonin, a reactive small molecule found in plants of the buttercup family (Ranunculaceae), presents significant challenges in biological assays due to its inherent instability and high reactivity. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify, understand, and mitigate interference caused by this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound problematic in biological assays?
A1: this compound contains a highly reactive α,β-unsaturated lactone moiety. This chemical feature makes it susceptible to nucleophilic attack, leading to several issues in experimental settings:
-
Instability: this compound is unstable in aqueous solutions and can degrade or dimerize to form anemonin, leading to a lack of reproducibility.[1] Its concentration can decrease rapidly, especially at higher initial concentrations and when exposed to light and elevated temperatures.
-
Covalent Modification of Proteins: The electrophilic nature of this compound allows it to form covalent adducts with nucleophilic residues on proteins, particularly cysteine thiols. This non-specific binding can lead to enzyme inhibition, disruption of protein function, and false-positive results in screening assays.
-
Assay Interference: this compound can directly interfere with assay readouts. Its potential color can interfere with absorbance-based assays, and it may possess intrinsic fluorescence or quenching properties that affect fluorescence-based assays.
Q2: What are the signs of this compound interference in my assay?
A2: Several indicators may suggest that this compound is interfering with your experimental results:
-
Irreproducible results: High variability between replicate experiments.
-
Time-dependent loss of activity: The observed biological effect diminishes over the course of the experiment, which could be due to the degradation of this compound.
-
"Flat" dose-response curves: A lack of a clear sigmoidal relationship between concentration and response, which can occur if the compound is non-specifically inhibiting the target or interfering with the assay technology.
-
Discrepancies between different assay formats: A compound that is active in one assay (e.g., a fluorescence-based assay) but inactive in an orthogonal assay (e.g., a label-free method) may be an assay artifact.
-
High hit rate in high-throughput screening (HTS): If this compound or related compounds appear as hits across multiple, unrelated screens, it is a strong indicator of non-specific activity or assay interference.
Q3: Is this compound considered a Pan-Assay Interference Compound (PAIN)?
A3: While not formally classified in all PAINs filters, this compound's chemical structure, specifically the α,β-unsaturated lactone, is a well-known reactive group that is often flagged as a potential source of false positives in drug discovery screens. Its promiscuous reactivity aligns with the characteristics of a PAIN.
Troubleshooting Guides
Problem 1: Inconsistent results and loss of compound activity over time.
Cause: this compound is unstable in aqueous buffers typical for biological assays. It can degrade or dimerize, reducing its effective concentration.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh stock solutions of this compound immediately before use. Avoid storing it in aqueous buffers for extended periods.
-
Minimize Exposure to Light and Heat: Protect this compound solutions from light and keep them on ice or at 4°C whenever possible.
-
Characterize Stability: If feasible, perform a time-course experiment using an analytical method like HPLC to determine the stability of this compound in your specific assay buffer. This will help you define a reliable experimental window.
Problem 2: Suspected covalent modification of the target protein.
Cause: The electrophilic nature of this compound leads to covalent adduction with nucleophilic amino acid residues, most commonly cysteine.
Troubleshooting Steps:
-
Thiol Competition Assay: Include a high concentration of a thiol-containing reagent, such as dithiothreitol (DTT) or glutathione (GSH), in your assay buffer. If the inhibitory effect of this compound is significantly reduced in the presence of these reagents, it strongly suggests a mechanism involving reaction with thiols.
-
Mass Spectrometry Analysis: To confirm covalent binding, incubate your target protein with this compound and analyze the protein by mass spectrometry. An increase in the protein's mass corresponding to the molecular weight of this compound is direct evidence of covalent adduct formation. Peptide mapping experiments can further identify the specific amino acid residue(s) that are modified.
-
Cellular Thermal Shift Assay (CETSA): CETSA can be used to verify target engagement in a cellular context. Covalent binding of this compound to its target protein will typically increase the thermal stability of the protein, which can be detected by quantifying the amount of soluble protein at different temperatures.[2][3][4][5][6]
Problem 3: Interference with assay signal (Absorbance or Fluorescence).
Cause: this compound may absorb light or fluoresce at the excitation/emission wavelengths of your assay, or it may quench the fluorescence of your reporter molecule.
Troubleshooting Steps:
-
Spectral Scanning: Run absorbance and fluorescence scans of this compound at the concentrations used in your assay to check for any overlap with your detection wavelengths.
-
"Compound-Only" Controls: Include control wells that contain this compound but lack the target protein or other key assay components. Any signal detected in these wells is due to the compound itself.
-
Use Red-Shifted Fluorophores: Interference from autofluorescent compounds is often more pronounced at shorter wavelengths. If possible, switch to a fluorescence assay that uses a red-shifted fluorophore (e.g., Cy5) to minimize interference.
-
Orthogonal Assays: Validate your findings using an orthogonal assay that employs a different detection method. For example, if you observe inhibition in a fluorescence-based enzyme assay, confirm the result using a label-free method like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
Quantitative Data
The following table summarizes the reported cytotoxic activity of synthesized this compound.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| PC-3 | Prostate Cancer | 0.31 | [7][8][9] |
| U-251 | Glioblastoma | 0.45 | [7][8] |
Experimental Protocols
Protocol 1: Mass Spectrometry-Based Detection of this compound-Protein Adducts
Objective: To confirm the covalent binding of this compound to a target protein.
Materials:
-
Purified target protein
-
This compound
-
Assay buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, as a reducing agent)
-
Urea
-
Iodoacetamide (IAM)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile
-
High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF)
Procedure:
-
Incubation: Incubate the target protein (e.g., 1-5 µM) with an excess of this compound (e.g., 50-100 µM) in the assay buffer for a defined period (e.g., 1-2 hours) at room temperature. Include a vehicle control (e.g., DMSO).
-
Reduction and Alkylation (for disulfide bond-containing proteins): Denature the protein by adding urea to a final concentration of 8 M. Reduce disulfide bonds with TCEP and alkylate free cysteines with iodoacetamide. This step is crucial to differentiate between cysteines modified by this compound and those involved in disulfide bonds.
-
Proteolytic Digestion: Dilute the sample to reduce the urea concentration to below 2 M and digest the protein with trypsin overnight at 37°C.
-
Sample Cleanup: Desalt the resulting peptides using a C18 ZipTip or equivalent.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the MS/MS data against the sequence of the target protein, specifying a variable modification on cysteine residues corresponding to the mass of this compound (96.08 Da). Identification of peptides with this mass shift confirms covalent modification.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To assess the engagement of this compound with its target protein in intact cells.
Materials:
-
Cultured cells expressing the target protein
-
This compound
-
Cell culture medium
-
PBS
-
Lysis buffer (containing protease inhibitors)
-
Antibodies against the target protein and a loading control
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment: Treat cultured cells with various concentrations of this compound or vehicle control for a specified time.
-
Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension and heat the individual aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Western Blotting: Collect the supernatant (soluble fraction) and analyze the protein levels of the target protein and a loading control by SDS-PAGE and Western blotting.
-
Data Analysis: Quantify the band intensities. A shift in the melting curve of the target protein to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An update of label-free protein target identification methods for natural active products [thno.org]
- 5. An update of label-free protein target identification methods for natural active products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CETSA [cetsa.org]
- 7. scielo.org.co [scielo.org.co]
- 8. Synthesis and cytotoxic evaluation of this compound and three brominated derivatives [redalyc.org]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Tale of Two Lactones: Unpacking the Biological Activities of Protoanemonin and Anemonin
For researchers, scientists, and drug development professionals, understanding the nuanced differences between closely related natural products is paramount. This guide provides a comprehensive comparison of the biological activities of protoanemonin and its dimer, anemonin, supported by available experimental data. While both compounds, derived from plants of the Ranunculaceae family, exhibit intriguing pharmacological properties, their distinct chemical stability profiles significantly influence their biological evaluation and therapeutic potential.
This compound, a volatile and highly reactive lactone, is the immediate precursor to the more stable anemonin.[1] The enzymatic breakdown of ranunculin in damaged plant tissues releases this compound, which then readily undergoes dimerization to form anemonin.[1] This inherent instability of this compound presents a significant challenge for in-vitro and in-vivo studies, making direct, quantitative comparisons with anemonin scarce.[1][2] Consequently, much of the available research focuses on the more tractable anemonin.
Comparative Biological Activities: A Summary of Quantitative Data
The following table summarizes the available quantitative data on the biological activities of this compound and anemonin. It is important to note the limited availability of data for this compound due to its instability.
| Biological Activity | Compound | Assay | Target Organism/Cell Line | Quantitative Data | Reference |
| Antifungal | This compound | Minimum Inhibitory Concentration (MIC) | Various fungi | MIC: 15 µg/mL | [3] |
| This compound | Minimum Inhibitory Concentration (MIC) | Dermatophytes and Yeasts | MIC: 2.0 to 7.5 X 10⁻⁴ M | [4] | |
| Anti-inflammatory | Anemonin | Nitric Oxide (NO) Production Inhibition | LPS-activated RAW 264.7 macrophages | Potent inhibition (Specific IC50 not provided) | [5][6] |
| Antileishmanial | Anemonin | Antileishmanial Activity | Leishmania aethiopica & L. donovani promastigotes | IC50: 1.33 nM & 1.58 nM | [2] |
| Anemonin | Antileishmanial Activity | Leishmania aethiopica & L. donovani amastigotes | IC50: 1.24 nM & 1.91 nM | [2] | |
| Cytotoxicity | This compound | Lethal Dose 50 (LD50) | Male Swiss albino mice | LD50: 190 mg/kg | [3][7] |
In-Depth Look at Key Biological Activities
Antimicrobial Activity
This compound has demonstrated notable antimicrobial effects, particularly against fungi. Its activity is attributed to the highly reactive α,β-unsaturated γ-lactone structure which can react with cellular nucleophiles.[7] Studies have reported MIC values for this compound against a range of fungi, including dermatophytes and yeasts.[3][4] The structural similarity to other cytotoxic unsaturated lactones suggests a mechanism of action involving the disruption of cellular processes through covalent modification of essential biomolecules.[4] Anemonin, while more stable, is reported to have reduced antimicrobial activity compared to its precursor, as the dimerization process consumes the reactive double bond.[7]
Anti-inflammatory Activity
Anemonin has emerged as a promising anti-inflammatory agent. Its mechanism of action has been elucidated to involve the inhibition of key inflammatory pathways.[2][8] A significant body of research points to anemonin's ability to suppress the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[1][5][6] This inhibition is achieved through the downregulation of inducible nitric oxide synthase (iNOS) expression at both the mRNA and protein levels.[5]
Furthermore, anemonin has been shown to modulate the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[2][8] It inhibits the phosphorylation of IKKα/β and the subsequent phosphorylation and nuclear translocation of the p65 subunit of NF-κB.[8] By suppressing the NF-κB pathway, anemonin effectively downregulates the expression of a wide array of pro-inflammatory genes.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) - Agar Dilution Method
This protocol outlines a general procedure for determining the MIC of an antimicrobial agent against fungi, adapted from studies on this compound.[4]
-
Preparation of Test Compound: Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., dimethyl sulfoxide).
-
Culture Medium: Prepare a suitable fungal culture medium, such as Sabouraud Dextrose Agar, and sterilize by autoclaving.
-
Serial Dilutions: While the agar is still molten (around 45-50°C), add the test compound to achieve a series of twofold dilutions to obtain the desired final concentrations. A control plate without the test compound should also be prepared.
-
Inoculation: Prepare a standardized inoculum of the test fungus (e.g., 10^6 CFU/mL). Spot-inoculate the surface of the agar plates with the fungal suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 25-30°C) for a period suitable for the growth of the test fungus (typically 24-72 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the test compound that completely inhibits visible fungal growth.
Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
This protocol describes a common method to assess the anti-inflammatory activity of a compound by measuring its effect on NO production in RAW 264.7 macrophage cells.[9][10][11]
-
Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 1 x 10^5 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., anemonin) for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL to induce an inflammatory response and NO production. A control group with cells but no LPS and a group with LPS alone should be included.
-
Incubation: Incubate the plates for 24 hours.
-
Griess Assay:
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Calculation: The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite. The percentage inhibition of NO production by the test compound is then calculated relative to the LPS-stimulated control.
Visualizing the Molecular Pathways and Experimental Logic
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Conclusion
This compound and anemonin, while chemically related, present a classic case of how stability can dictate biological applicability. This compound's potent but fleeting antimicrobial activity is contrasted by anemonin's stable and well-characterized anti-inflammatory properties. The challenges in handling this compound have limited its comprehensive evaluation, making anemonin the more extensively studied and, arguably, more promising candidate for further drug development. Future research, perhaps employing advanced stabilization techniques or rapid screening methods, may yet unlock the full therapeutic potential of the elusive this compound. For now, anemonin stands out as a compelling natural product with a clear mechanism of action in the realm of inflammation research.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. In vitro activity of this compound, an antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial activity of this compound, a lactone from ranunculaceous plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Anemonin attenuates osteoarthritis progression through inhibiting the activation of IL‐1β/NF‐κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4.12. Nitric Oxide (NO) Assay [bio-protocol.org]
- 10. Nitric oxide assay [bio-protocol.org]
- 11. mjas.analis.com.my [mjas.analis.com.my]
A Comparative Analysis of Protoanemonin from Diverse Botanical Sources
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of protoanemonin, a naturally occurring lactone found in various plant species, primarily within the Ranunculaceae family. This document synthesizes quantitative data on its prevalence, details experimental protocols for its study, and explores its biological activities and underlying mechanisms of action, offering a valuable resource for researchers in phytochemistry, pharmacology, and drug discovery.
Introduction to this compound
This compound is a volatile, unstable compound that is enzymatically released from its glycoside precursor, ranunculin, upon plant tissue damage.[1][2] It is known for its vesicant properties, causing skin irritation and blistering.[1] At room temperature, this compound readily dimerizes to form the less reactive and non-toxic anemonin.[1] Despite its instability, this compound has garnered scientific interest due to its significant antimicrobial and cytotoxic activities.[3] This guide focuses on comparing the characteristics of this compound derived from different plant species.
Data Presentation: Quantitative Analysis of this compound and its Derivatives in Various Species
The concentration of this compound and its related compounds, ranunculin and anemonin, varies considerably among different species of the Ranunculaceae family and even between different parts of the same plant. The following tables summarize the reported concentrations from various studies. It is important to note that direct comparison can be challenging due to variations in extraction methods, analytical techniques, and environmental factors affecting the plants.
Table 1: Anemonin Content in Different Ranunculus Species
| Species | Plant Part | Extraction Solvent | Anemonin Content (mg/mL of extract) |
| Ranunculus sardous | Aerial Part | Hydroalcoholic | 2.66[4] |
| Ranunculus ficaria | Herb | Hydroalcoholic | 2.14[4] |
| Ranunculus bulbosus | Root | Hydroalcoholic | 1.27[4] |
| Ranunculus sceleratus | Herb | Hydroalcoholic | 0.19[4] |
| Ranunculus sardous | Herb | Glycerol-ethanol | 0.77[4] |
| Ranunculus ficaria | Herb | Glycerol-ethanol | 0.47[4] |
| Ranunculus sceleratus | Herb | Glycerol-ethanol | 0.13[4] |
Table 2: this compound Content in Helleborus niger and Pulsatilla vulgaris
| Species | Plant Part | This compound Content (mg/g of fresh plant material) |
| Pulsatilla vulgaris | Flowers | 0.3875 - 0.4193[5] |
| Helleborus niger | Whole, flowering plant | 0.0345 - 0.0662[5] |
Comparative Biological Activity
This compound has demonstrated potent biological effects, notably in antimicrobial and anticancer applications.
Antimicrobial Activity
This compound exhibits broad-spectrum antifungal activity. Studies have shown its efficacy against various fungal strains, with Minimum Inhibitory Concentrations (MICs) indicating significant potency.
Table 3: Antifungal Activity of this compound
| Fungal Species | Source of this compound | MIC |
| Various fungi | Pulsatilla alpina | 15 µg/mL[3] |
| Dermatophytes and Yeasts | Ranunculus bulbosus | 2.0 to 7.5 x 10⁻⁴ M[6] |
Cytotoxic Activity
The cytotoxic potential of this compound against cancer cell lines has been investigated, revealing promising activity. The half-maximal inhibitory concentration (IC50) values from these studies are presented below.
Table 4: Cytotoxic Activity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| PC-3 | Prostate Adenocarcinoma | ~4.5[7] |
| U-251 | Glioblastoma | ~5.0[7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols for the extraction, quantification, and biological evaluation of this compound.
Extraction and Quantification of this compound
A common method for the extraction and quantification of this compound from plant material involves High-Performance Liquid Chromatography (HPLC).
Protocol Outline:
-
Sample Preparation: Fresh plant material is homogenized and extracted with a suitable solvent, such as a methanol-water mixture.
-
Extraction: The homogenized sample is subjected to extraction, often using sonication or maceration, followed by centrifugation to separate the extract from solid plant debris.
-
Purification (Optional): The crude extract can be purified using solid-phase extraction (SPE) to remove interfering compounds.
-
HPLC Analysis: The extract is injected into an HPLC system equipped with a suitable column (e.g., C18 reversed-phase) and a detector (e.g., Diode Array Detector).
-
Quantification: this compound is identified based on its retention time and UV spectrum compared to a pure standard. The concentration is calculated from a calibration curve generated with known concentrations of the standard.[5]
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.
Protocol Outline:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.[3]
-
Compound Treatment: The cells are treated with various concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours).[4]
-
MTT Incubation: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (0.5 mg/mL). The plate is then incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.[3][7]
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO) or isopropanol.[3][4]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.[6]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Antifungal Susceptibility Testing (Broth Microdilution Assay)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol Outline:
-
Inoculum Preparation: A standardized suspension of the fungal test organism is prepared in a suitable broth medium.
-
Serial Dilution: this compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) for fungal growth.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the fungus.[8]
Signaling Pathways and Mechanism of Action
The biological activity of this compound is attributed to its highly reactive α,β-unsaturated lactone ring. This structure allows it to readily react with nucleophilic groups in biomolecules, particularly the sulfhydryl (-SH) groups of cysteine residues in proteins. This interaction can lead to enzyme inactivation and disruption of cellular processes.
While the specific signaling pathways directly modulated by this compound are still under investigation, studies on its dimer, anemonin, provide insights into potential mechanisms. Anemonin has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response by suppressing the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[9] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines.
The proposed mechanism of action for this compound's cytotoxicity and antimicrobial effects likely involves the disruption of multiple cellular pathways through the non-specific alkylation of proteins.
Visualizations
Biosynthesis and Dimerization of this compound
Caption: Enzymatic conversion of ranunculin to this compound and its subsequent dimerization.
Experimental Workflow for this compound Analysis
Caption: A generalized workflow for the extraction, analysis, and biological testing of this compound.
Postulated Signaling Pathway Inhibitiondot
References
- 1. search.abudhabi.library.nyu.edu [search.abudhabi.library.nyu.edu]
- 2. Proteomic Response Revealed Signaling Pathways Involving in the Mechanism of Polymyxin B-Induced Melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchhub.com [researchhub.com]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
- 5. ovid.com [ovid.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validating the Antimicrobial Effects of Protoanemonin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial performance of protoanemonin against established antimicrobial agents. The information is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers and professionals in the field of drug development.
I. Comparative Antimicrobial Performance
The following tables summarize the Minimum Inhibitory Concentration (MIC) of this compound and its dimer, anemonin, against key bacterial and fungal pathogens. For a comprehensive comparison, MIC values for standard-of-care antimicrobial agents against the same or similar organisms are also provided.
Table 1: Antibacterial Activity of this compound, Anemonin, and Standard Antibiotics
| Microorganism | Compound | MIC (µg/mL) |
| Staphylococcus aureus | This compound | Data not available |
| Anemonin | Data not available | |
| Vancomycin | ≤0.5 - >8[1] | |
| Escherichia coli | This compound | AD50 = 30-47 µ g/plate *[2] |
| Anemonin | Data not available | |
| Ciprofloxacin | ≤1 (Susceptible)[3] |
*Note: Data for this compound against E. coli is presented as the antimutagenic activity (AD50), which is the dose that reduces the number of induced mutations by 50%. While not a direct MIC value, it indicates biological activity against this bacterium.
Table 2: Antifungal Activity of this compound, Anemonin, and Standard Antifungals
| Microorganism | Compound | MIC (µg/mL) |
| Candida albicans | This compound | 15[3] |
| Anemonin | Data not available | |
| Fluconazole | 0.25 - >64[4][5] | |
| Amphotericin B | 0.03 - 2[6] | |
| Fungi (general) | This compound | 15[3] |
II. Experimental Protocols
This section details the methodologies for two common assays used to determine the antimicrobial activity of compounds like this compound.
A. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Microbial inoculum standardized to 0.5 McFarland turbidity
-
This compound or other test compounds
-
Positive control (microorganism in broth without test compound)
-
Negative control (broth only)
-
Microplate reader
Procedure:
-
Preparation of Test Compound Dilutions: A serial two-fold dilution of the test compound is prepared in the wells of the microtiter plate using the appropriate broth.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The plates are incubated at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
Reading of Results: The MIC is determined as the lowest concentration of the test compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure absorbance.
B. Agar Well Diffusion Method
This method is used to qualitatively assess the antimicrobial activity of a compound.
Materials:
-
Petri dishes with Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi
-
Microbial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cork borer or pipette tip
-
This compound or other test compounds
-
Positive control (standard antibiotic)
-
Negative control (solvent used to dissolve the test compound)
Procedure:
-
Inoculation: A sterile swab is used to evenly spread the standardized microbial suspension over the entire surface of the agar plate.
-
Well Creation: A sterile cork borer is used to create uniform wells in the agar.
-
Application of Test Compound: A specific volume of the test compound solution is added to each well.
-
Incubation: The plates are incubated under appropriate conditions for the test microorganism.
-
Observation: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).
III. Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the chemical pathway of this compound formation and a typical workflow for determining antimicrobial susceptibility.
Caption: Conversion of ranunculin to this compound and anemonin.
Caption: Workflow of a Minimum Inhibitory Concentration (MIC) assay.
References
- 1. Minimum Inhibitory Concentrations of Vancomycin and Daptomycin Against Methicillin-resistant Staphylococcus Aureus Isolated from Various Clinical Specimens: A Study from South India - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. droracle.ai [droracle.ai]
- 4. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of MICs of Aminocandin for Candida spp. and Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Protoanemonin Quantification: HPLC vs. UV-Vis Spectrophotometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protoanemonin is a volatile, unstable lactone found in various plants of the Ranunculaceae family. It is known for its antimicrobial and cytotoxic properties, making it a compound of interest in pharmacological research and drug development. Accurate quantification of this compound is crucial for understanding its biological activity, ensuring the quality and consistency of herbal preparations, and for pharmacokinetic studies. This guide provides a comparative overview of two common analytical techniques for this compound quantification: High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry.
Methods Comparison
A direct comparison of High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry reveals distinct advantages and limitations for the quantification of this compound. HPLC offers high specificity and sensitivity, allowing for the separation of this compound from other components in a complex sample matrix. In contrast, UV-Vis spectrophotometry is a simpler, more cost-effective method but is more susceptible to interference from other compounds that absorb light at the same wavelength.
| Parameter | High-Performance Liquid Chromatography (HPLC) | UV-Vis Spectrophotometry |
| Principle | Chromatographic separation based on polarity, followed by UV detection. | Measurement of light absorbance at a specific wavelength. |
| Specificity | High (separates this compound from interfering compounds). | Low to Moderate (risk of interference from other UV-absorbing compounds). |
| Sensitivity | High (detection limits in the nanogram range).[1] | Moderate (generally in the microgram per milliliter range). |
| Linearity | Excellent over a wide concentration range. | Good over a narrower concentration range. |
| Precision | High (low relative standard deviation). | Good. |
| Accuracy | High. | Good, but can be affected by matrix effects. |
| Sample Throughput | Lower (longer analysis time per sample). | Higher (faster analysis time per sample). |
| Cost (Instrument) | High. | Low. |
| Cost (Operational) | Moderate (solvents, columns). | Low. |
| Expertise Required | High. | Low to Moderate. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol is based on a reversed-phase HPLC method, which is commonly used for the analysis of moderately polar compounds like this compound.
1. Sample Preparation:
-
Plant Material: Homogenize fresh plant material in a suitable solvent (e.g., methanol or ethanol).
-
Extraction: Perform solvent extraction (e.g., sonication or maceration) followed by centrifugation or filtration to obtain a clear extract.
-
Purification (Optional): For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering compounds.
2. HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is typically used. The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector set at 258 nm.[1]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).
3. Calibration:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject each standard and record the peak area.
-
Construct a calibration curve by plotting peak area against concentration.
4. Quantification:
-
Inject the prepared sample extract.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.
UV-Vis Spectrophotometry
This protocol provides a general framework for the quantification of this compound using UV-Vis spectrophotometry. Method validation is crucial before its application for routine analysis.
1. Sample Preparation:
-
Follow the same extraction procedure as for the HPLC method to obtain a clear extract.
-
The extract may require dilution with the solvent to bring the absorbance within the linear range of the instrument.
2. UV-Vis Spectrophotometer Setup:
-
Wavelength Scan: Perform a wavelength scan of a this compound standard solution to determine the wavelength of maximum absorbance (λmax), which is expected to be around 258 nm.
-
Blank: Use the extraction solvent as a blank to zero the instrument.
3. Calibration:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Measure the absorbance of each standard at the determined λmax.
-
Construct a calibration curve by plotting absorbance against concentration.
4. Quantification:
-
Measure the absorbance of the sample extract at the λmax.
-
Quantify the amount of this compound in the sample by interpolating its absorbance on the calibration curve.
Experimental Workflow Diagram
Caption: Experimental workflow for this compound quantification.
Signaling Pathway Diagram
Caption: Biosynthetic pathway of this compound from ranunculin.
Conclusion
The choice between HPLC and UV-Vis spectrophotometry for this compound quantification depends on the specific requirements of the analysis. For research and development purposes where high accuracy, specificity, and sensitivity are paramount, HPLC is the superior method. It allows for the reliable quantification of this compound even in complex mixtures. However, for routine quality control or preliminary screening where speed and cost-effectiveness are major considerations, UV-Vis spectrophotometry can be a viable alternative, provided that proper method validation is performed to account for potential interferences.
References
A Comparative Guide to Protoanemonin Extraction Techniques
For Researchers, Scientists, and Drug Development Professionals
Protoanemonin is a volatile, bioactive compound found in plants of the buttercup family (Ranunculaceae). It is formed enzymatically from its precursor, ranunculin, when the plant is damaged.[1] While it possesses notable antimicrobial and anti-inflammatory properties, its inherent instability presents a significant challenge for extraction and analysis. At room temperature or when heated, this compound readily dimerizes to form the more stable, crystalline compound anemonin.[1][2] This guide provides a comparative overview of various extraction techniques, offering insights into methodologies that can optimize the yield of this labile molecule while minimizing its degradation.
Biological Pathway: From Ranunculin to Anemonin
The extraction of this compound is intrinsically linked to its biosynthesis and subsequent transformation. When plant tissues are macerated, the glucoside ranunculin is hydrolyzed by the enzyme β-glucosidase, releasing glucose and the unstable this compound. This is followed by a spontaneous dimerization to anemonin.[2][3]
References
A Comparative Analysis of Protoanemonin: In Vitro Efficacy vs. In Vivo Realities
A comprehensive guide for researchers, scientists, and drug development professionals on the biological activities of Protoanemonin, contrasting its potent effects in controlled laboratory settings with its behavior in living organisms.
This compound, a small lactone found in plants of the buttercup family (Ranunculaceae), has garnered significant interest in the scientific community for its broad spectrum of biological activities observed in laboratory studies.[1] However, the translation of these promising in vitro findings into tangible in vivo therapeutic applications is fraught with challenges, primarily due to the compound's inherent instability and toxicity. This guide provides a detailed comparison of the in vivo and in vitro effects of this compound, supported by experimental data and methodologies, to offer a clear perspective for future research and development.
A critical aspect to consider when evaluating the biological effects of this compound is its spontaneous dimerization at room temperature to form anemonin.[1] This conversion significantly alters the compound's biological properties. While this compound exhibits potent but often toxic effects, its dimer, anemonin, is generally considered less toxic and has demonstrated therapeutic potential, particularly in anti-inflammatory applications.[2] This guide will primarily focus on this compound, but will draw comparisons with anemonin where relevant, especially in the context of in vivo studies where data on the monomer is scarce.
In Vitro Effects of this compound
In controlled laboratory environments, this compound displays a range of potent biological activities, including cytotoxic, antimicrobial, and anti-inflammatory effects.
Cytotoxicity
This compound has demonstrated significant cytotoxic activity against various cancer cell lines. This has been a primary focus of in vitro research, with several studies quantifying its inhibitory effects.
| Cell Line | Assay Type | IC50 (µM) | Reference |
| PC-3 (Prostate Cancer) | SRB | 7.30 ± 0.08 | |
| U-251 (Glioblastoma) | SRB | 4.50 ± 0.05 | |
| A549 (Lung Cancer) | Not Specified | Moderate Activity | |
| SK-OV-3 (Ovarian Cancer) | Not Specified | Moderate Activity | |
| MCF-7 (Breast Cancer) | Not Specified | Weak Activity |
Antimicrobial Activity
This compound has been shown to inhibit the growth of various microorganisms, including bacteria and fungi.
| Organism | Assay Type | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Agar Diffusion | Not specified | |
| Escherichia coli | Agar Diffusion | Not specified | |
| Various Fungi | Not specified | Not specified |
Anti-inflammatory Activity
While less studied than its cytotoxic effects, preliminary in vitro evidence suggests that this compound possesses anti-inflammatory properties.
| Cell Line | Assay Type | Effect | Reference |
| Macrophages | Not specified | Inhibition of inflammatory mediators |
In Vivo Effects of this compound
In contrast to the extensive in vitro data, studies on the in vivo effects of isolated this compound are limited, with research primarily focusing on its toxicity. The high reactivity and irritant nature of this compound pose significant challenges for its systemic administration in living organisms.
Toxicity
The acute toxicity of this compound has been established in animal models. Ingestion of plants containing this compound can lead to severe gastrointestinal irritation and other toxic effects.
| Animal Model | Route of Administration | LD50 | Reference |
| Male Swiss Albino Mice | Intraperitoneal | 190 mg/kg |
Symptoms of this compound Poisoning: Ingestion of plants containing this compound can cause a burning sensation in the mouth and throat, abdominal pain, diarrhea, and vomiting.[1]
Anti-inflammatory Activity of Anemonin (this compound Dimer)
Due to the instability of this compound, its dimer, anemonin, has been more extensively studied for its in vivo therapeutic potential. Anemonin has shown promising anti-inflammatory effects in animal models of inflammatory diseases.
| Animal Model | Disease Model | Treatment | Key Findings | Reference |
| Mice | Dextran Sulfate Sodium (DSS)-induced Ulcerative Colitis | Anemonin (intraperitoneal injection) | Reduced weight loss, decreased disease activity index, and suppressed colonic inflammation. |
Experimental Protocols
In Vitro Assays
1. Sulforhodamine B (SRB) Cytotoxicity Assay
This assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of this compound and incubate for 48-72 hours.
-
Fixation: Discard the supernatant and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates with water and stain with 0.4% SRB solution for 30 minutes at room temperature.
-
Washing: Remove the unbound dye by washing with 1% acetic acid.
-
Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.
-
Measurement: Read the absorbance at 515 nm using a microplate reader.[3][4][5][6][7]
2. MTT Cytotoxicity Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Plating: Seed cells in a 96-well plate and incubate for 24 hours.
-
Treatment: Add different concentrations of this compound to the wells and incubate for the desired period.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm.[8][9][10][11][12]
3. Agar Disc Diffusion Antimicrobial Assay
This method assesses the antimicrobial activity of a substance by measuring the zone of growth inhibition around a disc impregnated with the test compound.
-
Inoculation: A standardized inoculum of the test microorganism is swabbed uniformly across the surface of a sterile agar plate.
-
Disc Application: Sterile filter paper discs are impregnated with a known concentration of this compound and placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions for the test microorganism.
-
Measurement: The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters.[13][14][15][16]
4. Broth Microdilution Antimicrobial Assay
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Serial Dilutions: A serial two-fold dilution of this compound is prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The plate is incubated under appropriate conditions.
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[17][18][19][20]
In Vivo Assays
1. Acute Oral Toxicity (OECD 423)
This method is used to determine the acute oral toxicity of a substance.
-
Animal Selection: Healthy, young adult animals of a single sex (typically females) are used.
-
Dosing: A single dose of the test substance is administered orally to a group of animals.
-
Observation: The animals are observed for mortality and clinical signs of toxicity for up to 14 days.
-
Procedure: The test is conducted in a stepwise manner using a minimum number of animals. The results from a group of animals dosed at one level determine the dose for the next group.
-
Classification: The substance is classified based on the number of animals that die at specific dose levels.[21][22][23][24][25]
2. LD50 Determination in Mice
This test determines the dose of a substance that is lethal to 50% of a test population.
-
Animal Groups: Several groups of mice are used, with each group receiving a different dose of the test substance.
-
Administration: The substance is administered via a specific route (e.g., intraperitoneal, oral).
-
Observation: The animals are observed for a set period (e.g., 24-72 hours), and the number of mortalities in each group is recorded.
-
Calculation: The LD50 value is calculated using statistical methods, such as the probit analysis or the Reed-Muench method.[26][27][28][29][30]
Signaling Pathways
The precise molecular mechanisms underlying the biological effects of this compound are not fully elucidated. However, in vitro studies suggest the involvement of apoptotic pathways in its cytotoxic action. For the anti-inflammatory effects of its dimer, anemonin, a specific signaling pathway has been identified.
Conclusion
This compound exhibits potent cytotoxic and antimicrobial activities in vitro, making it an intriguing molecule for further investigation. However, its high toxicity and instability are significant hurdles for its development as a therapeutic agent. The limited in vivo data underscores the need for caution when extrapolating in vitro results.
Future research should focus on strategies to mitigate the toxicity of this compound, such as the development of targeted delivery systems or the synthesis of more stable and less toxic analogs. Furthermore, a deeper understanding of its molecular mechanisms of action is crucial for identifying potential therapeutic targets and for designing safer and more effective derivatives. The study of its more stable dimer, anemonin, provides a valuable parallel avenue of research, particularly in the context of anti-inflammatory therapies. This comparative guide highlights the existing knowledge and the significant research gaps that need to be addressed to unlock the potential of this fascinating natural product.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Ranunculin, this compound, and Anemonin: Pharmacological and Chemical Perspectives [pubmed.ncbi.nlm.nih.gov]
- 3. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. 2.3. Sulforhodamine B (SRB) cell viability assay [bio-protocol.org]
- 5. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SRB assay for measuring target cell killing [protocols.io]
- 7. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 8. google.com [google.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]
- 14. google.com [google.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Mueller–Hinton agar - Wikipedia [en.wikipedia.org]
- 17. A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria [app.jove.com]
- 18. m.youtube.com [m.youtube.com]
- 19. youtube.com [youtube.com]
- 20. youtube.com [youtube.com]
- 21. Acute Toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 22. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 23. In-Vivo Acute Oral Toxicity Study As Per Oecd 423,By Alengium Salvifolium Flower [ijaresm.com]
- 24. TOPIC- ACUTE ORAL TOXICITY OECD 423.pptx [slideshare.net]
- 25. researchgate.net [researchgate.net]
- 26. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 27. scielo.br [scielo.br]
- 28. Improved up-and-down procedure for acute toxicity measurement with reliable LD50 verified by typical toxic alkaloids and modified Karber method - PMC [pmc.ncbi.nlm.nih.gov]
- 29. ijcmas.com [ijcmas.com]
- 30. uomus.edu.iq [uomus.edu.iq]
A Comparative Analysis of the Cytotoxic Properties of Protoanemonin and Its Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic effects of protoanemonin and its precursor, ranunculin. The inherent instability of ranunculin presents significant challenges for direct biological assays, a factor that will be addressed in this analysis. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key chemical and biological pathways to offer a comprehensive resource for researchers in the field.
Introduction to this compound and its Precursors
This compound is a toxic compound found in plants of the buttercup family (Ranunculaceae). It is not present in intact plants but is formed enzymatically from its precursor, the glycoside ranunculin, when the plant tissue is damaged.[1] Upon formation, this compound is highly reactive and can spontaneously dimerize to form the less toxic compound, anemonin. This instability of both ranunculin and this compound complicates their direct study in biological systems.[1][2] The cytotoxic activity of this compound is largely attributed to its α,β-unsaturated lactone moiety, which can readily react with nucleophilic groups in cellular macromolecules, such as the thiol groups of cysteine residues in proteins, leading to cellular damage and apoptosis.
Comparative Cytotoxicity Data
Direct comparative cytotoxicity data for ranunculin is scarce due to its rapid enzymatic conversion to this compound in biological assays. Most studies focus on the cytotoxic effects of the more stable, albeit still reactive, this compound. The following table summarizes the available IC50 values for this compound against various human cancer cell lines.
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| This compound | PC-3 (Prostate Adenocarcinoma) | SRB | 7.30 ± 0.08 | |
| This compound | U-251 (Glioblastoma) | SRB | 5.20 ± 0.05 |
Note on Ranunculin: The inherent instability of ranunculin and its rapid conversion to this compound upon cellular damage and in aqueous solutions make it unsuitable for standard biological assays to determine its intrinsic cytotoxicity.[1][2] Therefore, no reliable IC50 values for ranunculin are available in the current literature. The cytotoxicity observed in experiments using ranunculin-containing plant extracts is generally attributed to the in situ formation of this compound.
Chemical Transformation Pathway
The conversion of ranunculin to this compound and its subsequent dimerization to anemonin is a critical pathway to understand when studying the biological effects of these compounds.
Caption: Enzymatic conversion of ranunculin to this compound and its dimerization.
Proposed Mechanism of this compound-Induced Cytotoxicity
This compound is believed to exert its cytotoxic effects primarily through the induction of apoptosis. Its reactive α,β-unsaturated lactone ring can form covalent adducts with cellular proteins, leading to cellular stress and the activation of apoptotic signaling pathways.
Caption: this compound's proposed mechanism of inducing apoptosis.
Experimental Protocols
The following are detailed protocols for common cytotoxicity assays that can be used to evaluate compounds like this compound.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Materials:
-
96-well microtiter plates
-
Cells of interest
-
Culture medium
-
Test compound (this compound)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat cells with various concentrations of the test compound and incubate for a desired period (e.g., 48 or 72 hours).
-
Cell Fixation: Gently remove the culture medium and add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Washing: Discard the TCA and wash the plates five times with slow-running tap water. Remove excess water by tapping the plates on absorbent paper and allow them to air dry.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB. Allow the plates to air dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the total cellular protein, which correlates with cell number.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well microtiter plates
-
Cells of interest
-
Culture medium
-
Test compound (this compound)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound and incubate for a desired period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate at 37°C for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance of the formazan solution is proportional to the number of viable cells.
Experimental Workflow
The general workflow for assessing the cytotoxicity of a compound like this compound is outlined below.
Caption: A typical workflow for evaluating the cytotoxicity of a test compound.
References
Protoanemonin's Anti-Inflammatory Potential: A Comparative Analysis Focused on its Stable Dimer, Anemonin
Executive Summary
Protoanemonin, a naturally occurring lactone found in plants of the buttercup family (Ranunculaceae), has garnered interest for its potential biological activities. However, its inherent instability and rapid dimerization into the more stable compound, anemonin, make it challenging to study directly.[1] Consequently, the vast majority of scientific research has focused on anemonin as the active and suitable molecule for biological assays. This guide provides a comparative analysis of the anti-inflammatory properties of anemonin, serving as a scientifically robust proxy for understanding the potential of the this compound scaffold. We will delve into its mechanism of action, compare its efficacy with established anti-inflammatory agents, and provide detailed experimental protocols for its validation.
From Unstable Precursor to Stable Anti-Inflammatory Agent
Within the plant, this compound exists as the precursor glycoside, ranunculin. Upon plant tissue damage, the enzyme β-glucosidase hydrolyzes ranunculin to release glucose and the highly reactive this compound. This compound then spontaneously undergoes a dimerization reaction to form the more stable anemonin. This transformation is crucial, as this compound itself is a potent irritant, while anemonin exhibits significant anti-inflammatory properties.
Figure 1. Conversion of ranunculin to anemonin.
Comparative Anti-Inflammatory Efficacy
Anemonin has demonstrated significant anti-inflammatory effects in various preclinical models. While direct quantitative comparisons with classical non-steroidal anti-inflammatory drugs (NSAIDs) are limited in the publicly available literature, existing studies provide a strong basis for its potential. One study on an osteoarthritis model noted that both anemonin and ibuprofen could alleviate the loss of proteoglycans, a key component of cartilage.
In Vitro Inhibition of Inflammatory Mediators
Anemonin has been shown to effectively suppress the production of key pro-inflammatory molecules in cell-based assays. Its activity is particularly notable in models of lipopolysaccharide (LPS)-induced inflammation.
| Parameter | Cell Line | Treatment | Key Findings | Reference |
| Cytokine Production (IL-1β, TNF-α, IL-6) | HT-29 (human colon) | Anemonin (dose-dependent) + LPS | Significantly downregulated mRNA and protein levels of all three cytokines. | [2] |
| Nitric Oxide (NO) Production | RAW 264.7 (murine macrophage) | Anemonin (IC50 ≈ 10 µM) + LPS | Potent inhibition of NO production. | [3] |
| iNOS and COX-2 Expression | RAW 264.7 | Anemonin + LPS | Decreased expression of iNOS and COX-2 mRNA and protein. | [3] |
| Matrix Metalloproteinase-13 (MMP-13) | Human Chondrocytes | Anemonin + IL-1β | Decreased expression of MMP-13, an enzyme involved in cartilage degradation. | [4] |
In Vivo Anti-Inflammatory and Disease-Modifying Effects
Animal models have further substantiated the anti-inflammatory and tissue-protective effects of anemonin.
| Model | Species | Treatment | Key Findings | Reference |
| Dextran Sulfate Sodium (DSS)-Induced Colitis | Mouse | Anemonin (intraperitoneal injection) | Reduced body weight loss, colon shortening, and suppressed the release of IL-1β, TNF-α, and IL-6 in colon tissue. | [2] |
| Destabilization of the Medial Meniscus (DMM) Model of Osteoarthritis | Mouse | Anemonin (intra-articular injection) | Delayed articular cartilage degeneration and reduced proteoglycan loss. Decreased expression of MMP-13 and collagen X. | [4][5] |
| LPS-Induced Inflammatory Bone Loss | Mouse | Anemonin | Ameliorated bone loss, indicating a protective effect in inflammatory bone conditions. | [1] |
Mechanism of Action: Inhibition of Pro-Inflammatory Signaling Pathways
Anemonin exerts its anti-inflammatory effects by modulating key intracellular signaling pathways that are crucial for the inflammatory response. The primary mechanisms identified are the inhibition of the NF-κB and PKC-θ pathways.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to inflammatory stimuli like IL-1β or LPS, the IKK complex becomes activated and phosphorylates IκBα, leading to its degradation. This releases the p65/p50 NF-κB dimer, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Anemonin has been shown to inhibit this pathway by decreasing the phosphorylation of both the IKK complex and the p65 subunit, thereby preventing the downstream inflammatory cascade.[4][5]
Figure 2. Anemonin's inhibition of the NF-κB signaling pathway.
Regulation of the PKC-θ Pathway
In the context of ulcerative colitis, anemonin has been found to target Protein Kinase C-theta (PKC-θ).[2] Anemonin was shown to inhibit the translation of PKC-θ protein, which in turn helps to alleviate inflammation in the colon. This suggests a novel mechanism of action that may be particularly relevant for inflammatory bowel disease.
Experimental Protocols
The validation of anemonin's anti-inflammatory properties relies on standardized and reproducible experimental models. Below are detailed methodologies for key in vitro and in vivo assays.
In Vitro: LPS-Induced Inflammation in Macrophages
This assay is fundamental for assessing the direct inhibitory effect of a compound on inflammatory mediator production.
Figure 3. Experimental workflow for in vitro anti-inflammatory testing.
Methodology:
-
Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seeding: Cells are seeded in 96-well plates (for viability and Griess assay) or 6-well plates (for protein and RNA analysis) and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of anemonin (e.g., 1, 5, 10, 25 µM) for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration e.g., 1 µg/mL) to induce an inflammatory response. A vehicle control group (no anemonin, no LPS) and an LPS-only group are included.
-
Incubation: Cells are incubated for a specified period (e.g., 24 hours).
-
Analysis:
-
Nitric Oxide (NO): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Cytokine Levels: Concentrations of IL-6 and TNF-α in the supernatant are quantified using commercial ELISA kits.
-
Protein Expression: Cell lysates are collected for Western blot analysis to determine the expression levels of iNOS, COX-2, and phosphorylated NF-κB p65. β-actin is used as a loading control.[4]
-
In Vivo: DSS-Induced Colitis in Mice
This model is highly relevant for studying potential therapeutics for inflammatory bowel disease.
Methodology:
-
Animal Model: C57BL/6 mice are typically used.
-
Induction of Colitis: Acute colitis is induced by administering 3% (w/v) dextran sulfate sodium (DSS) in the drinking water for 7 days. A control group receives regular drinking water.
-
Treatment: Mice in the treatment group receive daily intraperitoneal injections of anemonin (e.g., 10 mg/kg) starting from day 0. The DSS group receives vehicle injections.
-
Monitoring: Body weight, stool consistency, and presence of blood are monitored daily to calculate the Disease Activity Index (DAI).
-
Endpoint Analysis (Day 7):
-
Mice are euthanized, and the entire colon is excised. Colon length is measured.
-
A distal portion of the colon is fixed in formalin for histological analysis (H&E staining) to assess tissue damage and inflammatory cell infiltration.
-
Another section of the colon is used for RT-qPCR, ELISA, and Western blotting to measure the expression of inflammatory cytokines (IL-1β, TNF-α, IL-6) and other relevant proteins like PKC-θ.[2]
-
Conclusion
While this compound itself is too unstable for direct pharmacological use, its stable dimer, anemonin, emerges as a promising anti-inflammatory agent. Anemonin effectively suppresses key inflammatory mediators and pathways, most notably the NF-κB signaling cascade. Preclinical studies in models of osteoarthritis and ulcerative colitis demonstrate its potential to not only reduce inflammation but also protect tissues from damage. Further research, including direct comparative studies with standard NSAIDs and subsequent clinical trials, is warranted to fully elucidate the therapeutic potential of anemonin in treating inflammatory diseases.
References
- 1. Frontiers | Anemonin Attenuates RANKL-Induced Osteoclastogenesis and Ameliorates LPS-Induced Inflammatory Bone Loss in Mice via Modulation of NFATc1 [frontiersin.org]
- 2. Anti-inflammatory effects of anemonin on acute ulcerative colitis via targeted regulation of protein kinase C-θ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anemonin attenuates osteoarthritis progression through inhibiting the activation of IL‐1β/NF‐κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anemonin attenuates osteoarthritis progression through inhibiting the activation of IL-1β/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Cellular Response: A Comparative Transcriptomic Guide to Protoanemonin and Its Analogs
For researchers, scientists, and drug development professionals, understanding the molecular impact of bioactive compounds is paramount. This guide provides a comparative overview of the transcriptomic effects of Protoanemonin and its more stable dimer, Anemonin, across different cell types. While direct comprehensive transcriptomic data for this compound in human cells is limited due to its instability, analysis of its effects on bacteria and the gene expression changes induced by Anemonin in human cells offers valuable insights into its potential mechanisms of action.
This compound, a naturally occurring toxin found in plants of the buttercup family, is known for its antimicrobial properties.[1] Studies in prokaryotes have revealed its ability to interfere with bacterial communication and stress response pathways.[2] In this guide, we compare these findings with the known effects of its more stable derivative, Anemonin, on gene expression in human cells, providing a broader perspective for potential therapeutic applications.
Quantitative Gene Expression Analysis
The following tables summarize the observed changes in gene expression in cells treated with this compound and Anemonin.
Table 1: Differentially Expressed Gene Categories in Pseudomonas aeruginosa Treated with this compound
| Gene Category | Regulation | Description |
| Quorum Sensing (QS) Controlled Genes | Down-regulated | This compound significantly reduces the expression of genes regulated by the cell-to-cell communication system known as quorum sensing, which controls virulence factor production.[2] |
| Iron Starvation Response Genes | Up-regulated | The treatment activates genes typically expressed under iron-limiting conditions, suggesting an interference with bacterial iron metabolism.[2] |
Table 2: Gene Expression Changes in Human Cells Treated with Anemonin
| Cell Type | Gene | Regulation | Biological Process | Method |
| Human Melanocytes | MITF, TYR, TRP1, TRP2 | Down-regulated | Melanin Synthesis | RT-qPCR |
| Human Colon Cells (HT-29) & Mouse Colon Tissue | IL-1β, TNF-α, IL-6 | Down-regulated | Inflammation | RT-qPCR |
Experimental Protocols
For researchers wishing to conduct similar transcriptomic studies, the following provides a generalized workflow for RNA sequencing (RNA-seq) analysis.
Cell Culture and Treatment
-
Cell Lines: Select appropriate human or mammalian cell lines (e.g., HT-29 for inflammation studies, primary melanocytes for pigmentation studies).
-
Culture Conditions: Maintain cells in the recommended culture medium and conditions (e.g., 37°C, 5% CO2).
-
Treatment: Treat cells with the desired concentration of Anemonin (or a stabilized form of this compound) for a specified time course. A vehicle-treated control group should be included.
RNA Isolation
-
Lysis: Lyse the cells using a suitable reagent (e.g., TRIzol).
-
Extraction: Extract total RNA using a column-based kit or phenol-chloroform extraction.
-
Quality Control: Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer to ensure high-quality RNA (RIN > 8).
Library Preparation and Sequencing
-
mRNA Enrichment: Isolate mRNA from total RNA using oligo(dT) magnetic beads.
-
Fragmentation and cDNA Synthesis: Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.
-
Ligation and Amplification: Ligate adapters to the cDNA fragments and amplify the library using PCR.
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).
Bioinformatic Analysis
-
Quality Control of Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to the reference genome using an aligner such as STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like HTSeq or featureCounts.
-
Differential Gene Expression Analysis: Use packages like DESeq2 or edgeR in R to identify differentially expressed genes between the treated and control groups.
-
Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the differentially expressed genes to identify affected biological pathways.
Visualizing the Molecular Pathways
The following diagrams illustrate the known signaling pathways affected by this compound and Anemonin, as well as a typical experimental workflow for their study.
References
- 1. Frontiers | Iron Starvation Conditions Upregulate Ehrlichia ruminantium Type IV Secretion System, tr1 Transcription Factor and map1 Genes Family through the Master Regulatory Protein ErxR [frontiersin.org]
- 2. Transcriptome sequencing of three Ranunculus species (Ranunculaceae) reveals candidate genes in adaptation from terrestrial to aquatic habitats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling Protocols for Protoanemonin
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of protoanemonin, a highly reactive and toxic unsaturated lactone. Adherence to these procedures is essential to mitigate the significant health risks associated with this compound. This compound is a potent vesicant and irritant, capable of causing severe skin and mucous membrane damage upon contact.[1] Its toxicity is attributed to its function as a Michael acceptor, allowing it to act as an alkylating agent that can react with biological nucleophiles such as sulfhydryl groups in proteins and DNA.[1][2][3]
Quantitative Exposure and Toxicity Data
Due to its high reactivity and instability, specific occupational exposure limits (OELs) for this compound have not been established. However, to ensure a high level of safety, it is prudent to handle it with the same precautions as other highly toxic and reactive α,β-unsaturated carbonyl compounds. Crotonaldehyde, a structurally similar α,β-unsaturated aldehyde, can be used as a surrogate for establishing conservative safety limits in the laboratory.
| Parameter | Value | Species | Reference Compound | Source |
| LD50 (Oral) | 190 mg/kg | Mouse | This compound | [4] |
| OSHA PEL (8-hr TWA) | 2 ppm | Human | Crotonaldehyde | [2][5][6] |
| NIOSH REL (10-hr TWA) | 2 ppm | Human | Crotonaldehyde | [2][3][7] |
| ACGIH TLV (Ceiling) | 0.3 ppm | Human | Crotonaldehyde | [2] |
| NIOSH IDLH | 50 ppm | Human | Crotonaldehyde | [5][7] |
PEL: Permissible Exposure Limit; TWA: Time-Weighted Average; REL: Recommended Exposure Limit; TLV: Threshold Limit Value; IDLH: Immediately Dangerous to Life or Health.
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory when handling this compound to prevent skin, eye, and respiratory exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Double Gloving: Inner layer of nitrile gloves, outer layer of thicker, chemical-resistant gloves (e.g., butyl rubber or Viton™). | Nitrile provides good dexterity and splash resistance, while the outer layer offers extended protection against this highly reactive compound.[8] |
| Body Protection | Chemical-resistant lab coat or apron worn over a long-sleeved shirt and long pants. For larger quantities, a chemical-resistant suit is recommended. | Protects skin from accidental splashes and contact. |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Provides complete protection for the eyes and face from splashes and aerosols. |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges is required when handling the solid or concentrated solutions outside of a certified chemical fume hood. | Protects against inhalation of volatile and potentially aerosolized this compound. |
| Foot Protection | Closed-toe, chemical-resistant shoes. | Protects feet from spills. |
Experimental Protocols
The following step-by-step procedures must be followed when working with this compound in a laboratory setting.
Preparation and Handling in a Chemical Fume Hood
-
Preparation:
-
Ensure a certified chemical fume hood is in proper working order.
-
Gather all necessary equipment and reagents before starting.
-
Prepare a designated waste container for this compound-contaminated materials.
-
Have an emergency spill kit readily accessible.
-
-
Weighing Solid this compound:
-
Perform all weighing operations within the fume hood.
-
Use a tared, sealed container to minimize exposure.
-
Handle with forceps and avoid creating dust.
-
-
Preparing Solutions:
-
Slowly add the solvent to the solid this compound to avoid splashing.
-
Keep the container closed as much as possible during dissolution.
-
-
Performing Reactions:
-
Conduct all reactions in a closed or well-contained apparatus within the fume hood.
-
Use a cooling bath to control exothermic reactions if necessary.
-
Logical Workflow for Handling this compound
References
- 1. Crotonaldehyde, trans and cis + trans Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. nj.gov [nj.gov]
- 3. CDC - NIOSH Pocket Guide to Chemical Hazards - Crotonaldehyde [cdc.gov]
- 4. Electrophiles modulate glutathione reductase activity via alkylation and upregulation of glutathione biosynthesis [ouci.dntb.gov.ua]
- 5. wwwn.cdc.gov [wwwn.cdc.gov]
- 6. osha.gov [osha.gov]
- 7. Crotonaldehyde - IDLH | NIOSH | CDC [cdc.gov]
- 8. Nitrile Gloves Chemical Resistance Guide - Bergamot [bergamot.com.my]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
